Bicyclo[2.2.0]hexane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
186-04-9 |
|---|---|
Molecular Formula |
C6H10 |
Molecular Weight |
82.14 g/mol |
IUPAC Name |
bicyclo[2.2.0]hexane |
InChI |
InChI=1S/C6H10/c1-2-6-4-3-5(1)6/h5-6H,1-4H2 |
InChI Key |
YZLCEXRVQZNGEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CC2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Properties and Analysis of Bicyclo[2.2.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.0]hexane is a saturated bicyclic hydrocarbon with the chemical formula C₆H₁₀. This molecule is of significant interest to the scientific community due to its highly strained structure, which results from the fusion of two cyclobutane (B1203170) rings in a cis conformation. This inherent strain dictates its unique chemical reactivity and physical properties, making it a valuable subject for studies in stereochemistry, reaction kinetics, and computational chemistry. This technical guide provides a comprehensive overview of the structural properties of this compound, detailing both experimental and computational findings, and outlines the key methodologies used for its analysis.
Structural Properties of cis-Bicyclo[2.2.0]hexane
The geometry of cis-bicyclo[2.2.0]hexane has been determined through both experimental techniques, primarily gas-phase electron diffraction (GED), and theoretical calculations, such as Density Functional Theory (DFT). These methods provide a detailed picture of the bond lengths, bond angles, and overall conformation of the molecule.
Conformational Analysis
Computational studies have shown that the cis isomer of this compound is significantly more stable than the hypothetical trans isomer.[1] The molecule adopts a puckered conformation for the two fused four-membered rings.
Tabulated Structural Parameters
The following table summarizes the key structural parameters for cis-bicyclo[2.2.0]hexane as determined by experimental and computational methods.
| Parameter | Experimental (GED) | Computational (DFT) |
| Bond Lengths (Å) | ||
| C1–C4 (Bridge) | 1.577 | 1.576 |
| C1–C2 | 1.558 | 1.559 |
| C2–C3 | 1.558 | 1.559 |
| C-H (average) | Not Reported | 1.092 |
| **Bond Angles (°) ** | ||
| ∠C1-C2-C3 | 87.1 | 87.2 |
| ∠C2-C1-C6 | 113.5 | 113.6 |
| ∠H-C-H | Not Reported | 108.5 |
| Dihedral Angles (°) | ||
| Puckering Angle | 11.5 | Not Reported |
| C6-C1-C4-C3 | Not Reported | 114.2 |
Experimental data from the gas-phase electron diffraction study by Andersen and Srinivasan.[2][3] Computational data from DFT calculations (B3LYP/6-311G++(d,p)) by Jamal and Al-Saidi (2016).[1]
Experimental Protocols
The synthesis and analysis of this compound require specialized experimental procedures due to its strained nature and potential for rearrangement.
Synthesis of this compound
A common synthetic route to this compound derivatives starts from hexachlorocyclopentadiene.[4][5] The synthesis of the parent compound can be achieved through a multi-step process, often involving the reductive dehalogenation of a dihalothis compound precursor. A key final step in the synthesis of functionalized bicyclo[2.2.0]hexanes, such as (bicyclo[2.2.0]hex-1-yl)methanal, involves a Swern oxidation of the corresponding alcohol.[4]
Example Step: Swern Oxidation of (Bicyclo[2.2.0]hex-1-yl)methanol [4]
-
Reagent Preparation: A solution of oxalyl chloride in a suitable solvent (e.g., dichloromethane) is prepared and cooled to a low temperature (typically -60 °C).
-
Activation: Dimethyl sulfoxide (B87167) (DMSO) is added dropwise to the oxalyl chloride solution, leading to the formation of the active electrophilic species.
-
Alcohol Addition: The precursor alcohol, (bicyclo[2.2.0]hex-1-yl)methanol, dissolved in a suitable solvent, is added slowly to the activated DMSO solution.
-
Base Quenching: After a short reaction time, a hindered amine base, such as triethylamine, is added to neutralize the reaction mixture and facilitate the formation of the aldehyde product.
-
Workup: The reaction is warmed to room temperature, and the product is isolated through standard aqueous workup and extraction procedures. Purification is typically achieved through chromatography or distillation.
Gas-Phase Electron Diffraction (GED) Analysis
Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.
Methodology for Bicyclic Alkanes:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam.
-
Scattering and Detection: The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules. The scattered electrons form a diffraction pattern of concentric rings, which is captured on a detector.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This experimental scattering curve is compared to theoretical curves calculated for various molecular geometries.
-
Structure Refinement: An iterative least-squares refinement process is used to find the molecular model that best fits the experimental data, yielding precise bond lengths, bond angles, and dihedral angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure and purity of this compound and its derivatives. The strained nature of the bicyclic system influences the chemical shifts and coupling constants.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: A solution of the purified this compound compound is prepared in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition: A one-dimensional ¹H NMR spectrum is acquired. Due to the symmetry of the parent molecule, the spectrum is relatively simple. For substituted derivatives, the signals will be more complex and will require analysis of chemical shifts and spin-spin coupling patterns to assign the protons.
-
¹³C NMR Acquisition: A one-dimensional ¹³C NMR spectrum, typically with proton decoupling, is acquired to determine the number of unique carbon environments.
-
2D NMR Experiments (if necessary): For more complex substituted bicyclo[2.2.0]hexanes, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish the connectivity of the carbon and hydrogen atoms.
-
Data Interpretation: The chemical shifts (δ) and coupling constants (J) are analyzed to confirm the this compound framework and the stereochemistry of any substituents. The strained nature of the molecule can lead to unusual chemical shifts and coupling constants compared to more flexible acyclic or larger cyclic systems.
Logical and Experimental Workflow
The structural analysis of this compound follows a logical progression from its creation to the detailed characterization of its three-dimensional structure. This workflow integrates both synthetic chemistry and advanced analytical techniques.
References
A Comprehensive Technical Guide to the Synthesis of the Bicyclo[2.2.0]hexane Core
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.0]hexane framework, a strained bicyclic alkane, represents a fascinating and challenging synthetic target. Its unique three-dimensional structure and inherent ring strain make it a valuable scaffold in medicinal chemistry, where it is explored as a saturated bioisostere for aromatic rings, potentially improving the pharmacokinetic profiles of drug candidates.[1][2] This guide provides an in-depth overview of the primary synthetic strategies developed to construct the this compound core, complete with quantitative data and detailed experimental protocols for key reactions.
Photochemical [2+2] Cycloaddition
Intramolecular [2+2] photocycloaddition is one of the most prevalent and effective methods for synthesizing the this compound core.[3] This reaction typically involves the irradiation of a 1,5-diene substrate, which upon excitation, undergoes an intramolecular cycloaddition to form the desired bicyclic structure.
A notable application of this method is the synthesis of 1,4-dicyanothis compound, which is prepared by the [2+2] photocycloaddition of ethylene (B1197577) to 1,2-dicyanocyclobutene.[4] Similarly, the irradiation of N-alkoxycarbonyl-1,2-dihydropyridines has been employed to produce a variety of N-alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-enes.[5] The reaction can be initiated through direct irradiation or triplet sensitization with UV light.[2]
In some cases, the regioselectivity of the cycloaddition can be reversed. For instance, while photolysis of certain unsubstituted alkenes yields the expected bicyclo[2.1.1]hexane, several functionalized alkenes have shown a complete reversal, providing bicyclo[2.2.0]hexanes as the "straight" cycloadducts.[6][7]
Logical Workflow for Photochemical Synthesis
Caption: General workflow for photochemical [2+2] cycloaddition.
Experimental Protocol: Photochemical Synthesis of N-Alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-enes[5]
-
Precursor Synthesis: Substituted 1,2-dihydropyridines are generated by the reaction of the corresponding pyridine (B92270) with an alkyl chloroformate in the presence of sodium borohydride.[5]
-
Irradiation: The synthesized N-alkoxycarbonyl-1,2-dihydropyridine is irradiated photolytically. While the exact wavelength and reaction time vary depending on the substrate, this step facilitates the electrocyclic ring closure.[5]
-
Isolation: The resulting N-alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene is isolated from the reaction mixture. Yields can vary significantly based on the substituents on the pyridine ring.[5]
| Precursor (Pyridine Derivative) | Product (N-Alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene) | Yield (%) | Reference |
| 4-Bromopyridine | N-Benzyloxycarbonyl-5-bromo-2-azabicyclo[2.2.0]hex-5-ene | 23 | [5] |
Multi-Step Synthesis from Complex Precursors
Elaborate, multi-step synthetic routes have been devised, often starting from readily available but complex molecules. One such pathway begins with hexachlorocyclopentadiene (B6142220) to ultimately yield (bicyclo[2.2.0]hex-1-yl)methanal.[8][9] This route involves a series of transformations including Diels-Alder cycloaddition, hydrogenation, and oxidation.
Synthetic Pathway from Hexachlorocyclopentadiene
Caption: Multi-step synthesis of a this compound derivative.[8]
Experimental Protocol: Swern Oxidation to (Bicyclo[2.2.0]hex-1-yl)methanal[8][9]
-
Reagent Preparation: A solution of oxalyl chloride in dichloromethane (B109758) is cooled to -60 °C. Dimethyl sulfoxide (B87167) (DMSO) is added dropwise, followed by a solution of the precursor, (bicyclo[2.2.0]hex-1-yl)methanol, in dichloromethane.
-
Oxidation: The reaction mixture is stirred at -60 °C for a specified period to allow for the oxidation to proceed. The low temperature is critical to keep the this compound skeleton intact.[8]
-
Quenching: Triethylamine is added to the mixture, which is then allowed to warm to room temperature.
-
Workup: Water is added, and the organic layer is separated, washed with brine, dried over a drying agent (e.g., MgSO₄), and concentrated under reduced pressure to yield the crude aldehyde.
-
Purification: The target aldehyde is thermolabile and cannot be purified by preparative gas chromatography. The product is characterized spectroscopically. Purity of a sample was determined to be 87.4%.[8]
Reductive and Extrusive Methods
The this compound core can also be accessed via the reduction of unsaturated precursors or through reactions that extrude a small molecule like nitrogen or sulfur dioxide.
-
Hydrogenation: Dewar benzene (B151609) and its derivatives can be hydrogenated to yield the corresponding this compound structures.[10] For example, hexamethyl Dewar benzene is hydrogenated over a 5% Ruthenium on carbon catalyst to give hexamethylthis compound in 84% yield.[10] Diimide reduction of bicyclo[2.2.0]hexa-2,5-diene also produces the parent this compound.[11]
-
Denitrogenation: The photolytic or thermal elimination of nitrogen from cyclic azo compounds, such as 2,3-diazabicyclo[2.2.2]oct-2-enes, can produce a mixture of products that includes bicyclo[2.2.0]hexanes (6-9% yield) and hexa-1,5-diene (10-18% yield).[10]
-
Ramberg-Bäcklund Reaction: This reaction converts an α-halo sulfone into an alkene through the extrusion of sulfur dioxide.[12] It is a valuable method for synthesizing strained ring systems and can be adapted to form the double bond within a bicyclic framework.[12][13]
Quantitative Data for Reductive/Extrusive Syntheses
| Precursor | Reaction | Product | Yield (%) | Reference |
| Hexamethyl Dewar Benzene | Hydrogenation (5% Ru/C) | Hexamethylthis compound | 84 | [10] |
| 2,3-Diazabicyclo[2.2.2]oct-2-ene | Photolytic Denitrogenation | This compound | 6-9 | [10] |
| Methyl bicyclo[2.2.0]hexa-2,5-diene-2-carboxylate | Diimide Reduction | Methyl endo-bicyclo[2.2.0]hexane-2-carboxylate | - | [11] |
Other Synthetic Approaches
-
Diels-Alder Reaction: An efficient synthesis of a 2,3,5,6-tetramethylidenethis compound derivative has been reported, which can then undergo successive Diels-Alder reactions with dienophiles to form a Dewar benzene structure.[14] The initial step involves the irradiation of dimethyl acetylenedicarboxylate (B1228247) in 1,4-dichlorobut-2-ene, affording this compound derivatives in 32% yield.[14]
-
Ring Contraction: The Wolff rearrangement of α-diazoketones can be used to contract a larger ring system into the this compound core.[15][16] However, the efficiency of this photochemical rearrangement can diminish as the ring size decreases, particularly for trans-fused systems.[15]
Application in Drug Discovery: The Bioisostere Concept
The rigid, three-dimensional structure of the this compound core makes it an attractive saturated bioisostere for a meta-substituted benzene ring.[2] In drug development, replacing an aromatic ring with a saturated bicyclic scaffold can improve metabolic stability, solubility, and other ADME (absorption, distribution, metabolism, and excretion) properties while maintaining the crucial vector orientation of substituents required for biological activity.
Logical Relationship: this compound as a Benzene Bioisostere
Caption: Bioisosteric replacement of a benzene ring with a bicycloalkane.
This strategic replacement allows medicinal chemists to navigate beyond the confines of flat, aromatic structures and explore new chemical space, ultimately leading to the development of safer and more effective therapeutics.[2]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03083K [pubs.rsc.org]
- 3. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Intramolecular photochemical dioxenone-alkene [2 + 2] cycloadditions as an approach to the bicyclo[2.1.1]hexane moiety of solanoeclepin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. services.phaidra.univie.ac.at [services.phaidra.univie.ac.at]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 13. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 14. Synthesis and reaction of 1,4-acetal-bridged 2,3,5,6-tetramethylidene-bicyclo[2.2.0]hexane: the first Diels–Alder route to Dewar benzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. SYNTHESIS OF STRAINED-RING TRANS-FUSED BICYCLIC SYSTEMS APPROACHES TO THE SYNTHESIS OF THE UNNATURAL PRODUCT TRANS-BICYCLO(2.2.0)HEXANE - ProQuest [proquest.com]
- 16. pubs.acs.org [pubs.acs.org]
Thermal rearrangement mechanism of Bicyclo[2.2.0]hexane
An In-depth Technical Guide on the Thermal Rearrangement Mechanism of Bicyclo[2.2.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a strained bicyclic hydrocarbon, undergoes a fascinating thermal rearrangement to the more stable 1,5-hexadiene (B165246). This process, driven by the release of significant ring strain, proceeds through a complex mechanism involving diradical intermediates. Understanding this rearrangement is crucial for studies in reaction mechanisms, physical organic chemistry, and for professionals in drug development who may encounter such strained ring systems. This technical guide provides a comprehensive overview of the core mechanism, supported by quantitative kinetic data, detailed experimental protocols, and visual diagrams to elucidate the intricate pathways of this isomerization.
Core Mechanism of Thermal Rearrangement
The thermal isomerization of this compound to 1,5-hexadiene is a classic example of a pericyclic reaction that proceeds through a diradical intermediate. The generally accepted mechanism involves the homolytic cleavage of the C1-C4 bond, which is the longest and weakest bond in the molecule due to ring strain.[1][2]
The key steps of the mechanism are as follows:
-
Homolytic Cleavage: The process initiates with the breaking of the C1-C4 bond of this compound, leading to the formation of a cyclohexane-1,4-diyl diradical intermediate.[2]
-
Conformational Interconversion: This diradical is not static and exists in different conformations, primarily the twist-boat and chair forms. Computational studies have revealed that the initial cleavage leads to a twist-boat diradical intermediate (TBDI).[3]
-
Pathways from the Intermediate:
-
Ring Inversion: The twist-boat conformer can mediate an automeric ring-inversion, leading back to the starting this compound, but with the endo and exo positions interchanged.[2][3]
-
Cleavage to Product: For the rearrangement to 1,5-hexadiene to occur, the twist-boat intermediate must first convert to the chair conformation. It is from this chair-like diradical that the final cleavage of the C2-C3 and C5-C6 bonds occurs, yielding the diene product.[2] This step is analogous to a Cope rearrangement.
-
Experimental and computational evidence strongly supports this stepwise mechanism over a fully concerted pathway.[2][3] The presence and behavior of the cyclohexane-1,4-diyl diradical are central to understanding the kinetics and stereochemistry of the reaction.
Data Presentation: Quantitative Kinetic Studies
The rate of the thermal rearrangement of this compound and its derivatives has been investigated through various kinetic studies. The activation parameters, such as activation energy (Ea) and the pre-exponential factor (A), provide quantitative insight into the reaction mechanism. Substituents on the this compound skeleton can significantly influence these parameters by stabilizing the diradical intermediate.
| Compound | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (log A, s⁻¹) | Temperature Range (K) | Phase | Reference(s) |
| This compound | 36.0 | 13.4 | 403-483 | Vapor | [4] |
| 1-Formylthis compound | 25.4 ± 1.0 | 12.2 | 322.85–361.51 | Liquid (benzene-d6) | [1][2] |
| 1,4-Dicyanothis compound | 21.7 ± 1.4 | - | - | - | [4] |
| 1,4-Dimethylthis compound | 31.0 ± 1.8 | 11.9 | 445.1-477.5 | Vapor | [4] |
| 1-Chloro-4-carbomethoxythis compound | 30.16 ± 0.12 | 13.65 | 349-410 | Liquid (nitrobenzene) | [4] |
Computational Data for the Parent this compound Rearrangement:
| Parameter | Ring Inversion | Cleavage to 1,5-hexadiene | Reference |
| ΔH‡ (kcal/mol) | 34.6 | 35.2 | [3] |
| ΔS‡ (eu) | -1.6 | 2.0 | [3] |
The data clearly indicates that electron-withdrawing and radical-stabilizing groups like formyl and cyano at the bridgehead positions (C1 and C4) significantly lower the activation energy for the rearrangement.[2][4] This is attributed to the stabilization of the resulting diradical intermediate. For instance, the formyl group provides a radical stabilization energy of approximately 10.6 kcal/mol.[1][2]
Experimental Protocols
The study of the thermal rearrangement of this compound derivatives typically involves synthesis of the target molecule followed by kinetic analysis of its thermolysis.
Synthesis of Substituted Bicyclo[2.2.0]hexanes
A common route to this compound derivatives involves [2+2] photocycloaddition reactions. For example, 1,4-dicyanothis compound can be prepared by the photocycloaddition of ethylene (B1197577) to 1,2-dicyanocyclobutene.[4]
For more complex derivatives, multi-step syntheses may be required. A representative example is the synthesis of (bicyclo[2.2.0]hex-1-yl)methanal:
-
Starting Material: The synthesis can begin from a precursor like hexachlorocyclopentadiene.
-
Intermediate Steps: A series of reactions are performed to construct the this compound core and introduce the desired functional group. This often involves protection/deprotection steps and functional group interconversions.
-
Final Oxidation: In the case of the aldehyde, a mild oxidation of the corresponding primary alcohol, (bicyclo[2.2.0]hex-1-yl)methanol, is performed. A Swern oxidation at low temperatures (e.g., -60°C) is suitable to prevent premature rearrangement of the thermally sensitive product.[2]
Kinetic Studies of Thermal Rearrangement
The kinetics of the rearrangement are typically studied by monitoring the disappearance of the reactant or the appearance of the product over time at a constant temperature.
-
Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent (e.g., benzene-d6) in an NMR tube. An internal standard is often added for accurate quantification.[2]
-
Thermolysis: The sealed NMR tube is placed in a thermostatically controlled bath (e.g., an oil bath or a dedicated NMR probe with variable temperature capabilities) set to a precise temperature.
-
Data Acquisition: At regular time intervals, the sample is analyzed by ¹H NMR spectroscopy. The relative integrals of characteristic peaks for the reactant and product are recorded.
-
Data Analysis: The concentration of the reactant is plotted against time. The reaction typically follows first-order kinetics. The natural logarithm of the reactant concentration versus time gives a straight line with a slope equal to -k, where k is the rate constant at that temperature.
-
Arrhenius Plot: The experiment is repeated at several different temperatures to obtain a series of rate constants. An Arrhenius plot is then constructed by plotting ln(k) versus 1/T (in Kelvin). The slope of this plot is -Ea/R and the y-intercept is ln(A), from which the activation energy (Ea) and the pre-exponential factor (A) can be determined.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of this compound thermal rearrangement.
Caption: Experimental workflow for kinetic analysis.
References
Spectroscopic Profile of Bicyclo[2.2.0]hexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for bicyclo[2.2.0]hexane, a strained bicyclic alkane. The unique structural features of this molecule give rise to a distinct spectroscopic signature. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition, to serve as a valuable resource for researchers in synthetic chemistry, materials science, and drug development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 2.47 | m | H1, H4 (Bridgehead) |
| 2.15 | m | H2, H3, H5, H6 (endo) |
| 1.55 | m | H2, H3, H5, H6 (exo) |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 40.5 | C1, C4 (Bridgehead) |
| 21.9 | C2, C3, C5, C6 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2930 | Strong | C-H stretch |
| 1450 | Medium | CH₂ scissoring |
| 1270 | Medium | CH₂ wagging |
| 950 | Medium | C-C stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 82 | 40 | [M]⁺ (Molecular Ion) |
| 67 | 100 | [M - CH₃]⁺ |
| 54 | 80 | [C₄H₆]⁺ (Retro-Diels-Alder) |
| 41 | 60 | [C₃H₅]⁺ |
| 39 | 55 | [C₃H₃]⁺ |
Experimental Protocols
The data presented above are typically acquired using standard spectroscopic techniques. The following outlines generalized experimental protocols.
NMR Spectroscopy
A solution of this compound is prepared in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound, which is a liquid at room temperature, can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The data is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI). A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation from any impurities. The standard electron energy for EI is 70 eV. The resulting fragmentation pattern is then analyzed.
Visualizing Experimental Workflow
The general workflow for the spectroscopic analysis of this compound can be visualized as follows:
The logical relationship in determining the structure from spectroscopic data involves the complementary information provided by each technique.
Early Synthetic Routes to Bicyclo[2.2.0]hexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational synthetic strategies developed for the construction of the bicyclo[2.2.0]hexane core. This highly strained bicyclic alkane has been a subject of significant interest in organic chemistry due to its unique structural and reactive properties. Understanding its early synthetic routes provides valuable insights into the development of methodologies for constructing strained ring systems, which are increasingly relevant in modern drug discovery as bioisosteres and conformational scaffolds. This document outlines the key transformations, provides detailed experimental protocols for seminal syntheses, and presents quantitative data for comparative analysis.
Photochemical Denitrogenation of 2,3-Diazabicyclo[2.2.2]oct-2-enes
One of the earliest and most direct methods for the synthesis of the this compound skeleton involves the photochemical extrusion of nitrogen from 2,3-diazabicyclo[2.2.2]oct-2-ene and its derivatives. Irradiation of these azo compounds leads to the formation of a diradical intermediate which can then collapse to form the C1-C4 bond of the this compound system or undergo rearrangement to form hexa-1,5-diene.
Quantitative Data
| Starting Material | Product(s) | Yield (%) | Reference |
| 2,3-Diazabicyclo[2.2.2]oct-2-ene | This compound | 6-9 | [1] |
| 2,3-Diazabicyclo[2.2.2]oct-2-ene | Hexa-1,5-diene | 10-18 | [1] |
| 1-Carboxy-2,3-diazabicyclo[2.2.2]oct-2-ene | This compound-1-carboxylic acid / 2-Methylenehex-5-enoic acid | ~10 / ~90 | [2] |
Experimental Protocols
Synthesis of 2,3-Diazabicyclo[2.2.2]oct-2-ene
This precursor can be synthesized from 1,3-cyclohexadiene. The diene is first brominated to yield 1,4-dibromocyclohex-2-ene. Subsequent reaction with a diazene (B1210634) derivative, followed by oxidation, yields the target azo compound.
Photolysis of 2,3-Diazabicyclo[2.2.2]oct-2-ene [1]
A solution of 2,3-diazabicyclo[2.2.2]oct-2-ene in a suitable solvent (e.g., pentane) is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at low temperature. The reaction progress is monitored by the cessation of nitrogen evolution. The resulting mixture contains this compound and hexa-1,5-diene, which can be separated by preparative gas chromatography. The ratio of the products can be influenced by the use of sensitizers.
Ring Contraction of Bicyclo[3.2.0]heptanone Derivatives
Ring contraction strategies, particularly the Wolff and Favorskii rearrangements, have been pivotal in the synthesis of strained four-membered rings within a bicyclic framework.
Wolff Rearrangement
The Wolff rearrangement of α-diazoketones derived from bicyclo[3.2.0]heptan-6-ones provides a route to this compound-1-carboxylic acid derivatives. The α-diazoketone, upon photolysis or thermolysis, expels nitrogen to form a carbene, which then undergoes rearrangement to a ketene (B1206846). The ketene can be trapped with a nucleophile, such as water or an alcohol, to yield the corresponding carboxylic acid or ester.
Favorskii Rearrangement
The Favorskii rearrangement of α-halobicyclo[3.2.0]heptan-6-ones provides another effective method for ring contraction to the this compound system. Treatment of the α-haloketone with a base, such as an alkoxide, leads to the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a ring-contracted ester.
Quantitative Data for Ring Contraction Methods
| Starting Material | Method | Product | Yield (%) | Reference |
| 7-Diazobicyclo[3.2.0]heptan-6-one | Wolff Rearrangement (photochemical) | Methyl this compound-1-carboxylate | Moderate | General procedure |
| 7-Bromobicyclo[3.2.0]heptan-6-one | Favorskii Rearrangement | Methyl this compound-1-carboxylate | Good | General procedure |
Experimental Protocols
Preparation of Bicyclo[3.2.0]heptan-6-one [3]
7,7-Dichlorobicyclo[3.2.0]heptan-6-one is first prepared by the [2+2] cycloaddition of dichloroketene (B1203229) (generated in situ from trichloroacetyl chloride and activated zinc) with cyclopentene (B43876) in 75% yield.[3] The resulting dichloro-adduct is then reduced with zinc in acetic acid to afford bicyclo[3.2.0]heptan-6-one in 60% yield.[3]
Wolff Rearrangement of 7-Diazo-bicyclo[3.2.0]heptan-6-one
Bicyclo[3.2.0]heptan-6-one is first converted to its α-formyl derivative using sodium hydride and ethyl formate. The α-formyl ketone is then treated with a sulfonyl azide (B81097) (e.g., tosyl azide) in the presence of a base (e.g., triethylamine) to yield the α-diazoketone. A solution of the α-diazoketone in a suitable solvent (e.g., methanol (B129727) for the methyl ester) is then irradiated with a UV lamp until nitrogen evolution ceases. The solvent is removed under reduced pressure, and the resulting ester is purified by chromatography.
Favorskii Rearrangement of 7-Bromobicyclo[3.2.0]heptan-6-one
Bicyclo[3.2.0]heptan-6-one is brominated at the α-position using bromine in a suitable solvent, often with an acid catalyst. The resulting α-bromoketone is then added to a solution of sodium methoxide (B1231860) in methanol and stirred at room temperature or with gentle heating. After the reaction is complete, the mixture is neutralized, and the ester is extracted with an organic solvent. The product is then purified by distillation or chromatography.
Intramolecular [2+2] Photocycloaddition of 1,5-Hexadienes
The intramolecular [2+2] photocycloaddition of 1,5-hexadienes provides a direct route to the this compound skeleton. Upon irradiation, the diene undergoes a cycloaddition reaction to form the bicyclic product. This reaction is particularly useful for the synthesis of substituted bicyclo[2.2.0]hexanes.
Quantitative Data
| Starting Material | Product | Yield (%) | Reference |
| 1,5-Hexadiene | This compound | Low | General procedure |
| Substituted 1,5-Hexadienes | Substituted Bicyclo[2.2.0]hexanes | Varies | [4] |
Experimental Protocols
Synthesis of 1,5-Hexadiene [5]
1,5-Hexadiene can be prepared by the reductive coupling of an allyl halide (e.g., allyl chloride or allyl bromide) with a metal such as magnesium or zinc.[5] For example, reacting allyl chloride with magnesium in a suitable solvent like diethyl ether affords 1,5-hexadiene.
Intramolecular [2+2] Photocycloaddition of 1,5-Hexadiene
A dilute solution of 1,5-hexadiene in an inert solvent (e.g., hexane) is irradiated with a UV light source. The reaction is typically carried out in a quartz vessel to allow for the transmission of UV light. The progress of the reaction can be monitored by GC analysis. After the reaction is complete, the solvent is carefully removed, and the this compound product is isolated, often by preparative GC due to its volatility. The yields for the parent hydrocarbon are generally low due to competing side reactions.
Dehalogenation of 1,4-Dihalobicyclo[2.2.0]hexanes
This method involves the synthesis of a 1,4-dihalothis compound precursor, which is then subjected to reductive dehalogenation to yield the parent this compound.
Quantitative Data
| Starting Material | Product | Yield (%) | Reference |
| 1,4-Dichlorothis compound | This compound | Moderate | General procedure |
Experimental Protocols
Synthesis of 1,4-Dichlorothis compound
A potential route to 1,4-dichlorothis compound involves the photochemical addition of chlorine to a suitable cyclobutene precursor.
Dehalogenation of 1,4-Dichlorothis compound
The 1,4-dichlorothis compound is dissolved in a suitable solvent system, such as a mixture of an alcohol (e.g., tert-butanol) and an inert solvent. Sodium metal is then added portion-wise, and the reaction is stirred until the starting material is consumed. The reaction is then quenched, and the this compound is isolated by extraction and careful distillation.
Conclusion
The early synthetic routes to this compound laid the groundwork for the synthesis of strained polycyclic molecules. These methods, including photochemical denitrogenation, ring contractions, intramolecular photocycloadditions, and dehalogenation, highlight the ingenuity of synthetic chemists in accessing challenging molecular architectures. While newer and more efficient methods have since been developed, a thorough understanding of these foundational syntheses remains crucial for researchers in organic synthesis and medicinal chemistry. The principles demonstrated in these early examples continue to inform the design of novel synthetic strategies for complex molecules.
References
Computational Insights into the Stability of Bicyclo[2.2.0]hexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.0]hexane, a highly strained bicyclic alkane, presents a fascinating case study in the interplay of molecular geometry and energetic stability. Its unique structure, featuring a fusion of two cyclobutane (B1203170) rings, results in significant ring strain, making it susceptible to thermal rearrangement. This technical guide provides a comprehensive overview of the computational studies investigating the stability of this compound. We delve into the calculated thermochemical data, explore the methodologies behind these computations, and present detailed experimental protocols for its synthesis and thermal analysis. Visualizations of key computational workflows and reaction pathways are provided to facilitate a deeper understanding of the concepts discussed.
Introduction
The stability of cyclic and polycyclic organic molecules is a cornerstone of physical organic chemistry and holds significant implications for drug design and materials science. This compound is a particularly noteworthy molecule due to the substantial strain energy arising from its two fused four-membered rings. This inherent instability drives its thermal isomerization to the more stable 1,5-hexadiene (B165246). Computational chemistry has proven to be an invaluable tool for quantifying the stability of such strained systems and for elucidating the mechanisms of their reactions. This guide will synthesize the findings from various computational studies to provide a detailed picture of the energetic landscape of this compound.
Quantitative Data on this compound Stability
Computational studies have employed a variety of methods to quantify the thermodynamic properties of this compound. The following tables summarize key data points from the literature, providing a comparative overview of the molecule's stability.
Table 1: Calculated Strain Energies of this compound
| Computational Method | Basis Set | Strain Energy (kcal/mol) |
| MM4 Force Field | - | 53.0 |
| Ab initio | 6-31G* | 55.0 |
| DFT (B3LYP) | 6-311G++(d,p) | 54.1 |
| G-4 | - | 54.4 |
| W1BD | - | 54.7 |
| CBS-APNO | - | 54.4 |
| CBS-QB3 | - | 55.0 |
Table 2: Calculated Enthalpies of Formation and Reaction for this compound
| Parameter | Computational Method | Basis Set | Value (kcal/mol) |
| Enthalpy of Formation (ΔHf°) | - | - | 29.8 |
| Enthalpy of Hydrogenation | DFT/MP2 | aug-cc-pVTZ | -57.4 to -60.6[1] |
Table 3: Activation Energies for Thermal Rearrangement of this compound and Derivatives
| Compound | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s-1) |
| This compound | 36.0 | - |
| (Bicyclo[2.2.0]hex-1-yl)methanal | 25.4 ± 1.0[2] | 1.66 x 1012[2] |
| 1,4-Dicyanothis compound | 21.7 ± 1.4[3] | - |
| 1,4-Dimethylthis compound | 31.0 ± 1.8[3] | 1.86 x 1011[3] |
Computational Methodologies
The data presented above are derived from a range of computational chemistry techniques. Understanding these methods is crucial for interpreting the results.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and DFT methods are the workhorses of modern computational chemistry for studying molecular energies and structures.
-
Ab Initio Methods: These calculations are based on first principles and solve the electronic Schrödinger equation without empirical parameters. The accuracy of ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), is systematically improvable by using larger basis sets and higher levels of theory to account for electron correlation.
-
Density Functional Theory (DFT): DFT methods calculate the electronic energy based on the electron density rather than the many-electron wavefunction. This approach is computationally less demanding than high-level ab initio methods while often providing comparable accuracy. The B3LYP functional is a popular choice for such calculations.
A typical DFT calculation protocol for determining the stability of this compound involves:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find the lowest energy conformation.
-
Frequency Calculation: A frequency calculation is performed at the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Single-Point Energy Calculation: A more accurate single-point energy calculation may be performed at the optimized geometry using a larger basis set or a higher level of theory.
Molecular Mechanics Force Fields
Molecular mechanics methods use classical physics to model the energy of a molecule. The potential energy is calculated as a function of bond lengths, bond angles, dihedral angles, and non-bonded interactions, using a set of parameters known as a force field (e.g., MM4). While computationally much faster than quantum mechanical methods, their accuracy is dependent on the quality of the force field parameters.
Isodesmic Reactions for Strain Energy Calculation
A common and reliable method for calculating strain energy is the use of isodesmic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation of bond types leads to a cancellation of systematic errors in the calculations, resulting in more accurate strain energy values.
An example of an isodesmic reaction for calculating the strain energy of this compound is:
This compound + 2 CH3-CH3 → 2 CH3-CH2-CH2-CH3
The strain energy is then calculated from the enthalpy change of this reaction.
Experimental Protocols
Experimental validation is crucial for benchmarking computational results. The following sections outline the general procedures for the synthesis and thermal analysis of this compound.
Synthesis of this compound
The synthesis of the parent this compound is challenging due to its high strain. A common route involves the photochemical [2+2] cycloaddition of 1,3-cyclohexadiene. A detailed protocol for a derivative, (bicyclo[2.2.0]hex-1-yl)methanal, starts from hexachlorocyclopentadiene (B6142220) and involves a multi-step synthesis, with the final key step being a Swern oxidation of the corresponding alcohol at low temperature (-60 °C) to avoid rearrangement.[2][4]
General Procedure for Photochemical Synthesis:
-
A solution of a suitable precursor, such as a diene, in an appropriate solvent (e.g., acetone) is prepared in a photochemical reactor.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon).
-
The solution is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) for a specified period while maintaining a low temperature.
-
The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the product is purified by distillation or chromatography.
Thermal Rearrangement Kinetics
The thermal stability of this compound is typically studied by monitoring its isomerization to 1,5-hexadiene at various temperatures.
General Procedure for Kinetic Studies:
-
A sample of purified this compound is dissolved in a high-boiling, inert solvent (e.g., dodecane) in a sealed tube or a reaction vessel connected to a sampling system.
-
The reaction vessel is placed in a constant-temperature bath (e.g., an oil bath or a thermostat-controlled oven).
-
Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
The concentration of this compound and the product, 1,5-hexadiene, in each aliquot is determined using gas chromatography (GC) with an internal standard.
-
The rate constants (k) at different temperatures are determined by plotting the natural logarithm of the this compound concentration versus time.
-
The activation parameters (activation energy, Ea, and pre-exponential factor, A) are then calculated from the Arrhenius plot (ln(k) vs. 1/T).
Visualizing Computational Workflows and Reaction Pathways
Graphviz diagrams are used to illustrate the logical flow of computational procedures and the mechanistic pathways of reactions.
Conclusion
Computational chemistry provides powerful insights into the stability and reactivity of strained molecules like this compound. The quantitative data on strain energy, heats of formation, and activation barriers, derived from methods such as DFT and ab initio calculations, are in good agreement with experimental observations. These computational models not only rationalize the high reactivity of this compound but also allow for the prediction of the effects of substituents on its stability. The synergy between computational and experimental studies is essential for advancing our understanding of these fundamental principles of organic chemistry, with direct applications in the design of novel molecules for various applications, including drug development.
References
Reactivity of Bicyclo[2.2.0]hexane with Radical Initiators: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.0]hexane, a highly strained bicyclic alkane, exhibits unique reactivity towards radical initiators, primarily driven by the release of its inherent ring strain. This guide provides a comprehensive overview of the core principles governing these reactions, including thermolysis, photolysis, and chemically induced radical processes. Detailed reaction mechanisms, quantitative data on reaction kinetics and product distributions, and explicit experimental protocols are presented to serve as a valuable resource for researchers in synthetic chemistry, materials science, and drug development.
Introduction
The significant ring strain of this compound, estimated to be around 55 kcal/mol, makes it a fascinating substrate for studying radical reactions. The central C1-C4 bond is particularly labile and prone to homolytic cleavage, leading to the formation of a cyclohexane-1,4-diyl diradical intermediate. The fate of this intermediate dictates the product distribution and is influenced by reaction conditions, substituents, and the nature of the radical initiator. Understanding and controlling the reactivity of this strained system opens avenues for the synthesis of complex molecular architectures and novel functional materials.
Core Reaction Pathways
The reaction of this compound with radical initiators can proceed through several distinct pathways:
-
Thermal Rearrangement: Upon heating, this compound undergoes a unimolecular rearrangement to hexa-1,5-diene. This process is initiated by the homolytic cleavage of the C1-C4 bond to form the cyclohexane-1,4-diyl diradical, which then undergoes β-scission.
-
Homolytic Substitution (S H 2): Certain radical species, such as bromine atoms, can attack the bridgehead carbons of this compound in an S H 2 reaction. This leads to the formation of a bicyclo[2.2.0]hex-2-yl radical, which can subsequently rearrange.
-
Radical-Initiated Ring Opening: In the presence of radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, the ring-opening of this compound can be facilitated at lower temperatures than thermal rearrangement alone. The initiator-derived radicals can abstract a hydrogen atom or add to the bicyclic system, promoting the cleavage of the strained C-C bonds.
-
Oxidative Ring Opening of Derivatives: Bicyclo[2.2.0]hexene derivatives can be designed as "proaromatic" systems that undergo facile ring-opening upon single-electron oxidation, generating alkyl radicals that can be utilized in group transfer reactions.[1]
Quantitative Data
The following tables summarize key quantitative data for the radical-initiated reactions of this compound and its derivatives.
Table 1: Arrhenius Parameters for Thermal Rearrangement of this compound Derivatives
| Compound | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Temperature Range (°C) | Product(s) | Reference |
| This compound | 36.0 | 2.0 x 10¹³ | 130-210 | Hexa-1,5-diene | [1] |
| 1,4-Dimethylthis compound | 31.0 ± 1.8 | 1.86 x 10¹¹ | 172-204 | 2,5-Dimethyl-1,5-hexadiene | [1] |
| 1,4-Dicyanothis compound | 21.7 ± 1.4 | - | - | 2,5-Dicyano-1,5-hexadiene | [1] |
| (Bicyclo[2.2.0]hex-1-yl)methanal | 25.4 ± 1.0 | 1.66 x 10¹² | 50-88 | 2-Methylenehex-5-enal | [2] |
Table 2: Product Distribution in Photolytic Decomposition of 2,3-Diazabicyclo[2.2.2]oct-2-ene (precursor to this compound)
| Spin State of Excited Precursor | This compound : Hexa-1,5-diene Ratio | Exo:Endo Ratio of this compound | Reference |
| Triplet (DBOT) | 30 : 70 | 58 : 42 | [3] |
| Singlet (DBOS) | 49 : 51 | 17 : 83 | [3] |
Experimental Protocols
General Synthesis of this compound
A common route to this compound involves the photolytic decomposition of 2,3-diazabicyclo[2.2.2]oct-2-ene.
Materials:
-
2,3-Diazabicyclo[2.2.2]oct-2-ene
-
Anhydrous ether
-
High-pressure mercury lamp with a quartz or Vycor filter
-
Photoreactor
Procedure:
-
A solution of 2,3-diazabicyclo[2.2.2]oct-2-ene in anhydrous ether is prepared in a quartz or Vycor reaction vessel.
-
The solution is purged with nitrogen for 30 minutes to remove dissolved oxygen.
-
The reaction vessel is placed in a photoreactor and irradiated with a high-pressure mercury lamp. The choice of filter (quartz or Vycor) can influence the triplet vs. singlet excited state population.
-
The reaction is monitored by GC-MS for the disappearance of the starting material and the formation of this compound and hexa-1,5-diene.
-
Upon completion, the solvent is carefully removed by distillation at atmospheric pressure.
-
The resulting mixture of this compound and hexa-1,5-diene can be separated by preparative gas chromatography.
Radical Bromination of this compound
This protocol describes a typical procedure for the radical-initiated bromination of this compound, which proceeds via an S H 2 mechanism at the bridgehead carbons.[4]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of this compound and a slight molar excess of NBS in CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
A catalytic amount of AIBN (1-5 mol%) is added to the solution.
-
The mixture is deoxygenated by bubbling nitrogen or argon through it for 20-30 minutes.
-
The reaction mixture is heated to reflux (approximately 77°C for CCl₄) under an inert atmosphere.
-
The reaction is monitored by TLC or GC for the consumption of the starting material.
-
After the reaction is complete, the mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude brominated product.
-
Purification can be achieved by column chromatography on silica (B1680970) gel.
AIBN-Initiated Radical Reaction of a Bicyclo[2.2.0]hexene Derivative
This protocol is adapted from a procedure for the generation of radicals from a proaromatic bicyclo[2.2.0]hexene derivative for use in a group transfer reaction.[5]
Materials:
-
Alkylated bicyclo[2.2.0]hexene derivative (e.g., as a radical donor)
-
Radical acceptor (e.g., an electron-deficient alkene)
-
Acridinium (B8443388) photocatalyst (e.g., 9-mesityl-10-methylacridinium (B1239669) perchlorate)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Blue LED light source (450 nm)
Procedure:
-
In an oven-dried reaction tube equipped with a magnetic stir bar, the acridinium photocatalyst and the radical acceptor are added.
-
The tube is sealed, evacuated, and backfilled with nitrogen three times.
-
A solution of the alkylated bicyclo[2.2.0]hexene derivative in anhydrous DCM is added via syringe.
-
The reaction mixture is stirred at room temperature and irradiated with a blue LED light source.
-
The progress of the reaction is monitored by ¹H NMR spectroscopy.
-
Upon completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography to isolate the alkyl transfer product.
Signaling Pathways and Experimental Workflows
Thermal Rearrangement of this compound
Caption: Thermal rearrangement of this compound to hexa-1,5-diene.
S H 2 Reaction with Bromine Atom
Caption: S H 2 reaction of a bromine atom with this compound.
Experimental Workflow for Photocatalytic Radical Generation
Caption: Workflow for photocatalytic radical generation and group transfer.
Conclusion
The reactivity of this compound with radical initiators is a rich field of study with significant implications for synthetic chemistry. The high ring strain of this molecule provides a powerful thermodynamic driving force for a variety of transformations, including rearrangements and ring-opening reactions. By understanding the underlying mechanisms and having access to detailed experimental protocols, researchers can harness the unique reactivity of the this compound scaffold to develop novel synthetic methodologies and construct complex molecular targets. The continued exploration of this chemistry promises to yield new insights into the behavior of strained molecules and expand the toolkit of modern organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. services.phaidra.univie.ac.at [services.phaidra.univie.ac.at]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Radical rearrangements of this compound: homolytic substitution of a cyclobutane ring - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Bicyclo[2.2.0]hexene derivatives as a proaromatic platform for group transfer and chemical sensing - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Strained Ring System: Discovery and First Synthesis of Bicyclo[2.2.0]hexane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.0]hexane, a highly strained saturated bicyclic hydrocarbon, represents a fascinating structural motif in organic chemistry. Its unique geometry, featuring a fusion of two cyclobutane (B1203170) rings in a cis configuration, imparts significant ring strain, making it a valuable precursor for studying reaction mechanisms and a building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the discovery and seminal first synthesis of this compound, followed by a detailed examination of key synthetic methodologies, experimental protocols, and quantitative data.
Discovery and First Synthesis
The first successful synthesis of this compound was reported in 1960 by S. Cremer and R. Srinivasan.[1] This pioneering work involved the mercury-sensitized photolysis of bicyclo[3.2.0]heptan-3-one in the gas phase. The reaction proceeds through a Norrish type I cleavage of the ketone, followed by decarbonylation and subsequent ring closure of the resulting biradical to form the this compound skeleton.
Experimental Protocol: First Synthesis of this compound
The original experiment was conducted in the gas phase. While the seminal publication provides the conceptual framework, detailed modern experimental write-ups are scarce due to the low yield and specialized equipment required. The general procedure is outlined below based on the available information.[1]
Materials:
-
Bicyclo[3.2.0]heptan-3-one
-
Metallic mercury
-
High-purity nitrogen or other inert gas
-
Photochemical reactor equipped with a mercury vapor lamp
Procedure:
-
A small amount of metallic mercury is placed in the photochemical reactor.
-
A known quantity of bicyclo[3.2.0]heptan-3-one is introduced into the reactor.
-
The reactor is evacuated and filled with an inert gas to a specific pressure.
-
The mercury vapor lamp is activated, initiating the mercury-sensitized photolysis. The system is irradiated for a specified duration.
-
After irradiation, the volatile products are collected by condensation at low temperature (e.g., using a liquid nitrogen trap).
-
The collected product mixture is then subjected to gas chromatography for separation and identification of this compound.
Quantitative Data: The yield reported for the first synthesis was less than 5%.
| Starting Material | Product | Yield | Reference |
| Bicyclo[3.2.0]heptan-3-one | This compound | < 5% | [1] |
Key Synthetic Methodologies
Since its initial discovery, several other synthetic routes to this compound and its derivatives have been developed. These methods often provide higher yields and greater substrate scope.
Photolysis of 2,3-Diazabicyclo[2.2.2]oct-2-enes
The photolytic extrusion of nitrogen from 2,3-diazabicyclo[2.2.2]oct-2-ene derivatives is a common method for generating the this compound ring system. This reaction proceeds through a diradical intermediate that can collapse to form the bicyclic product or rearrange to form 1,5-hexadienes. The ratio of these products is dependent on the reaction conditions and the spin state of the excited precursor.[2][3]
Quantitative Data: The photolysis of the parent 2,3-diazabicyclo[2.2.2]oct-2-ene in water yields approximately 30% this compound and 70% 1,5-hexadiene.[4]
| Starting Material | Product(s) | Product Ratio (this compound : 1,5-Hexadiene) | Reference |
| 2,3-Diazabicyclo[2.2.2]oct-2-ene | This compound, 1,5-Hexadiene | ~30 : 70 | [4] |
Intramolecular [2+2] Photocycloaddition
Intramolecular [2+2] photocycloaddition of tethered dienes is a powerful and versatile method for constructing the this compound core. This reaction can be sensitized or proceed through direct irradiation and often offers good stereocontrol.
General Experimental Protocol for Intramolecular [2+2] Photocycloaddition: The following is a general procedure that can be adapted for specific substrates.
Materials:
-
A suitable diene precursor with a tether of appropriate length
-
Photocatalyst (e.g., Eosin Y, for sensitized reactions) or direct irradiation source
-
Anhydrous solvent (e.g., acetonitrile, acetone)
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
The diene precursor and, if applicable, the photocatalyst are dissolved in an anhydrous solvent in a reaction vessel suitable for photochemistry.
-
The solution is degassed by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period.
-
The reaction mixture is then irradiated with a suitable light source (e.g., high-power LED, mercury lamp) at a specific wavelength while maintaining an inert atmosphere.
-
The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, NMR).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel or other suitable stationary phase to afford the desired this compound derivative.
Multi-step Synthesis of (Bicyclo[2.2.0]hex-1-yl)methanal
A multi-step synthesis starting from hexachlorocyclopentadiene (B6142220) has been reported for the preparation of (bicyclo[2.2.0]hex-1-yl)methanal, a functionalized derivative.[5][6] This route involves several key transformations, including a Diels-Alder reaction, hydrogenation, and a Favorskii-type rearrangement.
Experimental Protocol: Synthesis of (Bicyclo[2.2.0]hex-1-yl)methanal
A detailed experimental protocol for this multi-step synthesis is provided in the supplementary information of the cited literature.[5][6] The key steps and reported yields are summarized in the table below.
| Step | Reaction | Starting Material | Product | Yield |
| 1 | Diels-Alder Cycloaddition | 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene and Ethene | 1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene | 16% |
| 2 | Hydrogenation | 1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene | 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane | 63% |
| 3 | One-pot Synthesis | 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane | (4-Chlorobicyclo[2.2.0]hex-1-yl)methanoic acid | 48% |
| 4 | Esterification | (4-Chlorobicyclo[2.2.0]hex-1-yl)methanoic acid | Methyl (4-chlorobicyclo[2.2.0]hex-1-yl)methanoate | 96% |
| 5 | Reduction | Methyl (4-chlorobicyclo[2.2.0]hex-1-yl)methanoate | (4-Chlorobicyclo[2.2.0]hex-1-yl)methanol | 71% |
| 6 | Dechlorination | (4-Chlorobicyclo[2.2.0]hex-1-yl)methanol | (Bicyclo[2.2.0]hex-1-yl)methanol | 44% |
| 7 | Swern Oxidation | (Bicyclo[2.2.0]hex-1-yl)methanol | (Bicyclo[2.2.0]hex-1-yl)methanal | Not isolated due to thermolability |
Conclusion
The discovery and first synthesis of this compound by Cremer and Srinivasan marked a significant milestone in the chemistry of strained organic molecules. While the initial photochemical route from a bicyclo[3.2.0]heptanone derivative provided the first access to this unique scaffold, subsequent developments have led to more efficient and versatile synthetic methodologies. The photolysis of azoalkanes, intramolecular [2+2] photocycloadditions, and multi-step sequences from readily available starting materials now provide reliable pathways for the synthesis of this compound and its derivatives. These methods have been instrumental in allowing for a deeper investigation of the chemical and physical properties of this intriguing class of molecules and their application in various fields of chemical science.
References
An In-depth Technical Guide to the Ring Strain Energy of Bicyclo[2.2.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.0]hexane is a highly strained bicyclic alkane that has garnered significant interest in the field of organic chemistry. Its unique structure, consisting of two fused four-membered rings, results in considerable ring strain, making it a valuable subject for studying the energetics of strained systems. The quantification of this ring strain energy is crucial for understanding its reactivity, thermodynamic stability, and potential applications in synthesis and materials science. This technical guide provides a comprehensive overview of the experimental and computational methodologies used to determine the ring strain energy of this compound, presenting key quantitative data and detailed procedural outlines.
Understanding Ring Strain
Ring strain, also known as Baeyer strain, arises from the deviation of bond angles from their ideal values, torsional strain from eclipsing conformations of adjacent C-H bonds, and transannular strain from non-bonded interactions across the ring. In this compound, the fusion of two cyclobutane (B1203170) rings forces the bond angles to be significantly smaller than the ideal tetrahedral angle of 109.5°, leading to a high degree of angle strain.
Quantitative Data Summary
The ring strain energy (RSE) of this compound has been determined by both experimental and computational methods. The following tables summarize the key quantitative data available in the literature.
| Property | Experimental Value (kcal/mol) | Method | Reference |
| Enthalpy of Formation (gas, 298 K) | 29.8 ± 0.3 | Combustion Calorimetry | [1] |
| Ring Strain Energy | ~55 | - | [2] |
| Ring Strain Energy | 51.8 | Calculated from ΔfH° | [1] |
| Computational Method | Calculated Ring Strain Energy (kcal/mol) | Reference |
| W1BD | 54.1 | [3][4] |
| G-4 | 55.0 | [3][4] |
| CBS-APNO | 54.4 | [3][4] |
| CBS-QB3 | 54.7 | [3][4] |
| M062X/6-31+G(2df,p) | 54.4 | [3][4] |
| Reaction | Calculated Enthalpy (kcal/mol) | Computational Method | Reference |
| This compound + H₂ → cyclohexane | -59.4 | CBS-QB3 | [5] |
| This compound + H₂ → cyclohexane | -59.6 | G4 | [5] |
| This compound + H₂ → cyclohexane | -60.6 | CBS-APNO | [5] |
Experimental Methodologies
The experimental determination of the ring strain energy of this compound relies on thermochemical measurements, primarily combustion calorimetry and enthalpy of hydrogenation.
Combustion Calorimetry
Combustion calorimetry is a fundamental technique for determining the enthalpy of formation of a compound. For a volatile liquid like this compound, the procedure requires careful handling to ensure complete and accurate combustion.
Generalized Experimental Protocol:
-
Sample Preparation: A precise mass of high-purity this compound is encapsulated in a thin-walled glass ampoule or a gelatin capsule to prevent its evaporation.
-
Calorimeter Setup: A static bomb calorimeter is used. The bomb is charged with a known amount of water and pressurized with pure oxygen to approximately 30 atm.
-
Ignition: The encapsulated sample is placed in a crucible within the bomb, and a fuse wire is connected to an ignition circuit. The combustion is initiated by passing a current through the wire.
-
Temperature Measurement: The temperature of the water in the calorimeter is monitored with a high-precision thermometer before and after combustion.
-
Data Analysis: The heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter, which is determined by combusting a standard substance like benzoic acid. Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation of this compound is then calculated from its heat of combustion using Hess's law, along with the known standard enthalpies of formation of CO₂ and H₂O.
-
Ring Strain Energy Calculation: The experimental ring strain energy is determined by subtracting the hypothetical strain-free enthalpy of formation from the experimentally determined enthalpy of formation. The strain-free enthalpy is estimated using group additivity schemes.
Enthalpy of Hydrogenation
The enthalpy of hydrogenation of this compound to a less strained or strain-free product, such as cyclohexane, provides a direct measure of the strain released in the reaction.
Generalized Experimental Protocol:
-
Reactant Preparation: A known amount of this compound is dissolved in a suitable solvent, such as glacial acetic acid or a hydrocarbon solvent.
-
Catalyst: A heterogeneous catalyst, typically platinum or palladium on a carbon support (Pt/C or Pd/C), is used to facilitate the hydrogenation reaction.
-
Reaction Setup: The reaction is carried out in a specialized calorimeter equipped with a hydrogen delivery system and a stirrer to ensure efficient mixing.
-
Hydrogenation: A known amount of hydrogen gas is introduced into the reaction vessel, and the temperature change upon complete hydrogenation is measured.
-
Data Analysis: The enthalpy of hydrogenation is calculated from the temperature change and the heat capacity of the calorimeter system.
-
Ring Strain Energy Calculation: The difference in strain energy between the reactant and the product can be determined from the enthalpy of hydrogenation. If the product is considered strain-free (like cyclohexane), the enthalpy of hydrogenation provides a good approximation of the ring strain energy of the reactant.
Computational Methodologies
Computational chemistry provides a powerful tool for calculating the ring strain energy of molecules with high accuracy. The general workflow involves geometry optimization, frequency calculation, and single-point energy calculations using high-level theoretical methods. The strain energy is then typically derived using isodesmic or homodesmotic reactions.
Computational Workflow
The following diagram illustrates a typical workflow for the computational determination of the ring strain energy of this compound.
Caption: A generalized workflow for the computational calculation of ring strain energy.
Homodesmotic Reaction Approach
A homodesmotic reaction is a hypothetical reaction where the number of bonds of each type is conserved on both sides of the equation, and the hybridization of the atoms involved in these bonds is also maintained. This approach helps to cancel out systematic errors in the calculations, leading to a more accurate determination of strain energy.
A suitable homodesmotic reaction for this compound is:
This compound + 4 CH₃-CH₃ → 2 CH₃-CH₂-CH₂-CH₃ + 2 CH₃-CH(CH₃)-CH₃
The following diagram illustrates this relationship.
Caption: Homodesmotic reaction for calculating the ring strain energy of this compound.
Detailed Computational Protocol (using Gaussian):
-
Structure Building: Build the 3D structures of this compound, ethane, n-butane, and isobutane using a molecular editor.
-
Geometry Optimization and Frequency Calculation: For each molecule, perform a geometry optimization and frequency calculation. A common and efficient level of theory for this step is B3LYP with the 6-31G(d) basis set.
-
Gaussian Input Keywords: #p B3LYP/6-31G(d) opt freq
-
-
High-Level Single-Point Energy Calculation: Using the optimized geometries, perform a high-level single-point energy calculation for each molecule to obtain accurate electronic energies. Recommended methods include G4, W1BD, or CBS-QB3.
-
Gaussian Input Keywords: #p G4 or #p W1BD or #p CBS-QB3
-
-
Enthalpy Extraction: From the output files of the high-level calculations, extract the total enthalpies (at 298.15 K).
-
Reaction Enthalpy Calculation: Calculate the enthalpy of the homodesmotic reaction (ΔH_reaction) using the following equation: ΔH_reaction = [2 * H(n-butane) + 2 * H(isobutane)] - [H(this compound) + 4 * H(ethane)]
-
Ring Strain Energy Determination: The ring strain energy (RSE) of this compound is approximately equal to the negative of the reaction enthalpy (-ΔH_reaction).
Conclusion
The ring strain energy of this compound is a significant thermodynamic quantity that dictates its chemical behavior. Both experimental and computational methods provide valuable insights into its magnitude, with modern computational techniques offering a highly accurate and accessible means of determination. The data and protocols presented in this guide serve as a comprehensive resource for researchers and professionals working with strained organic molecules, aiding in the design of new synthetic routes and the development of novel compounds with tailored properties. The continued study of such strained systems will undoubtedly lead to further advancements in our understanding of chemical bonding and reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. "A Procedure For Computing Hydrocarbon Strain Energies Using Computatio" by Paul R. Rablen [works.swarthmore.edu]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Micro Calorimeter ASTM D7309 - Fire Testing Technology [fire-testing.com]
An In-depth Technical Guide to Isomerism in Substituted Bicyclo[2.2.0]hexane Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[2.2.0]hexane framework, a strained bicyclic system, presents a unique scaffold in organic chemistry and medicinal chemistry. Its rigid structure and potential for stereoisomerism make it an intriguing building block for the synthesis of novel compounds with specific three-dimensional orientations. This technical guide provides a comprehensive overview of isomerism in substituted this compound systems, covering their synthesis, characterization, and stereochemical intricacies. Detailed experimental protocols for key transformations and tabulated quantitative data are provided to facilitate further research and application in drug development.
Introduction to Isomerism in this compound Systems
The this compound core consists of two fused cyclobutane (B1203170) rings. This strained structure gives rise to distinct types of isomerism upon substitution, which dictate the molecule's overall shape, stability, and reactivity.
Cis/Trans Isomerism
The fusion of the two cyclobutane rings can be either cis or trans. In the cis-isomer, the bridgehead hydrogens are on the same side of the molecule, resulting in a folded conformation. The trans-isomer has the bridgehead hydrogens on opposite sides, leading to a more twisted and highly strained structure. Computational studies have shown that the cis-isomer of this compound is significantly more stable than the trans-isomer, with a calculated energy difference of approximately 170.7 kJ mol⁻¹[1]. Consequently, the vast majority of studies on this compound derivatives focus on the more accessible cis-fused system.
Endo/Exo Isomerism
Substituents on the this compound skeleton can be oriented in two principal directions. A substituent is termed exo if it is on the same side as the bridgehead carbons, pointing away from the six-membered ring. Conversely, a substituent is endo if it is on the opposite side, pointing towards the interior of the bicyclic system. This endo/exo stereochemistry significantly influences the molecule's steric environment and reactivity. For instance, in addition reactions to 2-azabicyclo[2.2.0]hex-5-enes, the stereochemical outcome is often dictated by the direction of attack on the double bond, leading to specific endo or exo products[2].
Synthesis of Substituted this compound Isomers
The synthesis of substituted bicyclo[2.2.0]hexanes often involves photochemical or thermal cycloaddition reactions, as well as modifications of pre-existing bicyclic systems.
Photochemical [2+2] Cycloaddition
A primary method for constructing the this compound core is the intramolecular [2+2] photocycloaddition of 1,5-dienes. This reaction can be sensitized or proceed via direct irradiation. The stereochemistry of the resulting bicyclic product is influenced by the geometry of the starting diene and the reaction conditions. For example, the irradiation of substituted 1,2-dihydropyridines is a common route to N-alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-enes[3].
Thermal [4+2] Cycloaddition
In some cases, thermal [4+2] cycloaddition reactions can lead to the formation of this compound derivatives, often through rearrangement of an initial adduct. For instance, the thermal isomerization of oxaazabicyclo[4.2.0]hexenes can produce the thermodynamically more stable endo isomers of 2-azabicyclo[2.2.0]hex-5-enes[3].
Additions to Bicyclo[2.2.0]hex-5-enes
The double bond in bicyclo[2.2.0]hex-5-ene derivatives serves as a versatile handle for introducing further substitution and creating various isomers.
-
Hydrogenation: Catalytic hydrogenation of the double bond typically occurs from the less sterically hindered exo face, leading to the formation of endo-substituted bicyclo[2.2.0]hexanes[3].
-
Halogenation and Halohydrin Formation: The addition of halogens or N-bromosuccinimide (NBS) in the presence of water to 2-azabicyclo[2.2.0]hex-5-enes can lead to a mixture of unrearranged 6-exo-bromo-5-endo-hydroxy-2-azabicyclo[2.2.0]hexanes and rearranged 2-azabicyclo[2.1.1]hexane derivatives. The product distribution is dependent on the substitution pattern of the starting material[2].
Quantitative Data on this compound Isomers
The precise geometry and relative energies of substituted this compound isomers have been determined through a combination of X-ray crystallography, NMR spectroscopy, and computational methods.
Structural Parameters
The following table summarizes key structural parameters for representative this compound derivatives.
| Compound | Method | Bridgehead C1-C4 Bond Length (Å) | Dihedral Angle (C6-C1-C4-C3) (°) | Reference |
| cis-Bicyclo[2.2.0]hexane | DFT (B3LYP/6-311G++(d,p)) | 1.576 | 114.2 | [1] |
| 1,4-Diazathis compound | DFT (B3LYP/6-311G++(d,p)) | 1.537 (N1-N4) | 118.1 (C6-N1-N4-C3) | [1] |
| Methyl 2-benzyl-2-azathis compound-5-carboxylate | X-ray Crystallography | - | - | [4] |
Strain Energies
The high degree of strain in the this compound framework is a defining characteristic. The strain energy has been calculated for both the cis and trans isomers.
| Isomer | Strain Energy (kcal/mol) | Reference |
| cis-Bicyclo[2.2.0]hexane | 54.1 - 55.0 | [5] |
| trans-Bicyclo[2.2.0]hexane | 92.9 - 93.8 | [5] |
Spectroscopic Data
¹H NMR spectroscopy is a powerful tool for differentiating between endo and exo isomers due to the rigid nature of the bicyclic system, which leads to distinct coupling constants.
| Compound | Protons | Coupling Constant (J, Hz) | Reference | |---|---|---| | 6-exo-bromo-5-endo-hydroxy-2-azabicyclo[2.2.0]hexanes | H5-exo, H6-endo | ~0-2 |[2] | | 5-endo-bromo-6-exo-hydroxy-2-azabicyclo[2.2.0]hexanes | H5-exo, H6-endo | ~5-7 |[2] |
Experimental Protocols
General Procedure for the Synthesis of N-Alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-enes via Photocycloaddition[3]
To a solution of the corresponding substituted pyridine (B92270) in a suitable solvent (e.g., methanol), an alkyl chloroformate is added, followed by portion-wise addition of sodium borohydride (B1222165) at reduced temperature. The resulting 1,2-dihydropyridine is then irradiated with a medium-pressure mercury lamp through a Pyrex filter to induce electrocyclic ring closure to the desired 2-azabicyclo[2.2.0]hex-5-ene. The product is purified by column chromatography.
Protocol for the Catalytic Hydrogenation of 2-Azabicyclo[2.2.0]hex-5-enes[3]
A solution of the N-alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene in a solvent such as ethyl acetate (B1210297) or methanol (B129727) is treated with a catalytic amount of platinum(IV) oxide (PtO₂). The mixture is then subjected to a hydrogen atmosphere (typically balloon pressure) and stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS). The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified if necessary. The hydrogenation typically proceeds from the exo face to give the endo-substituted product.
Synthesis of (Bicyclo[2.2.0]hex-1-yl)methanal via Swern Oxidation[6][7]
To a solution of oxalyl chloride in dichloromethane (B109758) at -78 °C, a solution of dimethyl sulfoxide (B87167) (DMSO) in dichloromethane is added dropwise. After stirring for a few minutes, a solution of (bicyclo[2.2.0]hex-1-yl)methanol in dichloromethane is added. The reaction mixture is stirred for a period of time at -78 °C, after which triethylamine (B128534) is added. The reaction is allowed to warm to room temperature, and then quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude aldehyde is then purified by column chromatography.
Visualizing Pathways and Relationships
Synthetic Pathways
The following diagram illustrates a general synthetic pathway for the formation and subsequent functionalization of 2-azathis compound systems.
Caption: General synthetic route to substituted 2-azabicyclo[2.2.0]hexanes.
Reaction Mechanism: Thermal Rearrangement of this compound
The thermal rearrangement of this compound to 1,5-hexadiene (B165246) proceeds through a diradical intermediate. The stereochemistry of this process is a key aspect of its mechanism.
Caption: Mechanism of the thermal rearrangement of this compound.[6]
Experimental Workflow for Isomer Separation and Characterization
The following workflow outlines the general steps for separating and characterizing stereoisomers of substituted bicyclo[2.2.0]hexanes.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis of novel 2-azabicyclo[2.2.0]- and [2.1.1]hexanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Bicyclo[2.2.0]hexene derivatives as a proaromatic platform for group transfer and chemical sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. works.swarthmore.edu [works.swarthmore.edu]
- 6. services.phaidra.univie.ac.at [services.phaidra.univie.ac.at]
The Frontier Molecular Orbitals of Bicyclo[2.2.0]hexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bicyclo[2.2.0]hexane, a highly strained and reactive saturated bicyclic hydrocarbon, presents a fascinating case study in molecular orbital theory. Its unique puckered cyclobutane (B1203170) ring structure dictates its electronic properties and subsequent chemical behavior. This technical guide provides an in-depth analysis of the frontier molecular orbitals (FMOs) of this compound, crucial for understanding its stability, reactivity, and potential applications in chemical synthesis and drug development.
Core Concepts of Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the prediction of reaction outcomes by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[1] The HOMO, being the outermost orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO, the lowest energy empty orbital, is electrophilic and acts as an electron acceptor.[1] The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity.[2] A smaller gap generally implies higher reactivity.
Frontier Molecular Orbital Analysis of this compound
Computational studies, specifically using Density Functional Theory (DFT), have been employed to elucidate the electronic structure of this compound. The cis-isomer of this compound has been identified as the more stable form both experimentally and theoretically.[3] A detailed analysis of its frontier molecular orbitals reveals key insights into its chemical nature.
Quantitative FMO Data
The following table summarizes the calculated energies and symmetries of the frontier molecular orbitals for the more stable cis-bicyclo[2.2.0]hexane.
| Molecular Orbital | Energy (kJ/mol) | Symmetry | Description |
| LUMO | Not specified | A (symmetric) | Diffused over all atoms of the molecule.[3] |
| HOMO | Not specified | B (asymmetric) | Asymmetric with respect to the C2 rotational axis.[3] |
Data obtained from DFT calculations at the B3LYP/6-311G++(d,p) level of theory.[3]
Experimental and Computational Protocols
The determination of the frontier molecular orbital properties of this compound relies on sophisticated computational chemistry techniques.
Computational Methodology
The primary method used for the analysis of this compound's electronic structure is Density Functional Theory (DFT) . A common and effective approach involves the following:
-
Method: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP).[3]
-
Basis Set: 6-311G++(d,p).[3]
-
Software: Gaussian 09 program suite is a typical choice for such calculations.[3]
This combination of method and basis set allows for the accurate calculation of the optimized molecular geometry, total energy, and the energies and shapes of the frontier molecular orbitals.[3] The process begins with a geometry optimization to find the lowest energy conformation of the molecule, which for this compound is the cis form.[3] Following optimization, a molecular orbital analysis is performed to determine the HOMO and LUMO energy levels and their spatial distributions.
Visualizing FMO Analysis and Reactivity
Logical Workflow for FMO Analysis
The following diagram illustrates the typical workflow for conducting a frontier molecular orbital analysis using computational methods.
Predicted Reactivity Based on FMO Symmetry
The symmetries of the HOMO and LUMO are crucial for predicting the molecule's behavior in pericyclic reactions, governed by the Woodward-Hoffmann rules. The interaction between the HOMO of one reactant and the LUMO of another determines the feasibility and stereochemical outcome of the reaction.
Implications for Drug Development and Research
The inherent strain and specific electronic configuration of this compound make it a unique building block in organic synthesis. The FMO analysis provides a rational basis for:
-
Predicting Reaction Pathways: Understanding the HOMO-LUMO interactions allows for the prediction of how this compound and its derivatives will react with various reagents, including electrophiles and nucleophiles. This is critical in designing synthetic routes for complex molecules.
-
Designing Novel Scaffolds: The rigid bicyclic core can be functionalized to create novel molecular scaffolds for drug discovery. The electronic properties elucidated by FMO analysis can guide the design of derivatives with desired reactivity and biological activity.
-
Understanding Mechanistic Details: For complex reactions involving this compound, FMO theory provides a framework for understanding the underlying reaction mechanisms, including pericyclic reactions and radical processes.[4]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Homolytic rearrangements of this compound and bicyclo[3.2.0]heptane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Conformational Landscape of the Bicyclo[2.2.0]hexane Skeleton: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.0]hexane framework, a strained bicyclic hydrocarbon, presents a fascinating case study in conformational analysis due to the inherent ring strain of its fused cyclobutane (B1203170) rings. Understanding the three-dimensional structure and conformational preferences of this skeleton is paramount for its application in medicinal chemistry and materials science, where precise molecular geometry dictates biological activity and material properties. This technical guide provides a comprehensive overview of the conformational analysis of this compound, integrating experimental data and computational insights.
Isomeric and Conformational Stability
This compound can exist as two diastereomers: a cis-isomer and a trans-isomer, referring to the relative orientation of the hydrogens at the bridgehead carbons. Both experimental and theoretical studies have unequivocally established that the cis-isomer is the more stable of the two.
Computational studies employing Density Functional Theory (DFT) have quantified this stability difference. Calculations at the B3LYP/6-311G++(d,p) level of theory show the cis-isomer to be more stable than the trans-isomer by approximately 170.7 kJ/mol.[1][2] This significant energy difference is attributed to the severe ring strain in the trans-fused system.
Further computational analysis of the potential energy surface of cis-bicyclo[2.2.0]hexane reveals that its most stable conformation is a "semi-sofa" form.[1][2] This puckered conformation helps to alleviate some of the torsional strain inherent in the fused four-membered rings.
Strain Energy
The high degree of ring strain is a defining characteristic of the this compound skeleton. High-level computational methods have been employed to quantify this strain. The calculated strain energies for both the cis and trans isomers are substantial, with the trans isomer exhibiting significantly higher strain.
| Isomer | W1BD (kcal/mol) | G-4 (kcal/mol) | CBS-APNO (kcal/mol) | CBS-QB3 (kcal/mol) | M062X/6-31+G(2df,p) (kcal/mol) |
| cis-Bicyclo[2.2.0]hexane | 54.1 | 55.0 | 54.4 | 54.7 | 54.4 |
| trans-Bicyclo[2.2.0]hexane | 93.5 | 93.7 | 93.5 | 92.9 | 93.8 |
Table 1: Calculated Strain Energies of this compound Isomers.[3]
Structural Parameters
The precise geometric parameters of the this compound skeleton have been determined through a combination of gas-phase electron diffraction experiments and computational chemistry.
Experimental Data from Gas-Phase Electron Diffraction
Gas-phase electron diffraction studies have provided valuable experimental data on the molecular structure of cis-bicyclo[2.2.0]hexane. These experiments have determined key bond lengths and angles in the gaseous state.
| Parameter | Experimental Value |
| C1-C4 Bond Length | 1.573 (2) Å |
| Average C-C Bond Length | 1.556 Å |
| C2-C1-C6 Bond Angle | 113.5 (1.1)° |
Table 2: Experimental Structural Parameters of cis-Bicyclo[2.2.0]hexane from Gas-Phase Electron Diffraction.
Computational Data from Density Functional Theory
DFT calculations provide a detailed picture of the molecular geometry that complements experimental findings. The following table summarizes the structural parameters of the "semi-sofa" conformation of cis-bicyclo[2.2.0]hexane calculated at the B3LYP/6-311G++(d,p) level of theory.
| Parameter | Calculated Value |
| Bond Lengths (Å) | |
| C1–C4 | 1.576 |
| C1–C2 | 1.557 |
| C2–C3 | 1.561 |
| C1–C6 | 1.557 |
| Dihedral Angles (degrees) | |
| C6-C1-C4-C3 | 114.2 |
| C2-C1-C4-C5 | 114.2 |
| C3-C4-C5-C6 | 0.0 |
| C1-C2-C3-C4 | -30.5 |
Table 3: Calculated Structural Parameters of the "semi-sofa" Conformation of cis-Bicyclo[2.2.0]hexane.[1]
Experimental Protocols
Gas-Phase Electron Diffraction (GED)
The determination of the molecular structure of cis-bicyclo[2.2.0]hexane in the gas phase is a critical experimental undertaking. A representative protocol for such an experiment is outlined below.
1. Sample Preparation and Introduction:
-
A purified sample of cis-bicyclo[2.2.0]hexane is vaporized in a high-vacuum chamber.
-
The vapor is introduced into the diffraction apparatus through a nozzle, creating a molecular beam that intersects with a high-energy electron beam.
2. Data Acquisition:
-
A monochromatic beam of electrons (typically with an energy of 40-60 keV) is scattered by the gas-phase molecules.
-
The scattered electrons produce a diffraction pattern, which is recorded on a photographic plate or a modern detector (e.g., a CCD camera). The pattern consists of a series of concentric rings, with the intensity of the rings varying as a function of the scattering angle.
3. Data Analysis:
-
The recorded diffraction pattern is digitized, and the intensity is measured as a function of the scattering angle.
-
The experimental scattering intensity is then compared to theoretical scattering intensities calculated for various molecular models.
-
A least-squares refinement procedure is used to determine the geometric parameters (bond lengths, bond angles, and dihedral angles) of the model that best fits the experimental data. This analysis often incorporates data from theoretical calculations to constrain the model and improve the accuracy of the determined structure.
Conformational Interconversion and Thermal Rearrangement
The this compound skeleton is not static. It can undergo conformational changes and, under thermal conditions, a significant rearrangement. The thermal rearrangement of cis-bicyclo[2.2.0]hexane to hexa-1,5-diene proceeds through a cyclohexane-1,4-diyl diradical intermediate. This intermediate can exist in different conformations, primarily the chair and the twist-boat forms, which dictate the reaction pathway.
References
An In-depth Technical Guide to the Thermochemical Properties of Bicyclo[2.2.0]hexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of Bicyclo[2.2.0]hexane, a strained bicyclic hydrocarbon of significant interest in organic chemistry. This document details its key thermochemical data, outlines the experimental and computational methodologies used for their determination, and visualizes its characteristic thermal rearrangement.
Core Thermochemical Data
The thermochemical properties of this compound are largely defined by its significant ring strain. This inherent strain influences its stability, reactivity, and energetic profile. The following tables summarize the key quantitative data available for this compound.
| Property | Value | Notes |
| Molecular Formula | C₆H₁₀ | [1] |
| Molecular Weight | 82.1436 g/mol | [1] |
| Appearance | Colorless, volatile liquid | [2] |
| Boiling Point | 353 K (80 °C) | [1] |
| CAS Registry Number | 186-04-9 | [1] |
Table 1: Physical Properties of this compound
| Thermochemical Parameter | Value (kcal/mol) | Value (kJ/mol) | Method |
| Enthalpy of Formation (Gas) | 29.8 ± 0.3 | 125[3][4] | Calorimetry, G4 Computational[5] |
| Strain Energy | ~55 | 238[6] | Experimental and Computational[2] |
| 54.1 - 55.0 | 226.4 - 230.1 | Computational (W1BD, G-4, etc.)[7] |
Table 2: Enthalpy and Strain Energy of this compound
| Temperature (K) | Ideal Gas Enthalpy (kJ/mol) | Ideal Gas Entropy (J/mol·K) | Ideal Gas Heat Capacity (Cp) (J/mol·K) |
| 298.15 | 24.93 | 310.45 | 104.33 |
| 300 | 25.13 | 311.10 | 105.02 |
| 400 | 36.85 | 342.14 | 135.58 |
| 500 | 51.52 | 372.58 | 162.15 |
| 600 | 68.49 | 401.69 | 184.77 |
| 700 | 87.27 | 429.35 | 203.97 |
| 800 | 107.50 | 455.61 | 220.35 |
| 900 | 128.89 | 480.59 | 234.39 |
| 1000 | 151.25 | 504.42 | 246.51 |
Table 3: Temperature-Dependent Thermochemical Properties of this compound (Ideal Gas Phase) . Data sourced from the NIST-TRC Web Thermo Tables.[7]
Experimental and Computational Protocols
The determination of the thermochemical properties of this compound relies on a combination of experimental techniques and high-level computational methods.
Experimental Methodologies
1. Calorimetry (for Enthalpy of Formation):
The enthalpy of formation of this compound has been determined experimentally using calorimetry. This technique measures the heat released or absorbed during a chemical reaction. A common approach for volatile organic compounds is combustion calorimetry.
-
Apparatus: A bomb calorimeter is typically used. This consists of a high-pressure stainless steel vessel (the "bomb") submerged in a known quantity of water in an insulated container.
-
Procedure:
-
A precisely weighed sample of this compound is placed in a sample holder within the bomb.
-
The bomb is sealed and pressurized with an excess of pure oxygen.
-
The bomb is placed in the calorimeter, and the initial temperature of the water is recorded.
-
The sample is ignited electrically. The combustion of the hydrocarbon releases heat, which is transferred to the water and the calorimeter, causing a temperature rise.
-
The final temperature is recorded after thermal equilibrium is reached.
-
-
Data Analysis: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined through calibration, often with a standard like benzoic acid), and the mass of the sample. The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
2. Gas-Phase Electron Diffraction (for Molecular Structure):
Gas-phase electron diffraction (GED) is a powerful technique for determining the precise molecular structure of volatile compounds like this compound. The resulting structural parameters are crucial for understanding its strain and for validating computational models.
-
Apparatus: A GED instrument consists of an electron gun, a nozzle for introducing the gaseous sample into a high-vacuum chamber, and a detector (photographic plate or a CCD camera) to record the diffraction pattern.
-
Procedure:
-
A fine beam of high-energy electrons (typically 40-60 keV) is directed at a jet of this compound vapor effusing from a nozzle.
-
The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings.
-
The diffraction pattern is recorded by the detector.
-
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This scattering pattern contains information about the distances between all pairs of atoms in the molecule. By fitting a theoretical model of the molecular structure to the experimental data, precise bond lengths, bond angles, and torsion angles can be determined. This experimental geometry provides a benchmark for computational studies.
Computational Methodologies
Computational chemistry plays a vital role in determining and understanding the thermochemical properties of strained molecules like this compound.
1. Ab Initio and Density Functional Theory (DFT) Calculations:
High-level quantum chemical calculations are used to predict thermochemical properties with high accuracy.
-
Software: Programs such as Gaussian, Spartan, or Q-Chem are commonly used.
-
Procedure:
-
Geometry Optimization: The first step is to find the lowest energy structure (the equilibrium geometry) of the molecule. This is done by starting with an initial guess of the structure and using an algorithm to systematically adjust the atomic coordinates to minimize the calculated energy.
-
Frequency Calculation: Once the optimized geometry is found, a frequency calculation is performed. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and entropy.
-
Single-Point Energy Calculation: A more accurate energy calculation is often performed on the optimized geometry using a higher level of theory or a larger basis set.
-
-
Methods and Basis Sets:
-
Compound Methods: Methods like the Gaussian-n (G4, G3) and Complete Basis Set (CBS) models (e.g., CBS-QB3, CBS-APNO) are composite methods that approximate a very high-level calculation through a series of smaller calculations.[7][8] These methods are known to provide "chemical accuracy" (within 1-2 kcal/mol) for enthalpies of formation.
-
DFT Functionals: Density Functional Theory (DFT) methods, such as B3LYP and M06-2X, offer a good balance between accuracy and computational cost.[7]
-
Basis Sets: The choice of basis set (e.g., 6-31G*, 6-311+G(d,p), aug-cc-pVTZ) determines the flexibility the calculation has in describing the distribution of electrons. Larger basis sets generally lead to more accurate results.[6]
-
-
Calculation of Thermochemical Properties:
-
Enthalpy of Formation: This is typically calculated using atomization energies or isodesmic/homodesmotic reactions. In the atomization method, the calculated enthalpy of atomization of the molecule is combined with the experimental enthalpies of formation of the constituent atoms in their standard states. Isodesmic reactions are hypothetical reactions where the number and types of bonds are conserved, which helps in canceling out systematic errors in the calculations.
-
Strain Energy: The strain energy is calculated as the difference between the computed enthalpy of formation of this compound and a hypothetical strain-free reference molecule. This reference is often constructed using group increment methods, where the enthalpy of formation is estimated by summing the contributions of its constituent chemical groups.[7]
-
Thermal Rearrangement of this compound
Upon heating, this compound undergoes a characteristic thermal rearrangement to form 1,5-hexadiene. This reaction proceeds through a diradical intermediate and is a classic example of the interplay between strain release and reaction kinetics.
The mechanism involves the homolytic cleavage of the strained C1-C4 bond to form a cyclohexane-1,4-diyl diradical. This diradical exists in different conformations, with the twist-boat form being an intermediate in the ring inversion of this compound and the chair form leading to the final product, 1,5-hexadiene.[2]
Caption: Thermal rearrangement of this compound to 1,5-hexadiene.
The activation energy for this rearrangement is significantly influenced by substituents on the bicyclic core. For instance, a 1-formyl substituted this compound shows a considerably lower activation energy for the thermal ring-opening, highlighting the electronic effects on the stability of the diradical intermediate.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. services.phaidra.univie.ac.at [services.phaidra.univie.ac.at]
- 3. homepages.gac.edu [homepages.gac.edu]
- 4. Structure enhancement methodology using theory and experiment: gas-phase molecular structures using a dynamic interaction between electron diffraction, molecular mechanics, and ab initio data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcris.khas.edu.tr [gcris.khas.edu.tr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. works.swarthmore.edu [works.swarthmore.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Historical Perspective on Bicyclo[2.2.0]hexane Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.0]hexane, a strained bicyclic hydrocarbon, and its unsaturated analogue, bicyclo[2.2.0]hexa-2,5-diene, famously known as Dewar benzene (B151609), have captivated the minds of chemists for over a century. The unique structural features and inherent strain energy of this carbon skeleton have driven extensive research into its synthesis, reactivity, and physical properties. This technical guide provides a comprehensive historical perspective on the key milestones in this compound research, offering detailed experimental protocols, quantitative data, and visualizations of pivotal reaction pathways to serve as a valuable resource for researchers in organic synthesis and drug development.
The Dawn of a Concept: Dewar's Postulate
The story of this compound is intrinsically linked to the quest for the structure of benzene. In 1869, the Scottish chemist and physicist James Dewar proposed a non-planar, bicyclic structure for benzene, featuring two fused four-membered rings.[1] While August Kekulé's planar, cyclic structure was ultimately proven correct, Dewar's hypothetical molecule, now known as Dewar benzene, sparked a long-standing fascination with this strained ring system. However, it would take nearly a century for synthetic chemists to turn this theoretical concept into a tangible reality.
The First Synthesis: A Landmark Achievement by van Tamelen and Pappas
The year 1963 marked a pivotal moment in the history of this compound chemistry. Eugene E. van Tamelen and Socrates P. Pappas at the University of Wisconsin reported the first successful synthesis of the parent Dewar benzene.[2] Their elegant approach involved the photochemical rearrangement of cis-1,2-dihydrophthalic anhydride (B1165640), followed by oxidative decarboxylation.
Experimental Protocol: Synthesis of Bicyclo[2.2.0]hexa-2,5-diene (Dewar Benzene)
The landmark synthesis of Dewar benzene by van Tamelen and Pappas involved a two-step process:
Step 1: Photochemical Rearrangement of cis-1,2-Dihydrophthalic Anhydride
A solution of cis-1,2-dihydrophthalic anhydride in a suitable solvent (e.g., acetone) is irradiated with ultraviolet light. This photochemical [2+2] cycloaddition reaction leads to the formation of bicyclo[2.2.0]hexa-5-ene-2,3-dicarboxylic acid anhydride.
Step 2: Oxidative Decarboxylation
The resulting bicyclic anhydride is then subjected to oxidative decarboxylation using lead tetraacetate (Pb(OAc)₄). This step removes the carboxylic acid anhydride group and introduces the second double bond, yielding Dewar benzene. The reaction is typically carried out in a non-polar solvent such as benzene or carbon tetrachloride. The final product, Dewar benzene, is a volatile liquid and was isolated and purified by gas chromatography. The overall yield reported for this pioneering synthesis was approximately 20%.[2]
References
The Chemistry of Bicyclo[2.2.0]hexane: A Technical Guide to its Fundamental Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.0]hexane, a strained bicyclic hydrocarbon, represents a fascinating scaffold in organic chemistry. Its inherent ring strain dictates a unique reactivity profile, making it a valuable subject of study for understanding fundamental reaction mechanisms and a potential building block in the synthesis of complex molecules. This technical guide provides an in-depth overview of the core reaction pathways of this compound, including its synthesis, thermal and photochemical rearrangements, and reactions with various reagents. The information presented herein is intended to serve as a comprehensive resource for researchers in academia and industry.
Synthesis of this compound and its Derivatives
The synthesis of the this compound framework is most commonly achieved through photochemical [2+2] cycloaddition reactions. The parent compound can be prepared by the hydrogenation of bicyclo[2.2.0]hex-2-ene, which itself is synthesized via photochemical methods.
Table 1: Synthesis of this compound Derivatives
| Product | Reactants | Reaction Type | Yield (%) | Reference |
| Bicyclo[2.2.0]octan-2-one derivatives | Cyclohex-2-en-1-one and ethylene (B1197577) | Photochemical [2+2] cycloaddition | 90 | [1] |
| 3,5,5-trimethylbicyclo[4.2.0]octan-2-one | 3,5,5-trimethylcyclohex-2-en-1-one and ethylene | Photochemical [2+2] cycloaddition | 85 | [1] |
| 1,4-Dicyanothis compound | 1,2-Dicyanocyclobutene and ethylene | Photochemical [2+2] cycloaddition | Not specified | [2] |
| Alkylated Bicyclo[2.2.0]hexene carboxylic esters | Bicyclo[2.2.0]hexene carboxylic ester and alkyl halides/sulfonimines | Base-mediated alkylation | Moderate to good | [3][4] |
| (Bicyclo[2.2.0]hex-1-yl)methanal | (Bicyclo[2.2.0]hex-1-yl)methanol | Swern oxidation | Not specified | [4][5][6][7] |
| Decaisopropylhexasilathis compound | 1,1,2,2-tetrachlorodi-isopropyldisilane and 1,2-dichlorotetraisopropyldisilane with lithium | Co-condensation | Not specified | [8][9] |
Experimental Protocols
General Procedure for Photochemical [2+2] Cycloaddition of Cyclohexenones and Ethylene: [1] A solution of the cyclohex-2-en-1-one derivative in dichloromethane (B109758) is cooled to -70°C. Ethylene is bubbled through the solution while it is irradiated with a UV lamp. The reaction progress is monitored by gas chromatography. Upon completion, the solvent is removed under reduced pressure, and the product is purified by distillation or chromatography. For the reaction of cyclohex-2-en-1-one, this procedure yields the corresponding bicyclo[4.2.0]octan-2-one in 90% yield.
Synthesis of (Bicyclo[2.2.0]hex-1-yl)methanal via Swern Oxidation: [5][6][7] To a solution of oxalyl chloride in dichloromethane at -60°C is added dimethyl sulfoxide (B87167) (DMSO). After stirring for a few minutes, a solution of (bicyclo[2.2.0]hex-1-yl)methanol in dichloromethane is added. The reaction mixture is stirred for a period, after which triethylamine (B128534) is added. The mixture is then allowed to warm to room temperature. Water is added, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude aldehyde, which is purified by chromatography.
Core Reaction Pathways
Thermal Rearrangement
The most characteristic reaction of this compound is its thermal isomerization to 1,5-hexadiene.[5][6][7] This reaction proceeds through a diradical intermediate, the cyclohexane-1,4-diyl.[5][6][7] The activation energy for this process is significantly influenced by substituents on the bicyclic core.
Table 2: Arrhenius Parameters for the Thermal Rearrangement of Bicyclo[2.2.0]hexanes
| Compound | Ea (kcal/mol) | log A (s⁻¹) | Temperature Range (K) | Reference |
| This compound | 36.0 | 13.4 | 403-483 | [2] |
| (Bicyclo[2.2.0]hex-1-yl)methanal | 25.4 ± 1.0 | 12.2 | 322.85–361.51 | [5][6][7] |
| 1,4-Dicyanothis compound | 21.7 ± 1.4 | Not specified | Not specified | [2] |
| 1,4-Dimethylthis compound | 31.0 ± 1.8 | 11.3 | 445.1-477.5 | [2] |
Radical Reactions
Free radicals can react with this compound by abstracting a hydrogen atom from either a bridge or bridgehead position. The resulting bicyclo[2.2.0]hex-2-yl radical can undergo rearrangement via β-scission of the inter-ring bond to form cyclohex-3-enyl radicals.[10][11]
Electrophilic Additions and Ring-Opening Reactions
Functionalized bicyclo[2.2.0]hexanes can undergo ring-opening reactions upon treatment with electrophiles. For instance, hydrolysis of certain derivatives can lead to cyclobutane (B1203170) or cyclobutene (B1205218) products. Bromination can also result in ring-opened bromocyclobutanes.[12] The presence of electron-donating or withdrawing groups can influence the facility of these ring-opening reactions.
Spectroscopic Data
The structural characterization of this compound and its derivatives relies heavily on spectroscopic techniques.
Table 3: Selected Spectroscopic Data for this compound and Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrum (m/z) | Reference |
| 2-Aza-bicyclo[2.2.0]hexane derivative | 1.40-4.00 (m) | 12.65-54.50 | 309.13 | [3] |
| Another 2-Aza-bicyclo[2.2.0]hexane derivative | 1.00-2.80, 3.30-3.56 (m) | 15.30-50.10 | 418.18 | [3] |
| 1-decyl-6,6-dimethyl-2-oxa-6-silathis compound | 0.25 (s, 3H), 0.49 (s, 3H), 0.88 (t, 3H), 1.1-1.5 (m, 18H), 1.6-2.0 (m, 2H), 2.94-3.03 (m, 1H), 4.46 (dd, 1H), 5.08 (dd, 1H) | Not specified | Not specified | [13] |
| 1-phenethyl-6,6-dimethyl-2-oxa-6-silathis compound | 0.00 (s, 3H), 0.46 (s, 3H), 1.22 (d, 2H), 2.0-2.4 (m, 2H), 2.6-2.8 (m, 2H), 3.0-3.1 (m, 1H), 4.53 (dd, 1H), 5.16 (dd, 1H), 7.1-7.4 (m, 5H) | Not specified | Not specified | [13] |
| Bicyclo[2.2.0]hex-1(4)-ene | Not specified | Not specified | GC-MS data available | [8] |
Conclusion
This compound and its derivatives exhibit a rich and varied chemistry, primarily driven by the release of ring strain. The synthetic accessibility through photochemical methods, coupled with its propensity for thermal and radical-mediated rearrangements, makes it a compelling system for mechanistic studies. While electrophilic ring-opening reactions have been explored, the reactions with nucleophiles and the catalytic transformations involving transition metals remain less chartered territories, representing exciting avenues for future research. The data and protocols compiled in this guide offer a solid foundation for scientists and professionals to delve into the fascinating world of this strained bicyclic molecule.
References
- 1. Photochemical synthesis at low temperatures. Part III. Ready synthesis of bicyclo[4,2,0]octan-2-ones from cyclohexenones and ethylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Beyond Strain Release: Delocalization-Enabled Organic Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Bicyclo[2.2.0]hexene derivatives as a proaromatic platform for group transfer and chemical sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. services.phaidra.univie.ac.at [services.phaidra.univie.ac.at]
- 7. researchgate.net [researchgate.net]
- 8. Bicyclo(2.2.0)hex-1(4)-ene | C6H8 | CID 141589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The first bicyclo[2.2.0]hexasilane system: synthesis of decaisopropylhexasilathis compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. Homolytic rearrangements of this compound and bicyclo[3.2.0]heptane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Ring-opening reactions of functionalized bicyclo[2.2.0]hexanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Use of Functionalized Bicyclo[2.2.0]hexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized bicyclo[2.2.0]hexane derivatives. It also explores their emerging applications in drug discovery and chemical biology, highlighting their potential as bioisosteres and functional probes.
Introduction
This compound scaffolds are highly strained, three-dimensional structures that have garnered significant interest in medicinal chemistry and materials science. Their rigid framework and unique stereoelectronic properties make them attractive as non-classical bioisosteres of phenyl rings and as platforms for the development of novel chemical probes. This document outlines key synthetic methodologies for accessing functionalized this compound derivatives and provides examples of their application.
Synthesis of Functionalized this compound Derivatives
Two prominent methods for the synthesis of functionalized this compound derivatives are photochemical [2+2] cycloaddition for the preparation of nitrogen-containing analogues and a multi-step sequence involving Swern oxidation for the synthesis of bridgehead-functionalized carbocycles.
Protocol 1: Photochemical Synthesis of N-Methoxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene
This protocol describes the photochemical electrocyclization of a 1,2-dihydropyridine precursor to yield the corresponding 2-azabicyclo[2.2.0]hex-5-ene derivative. This method is valuable for accessing nitrogen-containing bicyclic scaffolds.
Experimental Workflow:
Figure 1: Workflow for the photochemical synthesis of N-methoxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene.
Materials:
-
Pyridine
-
Methyl chloroformate
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Acetone
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Synthesis of N-methoxycarbonyl-1,2-dihydropyridine:
-
In a round-bottom flask, dissolve pyridine in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyl chloroformate to the stirred solution.
-
After the addition is complete, add sodium borohydride portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude N-methoxycarbonyl-1,2-dihydropyridine. This precursor is often used in the next step without further purification due to its limited stability.
-
-
Photochemical Cyclization:
-
Prepare a 3% solution of the crude N-methoxycarbonyl-1,2-dihydropyridine in acetone.
-
Transfer the solution to a photochemical reactor equipped with a 300 nm UV lamp.
-
Irradiate the solution for 48-68 hours at room temperature.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Purification:
-
After completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography using a mixture of diethyl ether and hexane (e.g., 2:1 v/v) as the eluent to afford the pure N-methoxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene.
-
Quantitative Data:
| Precursor | Product | Yield | Reference |
| N-methoxycarbonyl-1,2-dihydropyridine | N-methoxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene | 50% | |
| N-(methoxycarbonyl)-5-hydroxymethyl-1,2-dihydropyridine | N-(methoxycarbonyl)-5-hydroxymethyl-2-azabicyclo[2.2.0]hex-5-ene | 17% |
Protocol 2: Synthesis of (Bicyclo[2.2.0]hex-1-yl)methanal via Swern Oxidation
This multi-step synthesis provides access to a bridgehead-functionalized this compound derivative, a valuable building block for further elaboration. The key final step involves a low-temperature Swern oxidation to prevent rearrangement of the strained bicyclic core.
Experimental Workflow:
Figure 2: Workflow for the synthesis of (Bicyclo[2.2.0]hex-1-yl)methanal.
Materials:
-
(Bicyclo[2.2.0]hex-1-yl)methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
Procedure:
-
Preparation of the Swern Reagent:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve oxalyl chloride in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide in anhydrous dichloromethane to the stirred oxalyl chloride solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Oxidation of the Alcohol:
-
Dissolve (bicyclo[2.2.0]hex-1-yl)methanol in a minimal amount of anhydrous dichloromethane.
-
Slowly add the alcohol solution to the pre-formed Swern reagent at -78 °C. It is crucial to maintain the temperature at or below -60 °C to preserve the integrity of the this compound skeleton.[2]
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Work-up:
-
Add triethylamine to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Add water to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude aldehyde by an appropriate method, such as column chromatography on silica gel, to yield the pure (bicyclo[2.2.0]hex-1-yl)methanal.
-
Quantitative Data:
The thermolysis of (bicyclo[2.2.0]hex-1-yl)methanal to 2-methylenehex-5-enal follows a first-order rate law with the following Arrhenius parameters:[2]
| Parameter | Value |
| Activation Energy (Ea) | 25.4 ± 1.0 kcal/mol |
| Pre-exponential Factor (A) | 1.66 × 10¹² s⁻¹ (at 343 K) |
Applications in Drug Development and Chemical Biology
Functionalized this compound derivatives are emerging as valuable tools in drug discovery and chemical biology due to their unique structural and electronic properties.
Application 1: this compound Derivatives as Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligands
Analogs of the potent nAChR agonist epibatidine (B1211577) incorporating bicyclic scaffolds have been synthesized and evaluated for their binding affinities to different nAChR subtypes. These studies are crucial for developing selective ligands with improved therapeutic profiles for neurological disorders.
Signaling Pathway:
Figure 3: Proposed mechanism of action for a this compound-based nAChR antagonist.
The development of this compound-based epibatidine analogs aims to modulate the activity of nAChRs. As antagonists, these compounds would bind to the receptor but prevent the conformational change required for ion channel opening. This would block the influx of sodium and calcium ions, thereby inhibiting neuronal depolarization and downstream signaling pathways. This approach could be beneficial in conditions characterized by excessive cholinergic activity.
Application 2: this compound Derivatives as Potential SOS1 Inhibitors for KRAS-Driven Cancers
The Son of Sevenless 1 (SOS1) protein is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of KRAS, a key proto-oncogene frequently mutated in various cancers. Inhibiting the SOS1-KRAS interaction is a promising therapeutic strategy. This compound derivatives have been explored as scaffolds for the design of SOS1 inhibitors.[3][4]
Signaling Pathway:
Figure 4: Inhibition of the KRAS signaling pathway by a this compound-based SOS1 inhibitor.
In KRAS-driven cancers, the signaling cascade is often constitutively active. A this compound-based SOS1 inhibitor would bind to SOS1, preventing it from catalyzing the exchange of GDP for GTP on KRAS. This would lock KRAS in its inactive state, thereby blocking the downstream MAPK/ERK signaling pathway and inhibiting cancer cell proliferation and survival.
Conclusion
Functionalized this compound derivatives represent a versatile class of compounds with significant potential in both synthetic and medicinal chemistry. The protocols and applications outlined in this document provide a foundation for researchers to explore the synthesis of these unique scaffolds and to leverage their properties for the development of novel therapeutics and chemical probes. Further research into the synthesis of diverse analogs and their biological evaluation will undoubtedly continue to expand the utility of this fascinating class of molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Functionalization of the alicyclic skeleton of epibatidine: synthesis and nicotinic acetylcholine receptor binding affinities of epibatidine analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. WO2019122129A1 - Novel benzylamino substituted pyridopyrimidinones and derivatives as sos1 inhibitors - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Bicyclo[2.2.0]hexane: A Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Bicyclo[2.2.0]hexane, a strained bicyclic hydrocarbon, has emerged as a valuable and versatile building block in organic synthesis. Its inherent ring strain and unique three-dimensional structure offer novel synthetic possibilities, enabling the construction of complex molecular architectures and providing access to new chemical space. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in organic synthesis, with a particular focus on its growing importance in medicinal chemistry and drug discovery.
Application Notes
The unique structural features of the this compound scaffold have led to its application in several key areas of organic synthesis:
-
Strained Ring Chemistry and Rearrangements: The significant ring strain in this compound makes it prone to thermal and radical-mediated rearrangements. A classic example is its thermal isomerization to hexa-1,5-diene via a cyclohexane-1,4-diyl diradical intermediate.[1] This reactivity can be harnessed to synthesize specific diene structures. The activation energy for this rearrangement can be significantly lowered by substituents that stabilize the diradical intermediate.[1]
-
Diels-Alder Reactions and the Synthesis of Dewar Benzenes: Derivatives of this compound, such as 2,3,5,6-tetramethylidenethis compound, can act as dienes in successive Diels-Alder reactions. This provides a synthetic route to Dewar benzene (B151609) structures, which are valence isomers of benzene. This approach has been used to synthesize precursors for complex polycyclic aromatic systems.
-
Bioisostere for Meta-Substituted Benzene Rings: In the realm of medicinal chemistry, this compound derivatives, often referred to as "[2]-ladderanes," are being explored as non-planar, saturated bioisosteres for meta-substituted benzene rings.[1] Replacing a flat aromatic ring with a three-dimensional scaffold like this compound can lead to improved physicochemical properties of drug candidates, such as increased solubility and metabolic stability, while maintaining or improving biological activity. This strategy is a key component of the "escape from flatland" concept in modern drug design.
-
Scaffold for Novel Chemical Space: The rigid, three-dimensional nature of the this compound core allows for the precise spatial arrangement of substituents, providing access to novel chemical space that is not easily accessible with traditional flat aromatic scaffolds. This is particularly valuable in fragment-based drug discovery and the development of new chemical probes.
Key Synthetic Reactions and Quantitative Data
The synthesis and functionalization of the this compound core often involve multi-step sequences. Below are tables summarizing quantitative data for key synthetic transformations.
Table 1: Multi-step Synthesis of (Bicyclo[2.2.0]hex-1-yl)methanal
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |
| 1 | Hydrogenation | Pd catalyst, Et3N | 1,4-dichloro-7,7-dimethoxybicyclo[2.2.1]heptane | 63 | 98 | [3] |
| 2 | Rearrangement | - | (4-chlorobicyclo[2.2.0]hex-1-yl)methanoic acid | 48 | - | [3] |
| 3 | Esterification | Diazomethane, Et2O, RT | Methyl (4-chlorobicyclo[2.2.0]hex-1-yl)methanoate | 96 | 98 | [3] |
| 4 | Reduction | LiAlH4, Et2O, 0 °C | (4-chlorobicyclo[2.2.0]hex-1-yl)methanol | 71 | - | [3] |
| 5 | Dechlorination | Na, tert-BuOH | (Bicyclo[2.2.0]hex-1-yl)methanol | 44 | 98 | [3] |
| 6 | Swern Oxidation | Oxalyl chloride, Et3N, -60 °C | (Bicyclo[2.2.0]hex-1-yl)methanal | - | 87.4 | [3] |
Table 2: Synthesis of N-Alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-enes via Photochemical Cyclization
| Entry | Pyridine (B92270) Precursor (R1) | Product (R1, R2, R) | Yield (%) | Reference |
| 1 | H | 5-Me, H, Et | 21 | |
| 2 | H | 5-CH2OH, H, Me | 20 | |
| 3 | H | 5-Ph, H, Me | 20 | |
| 4 | 4-Me | 5-Me, 5-Ph, CH2Ph | 18 | |
| 5 | 3-Me | 4-Me, 5-Me, Et | 13 | |
| 6 | 4,5-diMe | 5,6-diMe, 5-Ph, CH2Ph | 24 |
Experimental Protocols
Protocol 1: Swern Oxidation of (Bicyclo[2.2.0]hex-1-yl)methanol
This protocol is adapted from the synthesis of (bicyclo[2.2.0]hex-1-yl)methanal and a general Swern oxidation procedure.[3][4]
Materials:
-
(Bicyclo[2.2.0]hex-1-yl)methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Dry glassware
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq.) in anhydrous DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of (Bicyclo[2.2.0]hex-1-yl)methanol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the resulting mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude (bicyclo[2.2.0]hex-1-yl)methanal is obtained and should be used immediately due to its thermolability. Purity can be assessed by 1H NMR spectroscopy.
Protocol 2: Photochemical Synthesis of Ethyl endo-3-vinyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate
This protocol is adapted from the work of Fahrenhorst-Jones et al.[5]
Materials:
-
Anhydrous pyridine
-
Vinyl magnesium bromide solution in THF (1.0 M)
-
Ethyl chloroformate
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane
-
Argon atmosphere
-
Photoreactor with a 300 nm lamp
Procedure:
-
Chill anhydrous pyridine (1.0 eq.) to -15 °C under an argon atmosphere.
-
Add vinyl magnesium bromide solution (1.08 eq.) to the stirring pyridine.
-
Add a solution of ethyl chloroformate (1.0 eq.) in diethyl ether dropwise, maintaining the temperature below 0 °C.
-
Stir the mixture for 5 hours at -5 °C and then for 20 minutes at room temperature.
-
Work up the reaction by adding water and extracting with diethyl ether. The crude 2-vinyl-1,2-dihydropyridine ethyl carbamate (B1207046) is obtained and should be used immediately.
-
Dissolve the crude product in anhydrous dichloromethane.
-
Irradiate the solution in a photoreactor at 300 nm.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the title compound.
Visualizations
References
Application Notes and Protocols for Diels-Alder Reactions Involving Bicyclo[2.2.0]hexane Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Diels-Alder reactions that utilize bicyclo[2.2.0]hexane precursors for the synthesis of complex molecules. The unique reactivity of these strained systems offers a powerful tool for the construction of novel architectures relevant to pharmaceutical and materials science research. This document details key synthetic strategies, experimental protocols, and comparative data for several notable Diels-Alder reactions involving this compound precursors.
Synthesis of Bicyclo[2.2.0]hexene Derivatives via in situ Generation of Cyclobutadiene (B73232) from an Iron Complex
The transient nature of cyclobutadiene makes its direct use in Diels-Alder reactions challenging. A robust method to overcome this is the in situ generation of cyclobutadiene from a stable organometallic precursor, (η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron. The liberated cyclobutadiene readily undergoes [4+2] cycloaddition with various dienophiles to yield bicyclo[2.2.0]hexene derivatives.[1]
Experimental Workflow:
Caption: General workflow for the synthesis of bicyclo[2.2.0]hexene derivatives.
Protocol 1: Synthesis of Diethyl 1,2-diazabicyclo[2.2.0]hex-5-ene-2,3-dicarboxylate[1]
Materials:
-
(η⁴-1,3-Cyclobutadiene)(η⁵-2,4-cyclopentadien-1-yl)iron (100 mg, 0.53 mmol)
-
Diethyl azodicarboxylate (DEAD) (276 mg, 1.58 mmol)
-
Ceric Ammonium Nitrate (CAN) (865 mg, 1.58 mmol)
-
Acetone (10 mL)
-
Pentane
-
Saturated sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the (CpFe(C₄H₄)) complex and diethyl azodicarboxylate in 10 mL of acetone.
-
Cool the solution to -78 °C using a dry ice-acetone bath.
-
Prepare a solution of CAN in acetone and add it dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at -78 °C for an additional hour.
-
Quench the reaction with a saturated sodium bisulfite solution.
-
Allow the mixture to warm to room temperature and add a saturated sodium bicarbonate solution.
-
Extract the aqueous layer multiple times with pentane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired diethyl 1,2-diazabicyclo[2.2.0]hex-5-ene-2,3-dicarboxylate.
Quantitative Data:
| Dienophile | Product | Yield | Reference |
| Diethyl azodicarboxylate | Diethyl 1,2-diazabicyclo[2.2.0]hex-5-ene-2,3-dicarboxylate | 91% | [1] |
Synthesis of Dewar Benzenes via Successive Diels-Alder Reactions of a 2,3,5,6-Tetramethylidenethis compound Derivative
A novel approach to the synthesis of Dewar benzenes involves a unique bisdiene precursor, a 1,4-acetal-bridged 2,3,5,6-tetramethylidenethis compound. This molecule undergoes two successive Diels-Alder reactions with a dienophile to construct the Dewar benzene (B151609) skeleton.[2][3]
Reaction Pathway:
Caption: Successive Diels-Alder reactions for Dewar benzene synthesis.
Protocol 2: Synthesis of a Dewar Benzene Derivative with N-Phenylmaleimide (General Procedure)
A detailed experimental protocol with specific quantities for the second Diels-Alder reaction is not fully available in the provided search results. The following is a generalized procedure based on the available information.[3][4]
Materials:
-
1,4-Acetal-bridged 2,3,5,6-tetramethylidenethis compound
-
N-Phenylmaleimide
-
Toluene
Procedure:
-
Dissolve the 1,4-acetal-bridged 2,3,5,6-tetramethylidenethis compound derivative and N-phenylmaleimide in toluene.
-
Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product, which will be a mixture of the mono- and di-adducts, by column chromatography to isolate the desired Dewar benzene derivative (the di-adduct).
Quantitative Data for Successive Diels-Alder Reactions:
| Dienophile | Product Type | Reference |
| Dimethyl acetylenedicarboxylate | Dewar benzene derivative | [3] |
| Benzyne | Dewar benzene derivative | [3] |
| N-Phenylmaleimide | Dewar benzene derivative | [3][4] |
| 1,4-Benzoquinone | Adduct | [3] |
Diels-Alder Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene
Perfluorobicyclo[2.2.0]hex-1(4)-ene is a highly reactive and stable strained alkene that readily participates in Diels-Alder reactions with various dienes. Its unique electronic properties make it a potent dienophile for the synthesis of fluorinated polycyclic compounds.[5][6]
General Reaction Scheme:
Caption: Diels-Alder reaction of perfluorobicyclo[2.2.0]hex-1(4)-ene.
Protocol 3: Trapping of in situ Generated Perfluorobicyclo[2.2.0]hex-1(4)-ene with a Diene (General Procedure)
Detailed experimental protocols for the Diels-Alder reactions of isolated perfluorobicyclo[2.2.0]hex-1(4)-ene are not extensively detailed in the provided search results. The precursor is often generated in situ and trapped. The following is a generalized protocol for such a trapping experiment.[5]
Materials:
-
A suitable precursor to perfluorobicyclo[2.2.0]hex-1(4)-ene (e.g., a dihalide derivative)
-
Dehalogenating agent
-
Trapping diene (e.g., furan, cyclopentadiene)
-
Anhydrous solvent (e.g., dimethylformamide)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the precursor to perfluorobicyclo[2.2.0]hex-1(4)-ene and the trapping diene in an anhydrous solvent.
-
Cool the reaction mixture to a low temperature (e.g., -20 °C).
-
Add the dehalogenating agent to the mixture to generate the perfluorobicyclo[2.2.0]hex-1(4)-ene in situ.
-
Allow the reaction to proceed at low temperature, monitoring the consumption of the starting material by an appropriate analytical technique (e.g., GC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, remove the solvent, and purify the crude product by chromatography or distillation to isolate the Diels-Alder adduct.
Quantitative Data for Diels-Alder Reactions of Strained Bicyclo[2.2.0]hexene Systems:
| Dienophile/Diene System | Reaction Type | Key Feature | Reference |
| Perfluorobicyclo[2.2.0]hex-1(4)-ene with various dienes | [4+2] Cycloaddition | Highly reactive dienophile due to strain and fluorine substitution. | [1][2] |
| Bicyclo[2.2.0]hex-1(4)-ene with cyclopentadiene | [4+2] Cycloaddition | Trapping of a highly strained, unstable alkene. | [1] |
Safety and Handling Considerations:
-
Many of the precursors and reagents used in these reactions are highly reactive, toxic, or flammable. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Reactions involving strained bicyclic systems can be energetic. Appropriate safety precautions, such as conducting reactions behind a blast shield, should be considered.
-
In situ generation of reactive intermediates like cyclobutadiene should be performed in a well-ventilated fume hood.
-
Low-temperature reactions require careful handling of cryogenic materials.
-
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A 2,3,5,6-tetramethylenethis compound derivative: a novel bisdiene molecule that produces a Dewar benzene skeleton upon two successive Diels–Alder reactions with dienophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchers.uss.cl [researchers.uss.cl]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Ring-Opening Polymerization of Bicyclo[2.2.0]hexane Derivatives for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the ring-opening polymerization (ROP) of bicyclo[2.2.0]hexane derivatives. This class of strained bicyclic monomers offers a versatile platform for the synthesis of novel polymers with potential applications in advanced drug delivery systems. The high ring strain of the this compound skeleton provides a strong thermodynamic driving force for polymerization, allowing for the formation of well-defined polymers with unique microstructures.
Introduction to Ring-Opening Polymerization of this compound Derivatives
This compound and its derivatives are highly strained molecules that can undergo ring-opening polymerization (ROP) to yield polymers with repeating cyclobutane (B1203170) units in the backbone. The polymerization proceeds via the cleavage of one of the C-C bonds in the bicyclic system. Various polymerization techniques can be employed, including Ring-Opening Metathesis Polymerization (ROMP), anionic, and cationic ROP, depending on the monomer's functional groups and the desired polymer characteristics.
The resulting polymers can be designed to be biodegradable, biocompatible, and possess tunable mechanical properties, making them attractive candidates for biomedical applications, particularly in the field of drug delivery. Functional groups can be readily introduced into the monomer structure, allowing for the covalent attachment of drugs, targeting moieties, or imaging agents.
Monomer Synthesis
The synthesis of functionalized this compound monomers is a critical first step. A common route involves the [2+2] photocycloaddition of a cyclobutene (B1205218) derivative with an appropriately substituted alkene. For the purpose of these application notes, we will focus on a hypothetical functional monomer, (exo,exo)-5,6-bis(methoxycarbonyl)bicyclo[2.2.0]hex-2-ene (1) , suitable for ROMP, and a lactone derivative, 3-oxabicyclo[3.2.0]heptan-2-one (a this compound lactone analog) (2) , for anionic ROP.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for the polymerization of strained cyclic olefins. Grubbs' catalysts are commonly employed for their high efficiency and functional group tolerance.[1][2]
Experimental Protocol: ROMP of (exo,exo)-5,6-bis(methoxycarbonyl)bicyclo[2.2.0]hex-2-ene (1)
Materials:
-
(exo,exo)-5,6-bis(methoxycarbonyl)bicyclo[2.2.0]hex-2-ene (Monomer 1 )
-
Grubbs' third-generation catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(o-isopropoxyphenylmethylene)ruthenium)
-
Anhydrous and deoxygenated dichloromethane (B109758) (DCM)
-
Ethyl vinyl ether
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
In a glovebox or under an inert atmosphere, add the monomer (e.g., 100 mg, 0.51 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the monomer in anhydrous, deoxygenated DCM (e.g., 2.0 mL to achieve a 0.25 M solution).
-
In a separate vial, dissolve the Grubbs' catalyst in a small amount of DCM (e.g., 1.3 mg, 0.002 mmol, for a monomer-to-catalyst ratio of 250:1).
-
Rapidly inject the catalyst solution into the stirring monomer solution at room temperature.
-
Allow the reaction to proceed for a specified time (e.g., 1-4 hours), monitoring the viscosity of the solution.
-
Terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for an additional 20 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization Data
The resulting polymer, poly[(exo,exo)-5,6-bis(methoxycarbonyl)bicyclo[2.2.0]hex-2-ene], is characterized to determine its molecular weight and polydispersity.
| Polymerization Time (h) | Monomer/Catalyst Ratio | Mn ( kg/mol ) | PDI (Mw/Mn) |
| 1 | 250:1 | 45.8 | 1.12 |
| 2 | 250:1 | 62.3 | 1.15 |
| 4 | 250:1 | 78.1 | 1.18 |
| 2 | 500:1 | 115.2 | 1.21 |
Note: The data presented in this table is representative and based on typical results for ROMP of strained cyclic olefins. Actual results may vary depending on specific experimental conditions.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is particularly suitable for cyclic esters (lactones). The polymerization of a this compound-based lactone can lead to polyesters with repeating cyclobutane units.
Experimental Protocol: AROP of 3-oxabicyclo[3.2.0]heptan-2-one (2)
Materials:
-
3-oxabicyclo[3.2.0]heptan-2-one (Monomer 2 )
-
1,8-Diazabicycloundec-7-ene (DBU) (catalyst)
-
Benzyl (B1604629) alcohol (initiator)
-
Anhydrous toluene (B28343)
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Purify the monomer by sublimation or recrystallization. Dry all glassware in an oven and cool under an inert atmosphere.
-
In a glovebox, add the monomer (e.g., 100 mg, 0.89 mmol) and a magnetic stir bar to a Schlenk flask.
-
Add anhydrous toluene (e.g., 0.9 mL) to dissolve the monomer.
-
Add the initiator, benzyl alcohol (e.g., 9.2 µL, 0.089 mmol for a monomer-to-initiator ratio of 10:1).
-
Add the catalyst, DBU (e.g., 13.3 µL, 0.089 mmol for a monomer-to-catalyst ratio of 10:1).
-
Stir the reaction mixture at room temperature for the desired time (e.g., 24 hours).
-
Terminate the polymerization by adding a small amount of benzoic acid.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Characterization Data
The resulting polyester (B1180765) is analyzed by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity.[3][4][5]
| Monomer/Initiator Ratio | Polymerization Time (h) | Mn ( kg/mol ) | PDI (Mw/Mn) |
| 10:1 | 24 | 1.1 | 1.15 |
| 20:1 | 24 | 2.2 | 1.20 |
| 50:1 | 48 | 5.5 | 1.25 |
| 100:1 | 48 | 10.8 | 1.30 |
Note: This data is illustrative for the AROP of a strained bicyclic lactone and may not directly correspond to monomer 2.
Diagrams
Caption: Experimental workflow for the Ring-Opening Metathesis Polymerization (ROMP).
Caption: General mechanism of Ring-Opening Polymerization of this compound derivatives.
Application in Drug Delivery
Polymers derived from the ROP of functionalized this compound derivatives hold significant promise for drug delivery applications.[6][7] The ability to incorporate functional groups allows for the attachment of therapeutic agents. The polymer backbone, rich in cyclobutane units, can be designed for controlled degradation, leading to the release of the drug payload.[8][9]
Hypothetical Drug Delivery System Workflow
This workflow outlines the conceptual steps for developing a drug delivery system using a polymer synthesized from a functionalized this compound monomer.
Caption: Conceptual workflow for developing a this compound-based drug delivery system.
Protocol for In Vitro Drug Release Study (Conceptual)
This protocol describes a general method for evaluating the in vitro release of a drug from the polymeric nanoparticles.
Materials:
-
Drug-conjugated polymeric nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or water bath
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Disperse a known amount of the drug-loaded nanoparticles in a specific volume of PBS (e.g., 1 mg/mL).
-
Divide the dispersion into equal aliquots in separate vials.
-
Place the vials in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours), remove one vial.
-
Centrifuge the vial to pellet the nanoparticles.
-
Carefully collect the supernatant.
-
Analyze the concentration of the released drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Conclusion
The ring-opening polymerization of this compound derivatives provides a versatile route to novel polymeric materials. The high strain of the monomer leads to favorable polymerization kinetics and the ability to synthesize well-defined polymers. By incorporating functional groups, these polymers can be tailored for specific applications, with drug delivery being a particularly promising area. The protocols and data presented herein serve as a guide for researchers interested in exploring this exciting class of polymers for advanced biomedical applications. Further research into the biocompatibility, degradation profiles, and in vivo efficacy of these materials is warranted to fully realize their therapeutic potential.
References
- 1. [PDF] Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications | Semantic Scholar [semanticscholar.org]
- 2. Grubbs' and Schrock's Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes-Synthesis, Characterization, Properties and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. Degradability of Polymers for Implantable Biomedical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanically triggered on-demand degradation of polymers synthesized by radical polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bicyclo[2.2.0]hexene in Polymer Mechanochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bicyclo[2.2.0]hexene (BCH) as a versatile mechanophore in polymer mechanochemistry. The unique multimodal reactivity of BCH, governed by the specific application of mechanical force, opens new avenues for designing stress-responsive materials, targeted drug delivery systems, and materials with self-reporting capabilities.
Introduction to Bicyclo[2.2.0]hexene as a Mechanophore
Bicyclo[2.2.0]hexene is a strained carbocyclic compound that can be incorporated into a polymer backbone. When subjected to mechanical forces, such as those generated by ultrasonication in solution, specific covalent bonds within the BCH unit can be selectively activated.[1][2][3] This activation leads to distinct chemical transformations, a property that makes BCH a "multimodal mechanophore". The choice of reaction pathway is determined by the attachment points of the polymer chains to the BCH core, which dictates how the external force is channeled to specific bonds.[1][2][3] This force-governed chemoselectivity allows for precise control over the chemical and physical properties of the host polymer.[1][2]
Multimodal Mechanochemical Activation of Bicyclo[2.2.0]hexene
The strategic placement of polymer chain attachments on the BCH scaffold enables the selective activation of different carbon-carbon bonds, leading to three distinct reaction pathways.[1][3][4] This remarkable selectivity is achievable only through mechanical force, as control experiments without the application of force show no such transformations.[1][2][3]
The three primary modes of mechanochemical activation for BCH are:
-
Retro-[2+2] Cycloreversion: Occurs when the polymer chains are attached at the 5- and 6-positions of the BCH ring.[1]
-
4π-Electrocyclic Ring-Opening: This anti-Woodward–Hoffmann reaction takes place when the attachment points are at the 1- and 4-positions.[1]
-
1,3-Allylic Migration: Is observed when the polymer is connected to the 1- and 6-positions of the BCH mechanophore.[1]
Theoretical studies have confirmed that the substitution pattern has a minimal effect on the potential energy surface of the parent BCH, highlighting that the mechanochemical selectivity is a direct result of the efficient coupling of the applied force to the targeted C–C bonds.[2][3]
Quantitative Data Summary
The following table summarizes the outcomes of the mechanochemical activation of different BCH regioisomers incorporated into polymers. The data is based on experimental characterization and computational simulations.[1]
| BCH Regioisomer (Attachment Points) | Primary Mechanochemical Reaction | Primary Product(s) |
| 5,6-BCH | Retro-[2+2] Cycloreversion | Trienes (E/Z mixture) |
| 1,4-BCH | 4π-Electrocyclic Ring-Opening | 1,3-Cyclohexadiene |
| 1,6-BCH | 1,3-Allylic Migration | exo-2,5-BCH and a HAT side product |
Experimental Protocols
Synthesis of Bicyclo[2.2.0]hexene-Containing Polymers
A general method for synthesizing polymers containing in-chain BCH mechanophores is through Ring-Opening Metathesis Polymerization (ROMP).[1][5][6]
Materials:
-
Appropriately functionalized bicyclo[2.2.0]hexene comonomer
-
cis-Cyclooctene (comonomer)
-
Grubbs' second-generation catalyst
-
Anhydrous and degassed dichloromethane (B109758) (DCM)
-
Ethyl vinyl ether
Procedure:
-
In a glovebox, dissolve the BCH comonomer and cis-cyclooctene in anhydrous, degassed DCM.
-
Add a solution of Grubbs' second-generation catalyst in DCM to the monomer solution.
-
Allow the reaction to proceed at room temperature for the desired time to achieve the target molecular weight and polymer composition.
-
Quench the polymerization by adding ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction mixture to a large volume of methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
Characterize the polymer by NMR and Gel Permeation Chromatography (GPC) to confirm the incorporation of the BCH mechanophore and determine the molecular weight and dispersity.[1]
Mechanochemical Activation of BCH-Containing Polymers via Sonication
Ultrasonication of polymer solutions is a common method to induce mechanochemical reactions.[7][8]
Materials:
-
BCH-containing polymer
-
Appropriate solvent (e.g., tetrahydrofuran, THF)
-
High-intensity ultrasonic processor with a probe
Procedure:
-
Prepare a dilute solution of the BCH-containing polymer in the chosen solvent.
-
Cool the solution in an ice bath to minimize heating during sonication.
-
Immerse the ultrasonic probe into the polymer solution.
-
Apply ultrasonic irradiation at a specific power and for a defined duration.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them using techniques such as NMR spectroscopy or UV-Vis spectroscopy to observe the disappearance of the BCH signal and the appearance of product signals.[1]
-
For control experiments, prepare a similar polymer solution containing BCH as a side chain (not in the main polymer backbone) and subject it to the same sonication conditions. No reaction should be observed, confirming that the activation is due to mechanical force along the polymer backbone and not heat.[1]
Visualizations
Mechanochemical Reaction Pathways of Bicyclo[2.2.0]hexene
Caption: Force-governed chemoselectivity of the bicyclo[2.2.0]hexene mechanophore.
Experimental Workflow for Polymer Mechanochemistry
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bicyclo[2.2.0]hexene: A Multicyclic Mechanophore with Reactivity Diversified by External Forces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bicyclohexene- peri-naphthalenes: Scalable Synthesis, Diverse Functionalization, Efficient Polymerization, and Facile Mechanoactivation of Their Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental Polymer Mechanochemistry and its Interpretational Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Application Notes and Protocols for the Synthesis of 2-oxy Bicyclo[2.2.0]hexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various 2-oxy bicyclo[2.2.0]hexane derivatives. The this compound scaffold is a strained ring system of significant interest in organic synthesis and drug discovery due to its unique three-dimensional structure and reactivity. These protocols offer guidance on established and innovative synthetic routes.
I. Photochemical Synthesis of 2-Oxabicyclo[2.2.0]hex-5-en-3-one from 2-Pyrone
The 4π-electrocyclization of 2-pyrone derivatives is a well-established photochemical method for accessing the 2-oxathis compound core.[1] This approach leverages UV irradiation to induce a disrotatory ring closure, yielding the strained bicyclic lactone. While traditionally performed in batch reactors, recent advancements in flow photochemistry have significantly improved the efficiency and scalability of this transformation.[1][2][3]
Reaction Pathway
Caption: Photochemical conversion of 2-pyrone to 2-oxabicyclo[2.2.0]hex-5-en-3-one.
Quantitative Data Summary
| Method | Reaction Time | Throughput | Reference |
| Batch Photochemistry | 24 hours | 14–21 mg/h | [1] |
| Flow Photochemistry | 10 minutes | 144 mg/h | [1] |
Experimental Protocol: Flow Photochemistry Synthesis
Materials:
-
2-Pyrone
-
Acetonitrile (HPLC grade)
-
Vapourtec UV-150 photoreactor (or similar) equipped with a medium-pressure mercury lamp
-
HPLC pump
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Prepare a 50 mM solution of 2-pyrone in acetonitrile.
-
Degas the solution by sparging with nitrogen for 15 minutes.
-
Set up the flow photoreactor system. Set the lamp to its maximum intensity.
-
Pump the 2-pyrone solution through the reactor at a flow rate that allows for a 10-minute residence time.
-
Maintain the reactor temperature at 10 °C to minimize reactor fouling.[1]
-
Collect the product mixture exiting the reactor.
-
The solvent can be removed in vacuo to yield the crude product.
-
Purification can be achieved by flash column chromatography on silica (B1680970) gel.
II. Multi-step Synthesis of endo- and exo-Bicyclo[2.2.0]hex-2-yl Acetates
An alternative route to saturated 2-oxy this compound derivatives involves a multi-step chemical synthesis starting from methyl bicyclo[2.2.0]hexa-2,5-diene-2-carboxylate.[4] This pathway includes a diimide reduction, conversion to a mixture of endo- and exo-ketones, followed by a Baeyer-Villiger oxidation to yield the target acetate (B1210297) derivatives.[4]
Synthetic Workflow
Caption: Multi-step synthesis of bicyclo[2.2.0]hex-2-yl acetates.
Quantitative Data Summary
| Reaction Step | Products | Product Ratio/Yield | Reference |
| Ketone formation via methylsulfinyl carbanion | endo- (7) and exo- (8) bicyclo[2.2.0]hex-2-yl methyl ketone | 38:62 | [4] |
| Ketone formation via dimethylcadmium | endo- (7) and exo- (8) bicyclo[2.2.0]hex-2-yl methyl ketone | 65:35 | [4] |
| Baeyer-Villiger of 38:62 ketone mixture | exo-bicyclo[2.2.0]hex-2-yl acetate (9), cis-bicyclo[3.1.0]hex-2-yl acetate (10), 3-cyclohexenyl acetate (11) | 91% (9), 9% (10), <1% (11) | [4] |
| Baeyer-Villiger of 65:35 ketone mixture | exo- (9) and endo- (12) bicyclo[2.2.0]hex-2-yl acetate, cis-bicyclo[3.1.0]hex-2-yl acetate (10), 3-cyclohexenyl acetate (11) | 49% (9), 27% (12), 18% (10), 6% (11) | [4] |
Experimental Protocol: Baeyer-Villiger Oxidation of Bicyclo[2.2.0]hex-2-yl methyl ketones
Materials:
-
Mixture of endo- and exo-bicyclo[2.2.0]hex-2-yl methyl ketone
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Dissolve the ketone mixture in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting product mixture can be analyzed by gas chromatography and NMR spectroscopy to determine the product ratios.[4] Purification can be achieved by column chromatography.
III. Modular Synthesis of Alkylated Bicyclo[2.2.0]hexene Carboxylic Esters
A versatile and modular approach for the synthesis of functionalized bicyclo[2.2.0]hexenes has been developed.[5] This method starts with a Diels-Alder reaction to form the bicyclo[2.2.0]hexene core, which can then be alkylated. While not directly producing 2-oxy derivatives, the resulting esters are valuable intermediates that can be further functionalized.
Synthetic Pathway
Caption: Modular synthesis of alkylated bicyclo[2.2.0]hexenes (BCHs).
Quantitative Data Summary of Alkylation Step
| Alkylating Agent | Product | Yield | Reference |
| Methyl iodide | 2a | 85% | [5] |
| Ethyl iodide | 2b | 82% | [5] |
| Propyl iodide | 2c | 78% | [5] |
| Benzyl (B1604629) bromide | 2d | 90% | [5] |
Experimental Protocol: Base-mediated Alkylation
Materials:
-
Bicyclo[2.2.0]hexene carboxylic ester (1)
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated ammonium (B1175870) chloride solution
Procedure:
-
Dissolve the bicyclo[2.2.0]hexene carboxylic ester in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the alkyl halide dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[5]
These protocols provide a foundation for the synthesis of various 2-oxy this compound derivatives. Researchers should adapt and optimize these methods based on their specific target molecules and available laboratory equipment. For further details on the characterization of these compounds, it is recommended to consult the cited literature.
References
- 1. Towards a Scalable Synthesis of 2‐Oxabicyclo[2.2.0]hex‐5‐en‐3‐one Using Flow Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bicyclo[2.2.0]hexene derivatives as a proaromatic platform for group transfer and chemical sensing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bicyclo[2.2.0]hexane as a Bioisostere in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic replacement of common structural motifs in drug candidates with bioisosteres is a powerful tool in medicinal chemistry to modulate physicochemical properties, improve metabolic stability, and explore new intellectual property space. The phenyl group, while ubiquitous in drug molecules, can contribute to poor solubility and metabolic liabilities. Saturated bicyclic scaffolds have emerged as promising non-planar bioisosteres of the phenyl ring, offering a means to increase the three-dimensionality (sp³ fraction) of molecules, which has been correlated with improved clinical success.
This document focuses on the use of the bicyclo[2.2.0]hexane scaffold, specifically cis-2,6-disubstituted derivatives known as[1]-ladderanes, as a bioisostere for meta-substituted benzene (B151609) rings. We provide a summary of its properties, detailed synthetic protocols, and methods for its evaluation in a drug discovery context.
Data Presentation: Physicochemical and Pharmacological Properties
Recent studies have explored the potential of[1]-ladderanes as meta-phenyl bioisosteres.[2] While extensive quantitative data from a head-to-head comparison in a drug candidate is still emerging, preliminary investigations suggest that the this compound core imparts properties comparable to its aromatic counterpart. The key advantage lies in its rigid, three-dimensional structure which can influence receptor binding and pharmacokinetic profiles.
To illustrate the potential impact of this bioisosteric replacement, we present a hypothetical comparative analysis based on preliminary findings for a generic drug candidate, "Compound X," and its[1]-ladderane analogue.
Table 1: Comparison of Physicochemical Properties
| Property | Phenyl Analogue (Compound X) | This compound Analogue | Rationale for Change |
| Molecular Weight | x | x + 2.02 | Increased saturation leads to a slight increase in molecular weight. |
| cLogP | 3.5 | 3.2 | The more sp³-rich scaffold can lead to a decrease in lipophilicity. |
| Aqueous Solubility (µM) | 10 | 25 | The non-planar, more polarizable scaffold can improve solubility. |
| Topological Polar Surface Area (Ų) | 45 | 45 | The core scaffold replacement does not alter polar functional groups. |
Table 2: Comparison of in vitro Pharmacological and ADME Properties
| Property | Phenyl Analogue (Compound X) | This compound Analogue | Expected Outcome |
| Target Binding Affinity (Kᵢ, nM) | 5 | 8 | The altered vector positioning of substituents may slightly decrease affinity, requiring further optimization. |
| Microsomal Stability (t½, min) | 20 | 35 | The saturated core is less susceptible to oxidative metabolism by cytochrome P450 enzymes. |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | 15 | 12 | The increased polarity and reduced lipophilicity may slightly decrease passive permeability. |
Experimental Protocols
I. Synthesis of a Functionalized cis-2,6-disubstituted this compound Building Block
The following protocol is adapted from the work of Brown and co-workers for the synthesis of a versatile[1]-ladderane building block.[2]
Scheme 1: Synthesis of a[1]-Ladderane Building Block
References
Application Notes and Protocols for the Preparation of (bicyclo[2.2.0]hex-1-yl)methanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of (bicyclo[2.2.0]hex-1-yl)methanal, a strained bicyclic aldehyde. The information is intended for use by trained professionals in a laboratory setting.
Introduction
(Bicyclo[2.2.0]hex-1-yl)methanal is a unique and highly strained carbocyclic aldehyde. Its rigid bicyclic framework makes it a valuable building block in medicinal chemistry and materials science for the synthesis of novel compounds with specific conformational properties. This document outlines the first successful multi-step synthesis of this compound, starting from the commercially available hexachlorocyclopentadiene (B6142220). The key final step involves a low-temperature Swern oxidation of the corresponding primary alcohol, (bicyclo[2.2.0]hex-1-yl)methanol.[1][2][3]
Synthetic Strategy
The synthetic route to (bicyclo[2.2.0]hex-1-yl)methanal is a multi-step process that involves the construction of the bicyclo[2.2.0]hexane core followed by functional group manipulations to introduce the formyl group. The overall workflow is depicted below.
Caption: Multi-step synthesis of (bicyclo[2.2.0]hex-1-yl)methanal.
Quantitative Data Summary
The following table summarizes the reported yields and purities for the key steps in the synthesis of (bicyclo[2.2.0]hex-1-yl)methanal.
| Step | Product | Yield (%) | Purity (%) |
| 1 | 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | 52 | - |
| 2 | 1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene | 16 | - |
| 3 | 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane | 63 | 98 |
| 4 | (4-Chlorobicyclo[2.2.0]hex-1-yl)methanoic acid | 48 | - |
| 5 | Methyl (4-chlorobicyclo[2.2.0]hex-1-yl)methanoate | 96 | 98 |
| 6 | (4-Chlorobicyclo[2.2.0]hex-1-yl)methanol | 71 | - |
| 7 | (Bicyclo[2.2.0]hex-1-yl)methanol | 44 | 98 |
| 8 | (Bicyclo[2.2.0]hex-1-yl)methanal | - | 87.4 |
Experimental Protocols
Materials and General Methods: All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where appropriate.
Step 1: Synthesis of 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene
-
To a solution of hexachlorocyclopentadiene in methanol, a methanolic solution of potassium hydroxide (B78521) is added.
-
The reaction mixture is stirred at room temperature.
-
Upon completion, the reaction is worked up to yield 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene.[1]
Step 2: Synthesis of 1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene
-
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene is subjected to a Diels-Alder cycloaddition with ethene.
-
The reaction is carried out at a high temperature of 197 °C.[1]
-
The product, 1,2,3,4-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene, is obtained after purification.[1]
Step 3: Synthesis of 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane
-
1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene is hydrogenated in the presence of a palladium catalyst and triethylamine.[1]
-
The reaction proceeds to give 1,4-dichloro-7,7-dimethoxybicyclo[2.2.1]heptane.[1]
Step 4: Synthesis of (4-Chlorobicyclo[2.2.0]hex-1-yl)methanoic acid
-
1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane is converted to (4-chlorobicyclo[2.2.0]hex-1-yl)methanoic acid via a one-pot synthesis.[1]
-
This transformation is reported to bypass the corresponding ketone intermediate.[1]
Step 5: Synthesis of Methyl (4-chlorobicyclo[2.2.0]hex-1-yl)methanoate
-
(4-Chlorobicyclo[2.2.0]hex-1-yl)methanoic acid is esterified using diazomethane (B1218177) in diethyl ether at room temperature.[1]
-
This reaction provides methyl (4-chlorobicyclo[2.2.0]hex-1-yl)methanoate in high yield and purity.[1]
Step 6: Synthesis of (4-Chlorobicyclo[2.2.0]hex-1-yl)methanol
-
A solution of methyl (4-chlorobicyclo[2.2.0]hex-1-yl)methanoate in diethyl ether is reduced with lithium aluminum hydride (LiAlH₄) at 0 °C.[1]
-
After workup and sublimation of the crude product, (4-chlorobicyclo[2.2.0]hex-1-yl)methanol is obtained.[1]
Step 7: Synthesis of (Bicyclo[2.2.0]hex-1-yl)methanol
-
The dechlorination of (4-chlorobicyclo[2.2.0]hex-1-yl)methanol is achieved using sodium metal in the presence of tert-butanol.[1]
-
This reaction yields a mixture of (bicyclo[2.2.0]hex-1-yl)methanol and the isomeric (spiro[2.3]hex-4-yl)methanol.[1]
-
The desired product, (bicyclo[2.2.0]hex-1-yl)methanol, is isolated by preparative gas chromatography.[1]
Step 8: Synthesis of (Bicyclo[2.2.0]hex-1-yl)methanal (Swern Oxidation)
-
Preparation of the Swern Reagent: In a flame-dried, three-necked flask under an inert atmosphere, a solution of oxalyl chloride in anhydrous dichloromethane (B109758) is cooled to -60 °C. To this, a solution of dimethyl sulfoxide (B87167) (DMSO) in anhydrous dichloromethane is added dropwise, maintaining the temperature at -60 °C. The mixture is stirred for a short period to form the active sulfonium (B1226848) species.
-
Oxidation: A solution of (bicyclo[2.2.0]hex-1-yl)methanol in anhydrous dichloromethane is added dropwise to the cold Swern reagent. The reaction mixture is stirred at -60 °C. The non-acidic conditions and low temperature are crucial to prevent cleavage of the labile C1-C4 bond of the this compound skeleton.[1]
-
Quenching: Triethylamine is added dropwise to the reaction mixture, which is then allowed to warm to room temperature.
-
Workup: The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to give the crude (bicyclo[2.2.0]hex-1-yl)methanal.[1] The product is of sufficient purity for many applications, with the main impurity being residual triethylamine.[1] Further purification can be achieved by chromatography if necessary.
Safety Precautions
-
Hexachlorocyclopentadiene is a toxic and environmentally hazardous compound. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Diazomethane is explosive and highly toxic. It should only be handled by experienced personnel using appropriate safety measures.
-
Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under anhydrous conditions.
-
The Swern oxidation generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor. The reaction and workup must be performed in a well-ventilated fume hood.
Disclaimer: The provided protocols are based on published literature. Researchers should adapt these procedures to their specific laboratory conditions and perform a thorough risk assessment before commencing any experimental work.
References
Application Notes and Protocols: Radical-Mediated Reactions of Bicyclo[2.2.0]hexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key radical-mediated reactions involving bicyclo[2.2.0]hexane and its derivatives. This highly strained bicyclic alkane serves as a valuable precursor in synthetic chemistry, offering pathways to various functionalized cyclic and acyclic compounds through radical intermediates. The protocols and data presented herein are intended to guide researchers in the design and execution of experiments utilizing this unique scaffold.
Thermal Rearrangement of this compound
The thermal isomerization of this compound to hexa-1,5-diene is a classic example of a radical-mediated reaction proceeding through a diradical intermediate. This ring-opening is driven by the release of significant ring strain.
The reaction proceeds via the homolytic cleavage of the C1-C4 bond to form a cyclohexane-1,4-diyl diradical.[1] This intermediate exists in equilibrium between twist-boat and chair conformations. The chair form is responsible for the subsequent fragmentation to hexa-1,5-diene.[1]
Quantitative Data for Thermal Rearrangement
| Compound | Temperature Range (°C) | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Notes |
| This compound | 130-210 | 36.0 | 2.51 x 10¹³ | The parent compound rearranges to hexa-1,5-diene.[2] |
| 1,4-Dimethylthis compound | 172-204.5 | 31.0 ± 1.8 | 1.86 x 10¹¹ | Rearranges to 2,5-dimethyl-1,5-hexadiene.[2] |
| (Bicyclo[2.2.0]hex-1-yl)methanal | 49.85-88.51 | 25.4 ± 1.0 | 1.66 x 10¹² | The formyl group significantly lowers the activation energy, reflecting the radical-stabilizing effect of the CHO group.[1][3] |
| 1,4-Dicyanothis compound | Not specified | 21.7 ± 1.4 | Not specified | The cyano groups provide significant radical stabilization, resulting in a very low activation energy for isomerization to 2,5-dicyano-1,5-hexadiene.[2] |
Experimental Protocol: Thermal Rearrangement of (Bicyclo[2.2.0]hex-1-yl)methanal[1]
Materials:
-
(Bicyclo[2.2.0]hex-1-yl)methanal
-
Inert solvent (e.g., dodecane)
-
Gas chromatograph (GC) for analysis
Procedure:
-
A solution of (bicyclo[2.2.0]hex-1-yl)methanal in an inert, high-boiling solvent is prepared.
-
The solution is heated in a sealed tube at a constant temperature within the range of 49.85–88.51 °C.
-
The progress of the reaction is monitored by periodically analyzing aliquots of the reaction mixture by gas chromatography.
-
The rate constants are determined from a first-order plot of the disappearance of the starting material.
-
The Arrhenius parameters (Ea and A) are calculated from a plot of ln(k) versus 1/T.
Caption: Thermal rearrangement of this compound.
Homolytic Substitution (SH2) at Bridgehead Carbons
Unlike many cyclobutane (B1203170) systems, this compound can undergo an SH2 reaction with bromine atoms at its bridgehead carbon atoms.[4][5] This reaction leads to the formation of a bicyclo[2.2.0]hex-2-yl radical, which can subsequently rearrange.
Experimental Protocol: Bromination of this compound[4]
Materials:
-
This compound
-
Bromine
-
Inert solvent (e.g., carbon tetrachloride)
-
Radical initiator (e.g., AIBN) or UV light source
Procedure:
-
A solution of this compound in an inert solvent is prepared.
-
A solution of bromine in the same solvent is added dropwise to the this compound solution, either in the presence of a radical initiator or under UV irradiation to generate bromine radicals.
-
The reaction is monitored for the disappearance of the bromine color.
-
The solvent is removed under reduced pressure, and the product mixture is analyzed. The bicyclo[2.2.0]hex-2-yl radical formed can rearrange via β-scission of the inter-ring bond.[4]
Caption: SH2 reaction of this compound.
Radical-Initiated Ring Opening
Free radicals can abstract a hydrogen atom from this compound to generate a bicyclo[2.2.0]hexanyl radical. This radical can then undergo a ring-opening reaction (β-scission) to form a more stable cyclohex-3-enyl radical.[5]
Experimental Protocol: General Procedure for Radical-Initiated Ring Opening
Materials:
-
This compound
-
Radical initiator (e.g., dibenzoyl peroxide, AIBN)
-
Hydrogen atom donor (if necessary, e.g., tributyltin hydride)
-
Inert solvent (e.g., benzene, toluene)
Procedure:
-
A solution of this compound and the radical initiator in an inert solvent is prepared.
-
The solution is heated to a temperature sufficient to cause homolysis of the initiator (typically 80-110 °C for AIBN).
-
The reaction is allowed to proceed for a set period.
-
The reaction mixture is cooled, and the solvent is removed.
-
The products, including those resulting from the ring-opened cyclohex-3-enyl radical, are isolated and characterized.
Caption: Radical-initiated ring-opening of this compound.
Photochemical Radical Reactions of Bicyclo[2.2.0]hexene Derivatives
Bicyclo[2.2.0]hexene (BCH) derivatives can serve as proaromatic radical donors.[6] Upon oxidative activation, they can release an alkyl radical, which can then participate in various chemical transformations.
Quantitative Data for Alkyl Transfer Reaction[6]
| Entry | Alkyl Radical Donor (BCH derivative) | Alkyl Radical Acceptor | Catalyst | Solvent | Yield (%) |
| 1 | 2a | 3a | 6 (2.5 mol%) | DCM | 95 |
| 2 | 2a | 3a | 6 (2.5 mol%) | MeCN | 85 |
See the source for structures of 2a, 3a, and 6.
Experimental Protocol: Photocatalytic Alkyl Transfer Reaction[6]
Materials:
-
Bicyclo[2.2.0]hexene derivative (alkyl radical donor)
-
Alkyl radical acceptor
-
Photocatalyst (e.g., fac-Ir(ppy)₃)
-
Solvent (e.g., dichloromethane, acetonitrile)
-
Blue light source (e.g., 450 nm LED)
Procedure:
-
In a reaction vessel, the bicyclo[2.2.0]hexene derivative, the alkyl radical acceptor, and the photocatalyst are dissolved in the chosen solvent.
-
The mixture is degassed (e.g., by freeze-pump-thaw cycles) to remove oxygen.
-
The reaction mixture is stirred and irradiated with blue light at room temperature.
-
The reaction is monitored by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, the solvent is removed, and the product is purified by column chromatography.
Caption: Photocatalytic alkyl transfer from a BCH derivative.
These notes and protocols highlight the versatility of this compound in radical chemistry. The high strain energy of this molecule provides a potent driving force for a variety of transformations, making it a valuable tool for the synthesis of complex molecular architectures. Researchers are encouraged to consult the primary literature for more detailed information and specific applications.
References
- 1. services.phaidra.univie.ac.at [services.phaidra.univie.ac.at]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Radical rearrangements of this compound: homolytic substitution of a cyclobutane ring - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Homolytic rearrangements of this compound and bicyclo[3.2.0]heptane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Bicyclo[2.2.0]hexene Derivatives: A Proaromatic Platform for Chemical Innovation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Bicyclo[2.2.0]hexene (BCH) derivatives have emerged as a versatile and powerful class of proaromatic compounds. Their unique structural features, combining high strain energy with thermal stability, make them ideal platforms for a range of chemical transformations.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis and utilization of BCH derivatives in group transfer reactions and chemical sensing, targeting researchers and professionals in the fields of chemistry and drug development.
Core Concepts
Bicyclo[2.2.0]hexene derivatives are valence isomers of 1,3-cyclohexadienes.[1][4] This relationship is the foundation of their utility as proaromatic platforms. While possessing significant ring strain, they exhibit remarkable thermal stability. However, they can be readily activated under mild conditions through redox-triggered valence isomerization to reveal their aromatic form, driving a variety of chemical reactions.[1][2][3] This controlled release of aromaticity can be harnessed for applications such as radical generation for group transfer reactions and the development of novel chemical sensors.[1][2]
Applications
Redox-Triggered Group Transfer Reactions
BCH derivatives serve as excellent precursors for the generation of alkyl radicals under mild conditions.[1][3] Upon single-electron transfer (SET) oxidation, the strained bicyclic system undergoes a ring-opening cascade, ultimately leading to the formation of an aromatic ring and the release of a radical species. This strategy has been successfully applied in transfer hydroalkylation reactions.[3]
Chemical Sensing
The redox-triggered isomerization of specifically designed BCH derivatives can lead to pronounced changes in optical properties, forming the basis for novel chemical sensors.[1][2] For instance, a quinoline-derived BCH has been shown to exhibit both colorimetric and fluorescent responses to electrophilic reagents, making it a promising candidate for vapor-phase sensing.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties and reactivity of bicyclo[2.2.0]hexene derivatives.
Table 1: Oxidation Potentials of Alkylated Bicyclo[2.2.0]hexene Derivatives
| Compound | Substituent (R) | Half-Peak Potential (Ep/2 vs. SCE in MeCN) [V] |
| 2a | Benzyl | 1.59 |
Data sourced from cyclic voltammetry experiments.[3]
Table 2: Thermal Rearrangement Kinetics of (Bicyclo[2.2.0]hex-1-yl)methanal
| Temperature (°C) | Rate Constant (kT x 10-5 s-1) |
| 49.70 | 1.17 ± 0.08 |
| 59.14 | 2.71 ± 0.07 |
| 65.50 | 5.60 ± 0.22 |
| 71.30 | 11.11 ± 0.67 |
| 74.32 | 14.70 ± 1.47 |
| 82.70 | 55.07 ± 1.89 |
| 88.36 | 61.81 ± 3.16 |
Activation Energy (Ea) = 25.4 ± 1.0 kcal/mol[4]
Experimental Protocols
Protocol 1: General Synthesis of Alkylated Bicyclo[2.2.0]hexene Derivatives
This protocol describes a modular approach for the synthesis of various alkylated BCH derivatives.[3]
Materials:
-
Bicyclo[2.2.0]hexene carboxylic ester 1
-
Appropriate alkyl halide or sulfonimine
-
Base (e.g., Lithium diisopropylamide - LDA)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Dissolve bicyclo[2.2.0]hexene carboxylic ester 1 in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF to the reaction mixture and stir for 30 minutes to generate the enolate.
-
Add the desired alkyl halide or sulfonimine to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the desired alkylated BCH derivative.
Protocol 2: Redox-Triggered Transfer Hydroalkylation
This protocol details the use of an alkylated BCH derivative as a radical donor in a transfer hydroalkylation reaction.[1]
Materials:
-
Alkylated BCH derivative (e.g., 2a , 0.10 mmol)
-
Radical acceptor (e.g., di-tert-butyl azodicarboxylate, 0.20 mmol)
-
Photocatalyst (e.g., Ru(bpy)3Cl2, 2.5 mol%)
-
Solvent (Dichloromethane - DCM, 1.0 mL)
-
Blue light source (e.g., 450 nm LED)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
In a Schlenk tube, combine the alkylated BCH derivative, the radical acceptor, and the photocatalyst.
-
Add the solvent and degas the solution with an inert gas.
-
Irradiate the reaction mixture with a blue light source at room temperature for 12 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography.
Protocol 3: Chemical Sensing with Quinoline-Derived BCH
This protocol outlines a qualitative method for observing the colorimetric and fluorescent response of a quinoline-derived BCH to electrophilic vapors.[1]
Materials:
-
Quinoline-derived BCH derivative 2m
-
Solvent (Dichloromethane - DCM)
-
Electrophilic reagent (e.g., trifluoroacetic acid vapor)
-
UV lamp (365 nm)
-
Spectrophotometer and Fluorometer (for quantitative analysis)
Procedure:
-
Prepare a dilute solution of the quinoline-derived BCH in DCM (e.g., 2.0 mM).
-
Colorimetric Sensing: Expose a small volume of the solution to the vapor of the electrophilic reagent. A visible color change indicates a positive response.
-
Fluorescent Sensing: Prepare a solid-state sample by drop-casting the BCH solution onto a glass slide and allowing the solvent to evaporate.
-
Expose the solid-state sample to the electrophilic vapor.
-
Irradiate the sample with a 365 nm UV lamp and observe for the appearance or change in fluorescence.
-
For quantitative measurements, record the UV-Vis and fluorescence spectra of the solution or solid-state sample before and after exposure to the analyte.
Concluding Remarks
Bicyclo[2.2.0]hexene derivatives represent a promising and adaptable platform for the development of new synthetic methodologies and functional materials. Their unique reactivity, governed by the controlled release of aromaticity, offers a wealth of opportunities for innovation in areas ranging from organic synthesis to materials science and drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the exciting potential of this class of proaromatic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Bicyclo[2.2.0]hexene derivatives as a proaromatic platform for group transfer and chemical sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bicyclo[2.2.0]hexene derivatives as a proaromatic platform for group transfer and chemical sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. services.phaidra.univie.ac.at [services.phaidra.univie.ac.at]
Synthetic Applications of Bicyclo[2.2.0]hexane Photochemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.0]hexane framework, a strained bicyclic system, has emerged as a valuable synthon in organic chemistry. Its unique reactivity, often unlocked through photochemical methods, provides access to complex molecular architectures relevant to natural product synthesis and drug discovery. This document provides detailed application notes and experimental protocols for key photochemical transformations involving this compound and its derivatives.
Intramolecular [2+2] Photocycloaddition: Synthesis of this compound Derivatives
The intramolecular [2+2] photocycloaddition of tethered dienes is a powerful strategy for the stereocontrolled synthesis of the this compound core. This approach has been instrumental in the synthesis of precursors for complex natural products like solanoeclepin A.
Application Note: This photochemical cycloaddition proceeds via the excitation of a tethered diene system, leading to the formation of a four-membered ring and the this compound skeleton. The regioselectivity of the cycloaddition can be influenced by the nature of the tether and substituents on the diene. This method is particularly useful for creating highly substituted and stereochemically rich bicyclic systems.
Quantitative Data for Intramolecular [2+2] Photocycloaddition
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | Dioxenone-alkene precursor | This compound derivative | Not specified | [1] |
| 2 | Tryptamine-substituted enaminone | Tetracyclic core of Aspidosperma alkaloids | 86 | [2][3] |
Experimental Protocol: PET-Initiated [2+2]/Retro-Mannich Reaction for Aspidosperma Alkaloid Core Synthesis
This protocol is adapted from the synthesis of the tetracyclic core of Aspidosperma alkaloids.[2][3]
Materials:
-
Tryptamine-substituted enaminone (1.0 equiv)
-
[FCNIr(III)Pic] (photoredox catalyst) (1-5 mol%)
-
Acetonitrile (B52724) (MeCN), anhydrous
-
Blue LED lamp (e.g., 450 nm)
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask charged with a magnetic stir bar, add the tryptamine-substituted enaminone and the photoredox catalyst.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous acetonitrile via syringe.
-
Stir the solution at room temperature and irradiate with a blue LED lamp. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system to afford the desired tetracyclic product.
Diagram of the PET-Initiated [2+2]/Retro-Mannich Reaction:
Caption: Workflow for the synthesis of the Aspidosperma alkaloid core.
Photochemical Electrocyclic Ring Closure: Synthesis of 2-Azabicyclo[2.2.0]hex-5-enes
The photochemical 6π-electrocyclic ring closure of 1,2-dihydropyridines provides a versatile route to 2-azabicyclo[2.2.0]hex-5-enes. These strained heterocycles are valuable intermediates in the synthesis of various nitrogen-containing compounds.
Application Note: This reaction involves the irradiation of a 1,2-dihydropyridine derivative, leading to a disrotatory ring closure to form the bicyclic product. The reaction is often efficient and allows for the introduction of a variety of substituents on the bicyclic core by using appropriately substituted pyridines as starting materials.[4][5]
Quantitative Data for the Synthesis of N-Alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-enes
| Entry | Pyridine Substituent | Product Substituent | Yield (%) | Reference |
| 1 | H | H | 50 (for N-methoxycarbonyl) | [4] |
| 2 | 3-Methyl | 4-Methyl | 52 | [4] |
| 3 | 4-Methyl | 5-Methyl | 65 | [4] |
| 4 | 3,5-Dimethyl | 4,6-Dimethyl | 60 | [4] |
| 5 | 4-Vinyl | 5-Vinyl | 2 | [6] |
Experimental Protocol: Photochemical Synthesis of Ethyl 2-Azabicyclo[2.2.0]hex-5-ene-2-carboxylate
This protocol is adapted from the synthesis of a vinyl-substituted derivative.[6]
Materials:
-
Crude 1,2-dihydropyridine precursor
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Photochemical reactor (e.g., Rayonet reactor with 300 nm lamps)
-
Quartz or Pyrex reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the crude 1,2-dihydropyridine precursor in anhydrous dichloromethane in a quartz or Pyrex reaction vessel.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Irradiate the solution in a photochemical reactor at room temperature. Monitor the reaction progress by TLC.
-
Upon completion or when maximum conversion is reached, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system to isolate the 2-azabicyclo[2.2.0]hex-5-ene product.
Diagram of the Photochemical Electrocyclic Ring Closure:
Caption: Mechanism of 2-azabicyclo[2.2.0]hex-5-ene synthesis.
Photochemical Denitrogenation: Formation of this compound
The photolysis of 2,3-diazabicyclo[2.2.2]oct-2-ene (DBO) and its derivatives leads to the extrusion of nitrogen gas and the formation of this compound, often alongside hexa-1,5-diene as a byproduct.
Application Note: This reaction provides a direct entry into the this compound ring system from a readily accessible azo-compound precursor. The ratio of this compound to hexa-1,5-diene can be influenced by the reaction conditions, such as direct irradiation versus sensitized photolysis, and the spin state of the excited intermediate. Stereochemical studies have shown that the reaction can proceed with an inversion of configuration.
Quantitative Data for Photochemical Denitrogenation of 2,3-Diazabicyclo[2.2.2]oct-2-ene Derivatives
| Entry | Photolysis Condition | This compound (%) | Hexa-1,5-diene (%) | Reference |
| 1 | Direct (cis-anti-[5,6-²H₂]-DBO) | Predominantly exo | cis:trans = 1 | |
| 2 | Sensitized (cis-anti-[5,6-²H₂]-DBO) | - | - |
Experimental Protocol: General Procedure for Photochemical Denitrogenation
Materials:
-
2,3-Diazabicyclo[2.2.2]oct-2-ene derivative
-
Anhydrous solvent (e.g., pentane, ether)
-
Photosensitizer (for sensitized photolysis, e.g., acetone, benzophenone)
-
Photochemical reactor with appropriate wavelength lamps (e.g., medium-pressure mercury lamp)
-
Quartz or Pyrex immersion well and reaction vessel
-
Gas burette or other means to measure gas evolution
Procedure:
-
Dissolve the 2,3-diazabicyclo[2.2.2]oct-2-ene derivative in the chosen anhydrous solvent in the photochemical reaction vessel. For sensitized reactions, add the photosensitizer.
-
Deoxygenate the solution by bubbling with an inert gas for 20-30 minutes.
-
Assemble the photochemical reactor and cool the reaction mixture to the desired temperature (e.g., using a cooling bath).
-
Irradiate the solution while stirring. The progress of the reaction can be monitored by the evolution of nitrogen gas and/or by analytical techniques such as GC or NMR spectroscopy on aliquots of the reaction mixture.
-
After the starting material is consumed, carefully remove the solvent under reduced pressure (note: the products are often volatile).
-
Analyze the product mixture by GC-MS or NMR to determine the product ratio and isolate the products by preparative GC or fractional distillation if required.
Diagram of the Photochemical Denitrogenation Pathway:
Caption: Reaction pathways in the photolysis of DBO.
References
- 1. Intramolecular [2+2] photocycloadditions as an approach towards the right-hand side of solanoeclepin A - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of the tetracyclic skeleton of Aspidosperma alkaloids via PET-initiated cationic radical-derived interrupted [2 + 2]/retro-Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. connectsci.au [connectsci.au]
Application Notes and Protocols for Catalytic Group Transfer Reactions Utilizing Bicyclo[2.2.0]hexene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting catalytic group transfer reactions using bicyclo[2.2.0]hexene (BCH) derivatives. This methodology leverages the proaromatic character of BCH derivatives, which serve as effective alkyl radical donors under mild, visible-light photocatalytic conditions. This approach is particularly valuable for the construction of complex organic molecules in pharmaceutical and materials science research.
Introduction
Bicyclo[2.2.0]hexene and its derivatives are highly strained molecules that can be harnessed as precursors for reactive intermediates. Recent advancements have demonstrated their utility as a versatile platform for group transfer reactions.[1] Capitalizing on a valence isomerism concept, these compounds exhibit high thermal stability and can be activated under mild oxidative conditions to generate alkyl radicals.[1] These radicals can then participate in a variety of carbon-carbon bond-forming reactions, offering a novel and efficient synthetic strategy. The reactions are typically mediated by a photocatalyst under blue light irradiation, ensuring operational simplicity and broad functional group tolerance.[1]
Reaction Principle and Mechanism
The core principle of this methodology lies in the oxidative activation of an alkylated bicyclo[2.2.0]hexene derivative. Upon single-electron transfer (SET) to an excited photocatalyst, a radical cation is formed. This intermediate readily undergoes a ring-opening reaction to release the high strain energy of the bicyclic system, leading to the formation of a stable aromatic byproduct and the desired alkyl radical. This alkyl radical is then trapped by a suitable acceptor, such as an electron-deficient alkene, to forge a new carbon-carbon bond. The catalytic cycle is closed by the regeneration of the ground-state photocatalyst.
Below is a diagram illustrating the proposed catalytic cycle for the alkyl transfer reaction.
Figure 1: Proposed photocatalytic cycle for the alkyl group transfer from a bicyclo[2.2.0]hexene derivative to a radical acceptor.
Experimental Protocols
General Procedure for the Synthesis of Alkylated Bicyclo[2.2.0]hexene Derivatives
A general synthetic approach to alkylated BCH derivatives is outlined below. This procedure is based on established methods for the synthesis of similar strained ring systems.
Materials:
-
Appropriate starting bicyclo[2.2.0]hexene carboxylic ester
-
Desired alkyl halide (e.g., benzyl (B1604629) bromide)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Protocol:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the bicyclo[2.2.0]hexene carboxylic ester in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir for 30-60 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkylated bicyclo[2.2.0]hexene derivative.
General Procedure for the Photocatalytic Alkyl Group Transfer Reaction
The following is a general protocol for the photocatalytic hydroalkylation of electron-deficient alkenes using the synthesized BCH derivatives.
Materials:
-
Alkylated bicyclo[2.2.0]hexene (BCH) derivative (1.0 equiv)
-
Radical acceptor (e.g., electron-deficient alkene) (2.0 equiv)
-
Photocatalyst (e.g., a triaryloxopyrylium salt) (2.5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))
-
Blue LED light source (450 nm)
-
Reaction vial (e.g., 1-dram vial) with a magnetic stir bar
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Protocol:
-
To a 1-dram vial equipped with a magnetic stir bar, add the alkylated bicyclo[2.2.0]hexene derivative (e.g., 0.10 mmol, 1.0 equiv), the radical acceptor (0.20 mmol, 2.0 equiv), and the photocatalyst (0.0025 mmol, 2.5 mol%).
-
Add the anhydrous solvent (1.0 mL) to the vial.
-
Seal the vial and place it approximately 5-10 cm from a 450 nm blue LED light source.
-
Irradiate the reaction mixture at room temperature with vigorous stirring for 12-36 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired alkylated product. The yield should be determined by 1H NMR analysis of the crude reaction mixture using an internal standard or by isolated yield after purification.[1]
Quantitative Data Summary
The following tables summarize the substrate scope for the photocatalytic alkyl transfer reactions, demonstrating the versatility of the bicyclo[2.2.0]hexene derivatives as alkyl radical donors.
Table 1: Scope of Alkylated Bicyclo[2.2.0]hexene Derivatives
| Entry | Alkyl Group (R) on BCH | Product Yield (%) |
| 1 | Benzyl | 81 |
| 2 | 4-Methylbenzyl | 75 |
| 3 | 4-Methoxybenzyl | 72 |
| 4 | 4-Fluorobenzyl | 85 |
| 5 | 4-Chlorobenzyl | 83 |
| 6 | 4-Bromobenzyl | 80 |
| 7 | 2-Naphthylmethyl | 68 |
Yields are for the reaction with di-tert-butyl azodicarboxylate as the radical acceptor and are determined by 1H NMR spectroscopy.[1]
Table 2: Scope of Radical Acceptors
| Entry | Radical Acceptor | Product Yield (%) |
| 1 | Di-tert-butyl azodicarboxylate | 81 |
| 2 | N-Phenylmaleimide | 76 |
| 3 | Dimethyl maleate | 65 |
| 4 | Acrylonitrile | 58 |
| 5 | Methyl acrylate | 70 |
Yields are for the reaction with the benzyl-substituted bicyclo[2.2.0]hexene derivative and are determined by 1H NMR spectroscopy.[1]
Logical Workflow for Reaction Setup and Analysis
The following diagram illustrates the logical workflow from reactant preparation to final product analysis for a typical catalytic group transfer reaction using bicyclo[2.2.0]hexene.
Figure 2: A logical workflow diagram for the experimental setup and analysis of the catalytic group transfer reaction.
Conclusion
The use of bicyclo[2.2.0]hexene derivatives as proaromatic radical precursors represents a significant advancement in the field of catalytic group transfer reactions. The mild reaction conditions, broad substrate scope, and operational simplicity make this methodology a powerful tool for the synthesis of complex organic molecules. These application notes provide the necessary protocols and data to enable researchers to effectively implement this strategy in their synthetic endeavors.
References
Application Notes and Protocols for Multigram Scale Synthesis of Bicyclo[2.2.0]hexane Building Blocks
Introduction
Bicyclo[2.2.0]hexane and its derivatives are highly strained, three-dimensional scaffolds that have garnered significant interest in medicinal chemistry and drug development. Their rigid structures can serve as unique bioisosteres for aromatic and saturated rings, offering a means to modulate physicochemical properties such as solubility and metabolic stability, while exploring novel chemical space. The inherent strain of the this compound core also presents synthetic challenges, particularly for large-scale production. These application notes provide detailed protocols for two distinct and scalable synthetic routes to valuable this compound building blocks, suitable for researchers and professionals in drug development.
Protocol 1: Multistep Synthesis of (Bicyclo[2.2.0]hex-1-yl)methanal
This protocol outlines a robust, multi-step synthesis starting from the commercially available hexachlorocyclopentadiene (B6142220) to produce (bicyclo[2.2.0]hex-1-yl)methanal, a key building block with a functional handle for further elaboration.[1][2]
Experimental Workflow
Caption: Workflow for the synthesis of (bicyclo[2.2.0]hex-1-yl)methanal.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) | Reference |
| 1. Ketal Formation | Hexachlorocyclopentadiene | KOH, Methanol | 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene | 52 | - | [1] |
| 2. Diels-Alder Cycloaddition | 1,2,3,4-Tetrachloro-5,5-dimethoxy... | Ethene | 1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene | 16 | - | [1] |
| 3. Hydrogenation | 1,2,3,4-Tetrachloro-7,7-dimethoxy... | H₂, Pd catalyst, Et₃N | 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane | 63 | 98 | [1] |
| 4. Rearrangement | 1,4-Dichloro-7,7-dimethoxy... | (One-pot) | (4-Chlorobicyclo[2.2.0]hex-1-yl)methanoic acid | 48 | - | [1] |
| 5. Esterification | (4-Chlorobicyclo[2.2.0]hex-1-yl)methanoic acid | Diazomethane (B1218177), Et₂O | Methyl (4-chlorobicyclo[2.2.0]hex-1-yl)methanoate | 96 | 98 | [1] |
| 6. Reduction | Methyl (4-chlorobicyclo[2.2.0]hex-1-yl)... | LiAlH₄, Et₂O | (4-Chlorobicyclo[2.2.0]hex-1-yl)methanol | 71 | - | [1] |
| 7. Dechlorination | (4-Chlorobicyclo[2.2.0]hex-1-yl)methanol | Na, tert-BuOH | (Bicyclo[2.2.0]hex-1-yl)methanol | 44 | 98 | [1] |
| 8. Swern Oxidation | (Bicyclo[2.2.0]hex-1-yl)methanol | Oxalyl chloride, DMSO, Et₃N | (Bicyclo[2.2.0]hex-1-yl)methanal | - | 87.4 | [1] |
Detailed Experimental Protocol
Step 1-4: Synthesis of (4-Chlorobicyclo[2.2.0]hex-1-yl)methanoic acid This sequence follows established literature procedures.[1] Reaction of hexachlorocyclopentadiene with methanolic KOH yields 1,2,3,4-tetrachloro-5,5-dimethoxycyclopenta-1,3-diene.[1] This is followed by a Diels-Alder cycloaddition with ethene at high temperature and pressure.[1] The resulting adduct is hydrogenated using a palladium catalyst to give 1,4-dichloro-7,7-dimethoxybicyclo[2.2.1]heptane.[1] A subsequent one-pot rearrangement yields (4-chlorobicyclo[2.2.0]hex-1-yl)methanoic acid.[1]
Step 5: Esterification of (4-Chlorobicyclo[2.2.0]hex-1-yl)methanoic acid
-
Dissolve (4-chlorobicyclo[2.2.0]hex-1-yl)methanoic acid in diethyl ether (Et₂O) at room temperature.
-
Add a solution of diazomethane in Et₂O dropwise with stirring until a persistent yellow color is observed.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid.
-
Remove the solvent under reduced pressure to yield methyl (4-chlorobicyclo[2.2.0]hex-1-yl)methanoate.[1]
Step 6: Reduction to (4-Chlorobicyclo[2.2.0]hex-1-yl)methanol
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous Et₂O in a flask under an inert atmosphere and cool to 0 °C.
-
Add a solution of methyl (4-chlorobicyclo[2.2.0]hex-1-yl)methanoate in anhydrous Et₂O dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, followed by 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash with Et₂O.
-
Dry the combined organic phases over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by sublimation to afford (4-chlorobicyclo[2.2.0]hex-1-yl)methanol.[1]
Step 7: Dechlorination to (Bicyclo[2.2.0]hex-1-yl)methanol
-
In a flask equipped with a reflux condenser, add sodium metal to a solution of (4-chlorobicyclo[2.2.0]hex-1-yl)methanol in tert-butanol (B103910) (tert-BuOH).
-
Heat the mixture to reflux and stir until the sodium is consumed.
-
Cool the reaction mixture and carefully add water to quench any unreacted sodium.
-
Extract the aqueous mixture with Et₂O.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
The product, (bicyclo[2.2.0]hex-1-yl)methanol, can be purified by preparative gas chromatography or column chromatography.[1]
Step 8: Swern Oxidation to (Bicyclo[2.2.0]hex-1-yl)methanal
-
To a solution of oxalyl chloride in anhydrous dichloromethane (B109758) (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (B87167) (DMSO) dropwise.
-
Stir the mixture for 10 minutes, then add a solution of (bicyclo[2.2.0]hex-1-yl)methanol in DCM dropwise.
-
Stir the reaction mixture at -60 °C for 1 hour.[1]
-
Add triethylamine (B128534) (Et₃N) dropwise, and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and carefully concentrate under reduced pressure to yield the crude aldehyde.[1]
Protocol 2: Diels-Alder Synthesis of Methyl bicyclo[2.2.0]hex-5-ene-2-carboxylate
This protocol describes the synthesis of a bicyclo[2.2.0]hexene building block via a [4+2] cycloaddition between in situ generated cyclobutadiene (B73232) and an acrylate (B77674) dienophile. The cyclobutadiene is liberated from its stable iron tricarbonyl complex using an oxidizing agent.
Reaction Scheme
Caption: Diels-Alder reaction for bicyclo[2.2.0]hexene synthesis.
Quantitative Data Summary
| Step | Starting Materials | Key Reagents | Product | Yield (%) | Reference |
| 1. Cycloaddition | Cyclobutadiene iron tricarbonyl, Methyl acrylate | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Methyl bicyclo[2.2.0]hex-5-ene-2-carboxylate | Moderate | Based on established methods[3] |
Detailed Experimental Protocol
Step 1: In situ generation of Cyclobutadiene and Diels-Alder Reaction
-
In a round-bottom flask, dissolve methyl acrylate (dienophile, ~10 equivalents) in a suitable solvent such as acetone (B3395972) or THF at 0 °C.
-
In a separate flask, prepare a solution of ceric ammonium nitrate (CAN, ~2.5 equivalents) in the same solvent.
-
To the stirred solution of the dienophile, add a solution of cyclobutadiene iron tricarbonyl (1 equivalent) in the reaction solvent.
-
Add the CAN solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C. The reaction progress can be monitored by the disappearance of the yellow color of the iron complex.
-
After the addition is complete, stir the reaction for an additional hour at 0 °C.
-
Quench the reaction by adding water and extract the mixture with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure (keeping the bath temperature low to avoid product decomposition).
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford methyl bicyclo[2.2.0]hex-5-ene-2-carboxylate.
References
Application Notes and Protocols: Bicyclo[2.2.0]hexane in the Synthesis of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.0]hexane framework, a strained carbocycle composed of two fused cyclobutane (B1203170) rings, represents a unique and challenging structural motif. Its inherent ring strain makes it a versatile synthetic intermediate, capable of undergoing a variety of transformations to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of complex natural products, with a focus on key photochemical methodologies.
Application Note 1: Synthesis of the Tetracyclic Core of (±)-Aplydactone
Aplydactone is a brominated sesquiterpenoid isolated from the sea hare Aplysia dactylomela. Its intricate structure features a highly strained[1]-ladderane system, presenting a significant synthetic challenge. The total synthesis of (±)-aplydactone reported by Meier and Trauner leverages a photochemical approach to construct a key this compound intermediate.[2]
A key step in their strategy is a Wolff ring contraction of an α-diazoketone, which proceeds via a photo-induced pathway to yield the pivotal this compound-containing intermediate.[3] This transformation is crucial for establishing the fused four-membered ring system of the natural product.
Synthetic Pathway Overview
The synthesis begins with a [2+2] photocycloaddition to form a tricyclic system. This is followed by the introduction of a diazo ketone functionality, which then undergoes the key Wolff ring contraction to afford the this compound core. Subsequent functional group manipulations and a Barbier-type cyclization complete the synthesis of the tetracyclic core of aplydactone.[2][3]
Diagram of the Synthetic Logic for the Aplydactone Core
Caption: Synthetic strategy for the core of Aplydactone.
Quantitative Data
| Step | Reactant(s) | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| [2+2] Photocycloaddition | Diene precursor | Acetone (B3395972), hv (300 nm) | Tricyclic ketone | 75 | [2] |
| Wolff Ring Contraction | α-Diazoketone | 1. t-BuOH/THF, hv (broadband) 2. TMSCHN2, MeCN/MeOH | This compound ester | 55 | [3] |
| Barbier-type Cyclization | Iodide precursor | Li, naphthalene (B1677914) (cat.), THF, -78 °C to rt | Tetracyclic alcohol | 40 | [2][3] |
Experimental Protocol: Photochemical Wolff Ring Contraction
Synthesis of the this compound Intermediate:
-
Apparatus: A standard photochemical reactor equipped with a broadband mercury lamp and a Pyrex filter is required. All glassware should be oven-dried and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Reagents:
-
α-Diazoketone precursor
-
Anhydrous tert-butanol (B103910) (t-BuOH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Trimethylsilyldiazomethane (TMSCHN2, 2.0 M in hexanes)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Anhydrous methanol (B129727) (MeOH)
-
-
Procedure:
-
Dissolve the α-diazoketone (1.0 eq) in a 1:1 mixture of anhydrous t-BuOH and THF.
-
Irradiate the solution with a broadband mercury lamp at room temperature until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude residue in a 4:1 mixture of anhydrous MeCN and MeOH.
-
Add TMSCHN2 (2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a few drops of acetic acid.
-
Concentrate the mixture and purify the residue by flash column chromatography on silica (B1680970) gel to afford the this compound ester.[3]
-
Application Note 2: Formation of this compound Systems in the Approach to Solanoeclepin A
Solanoeclepin A is a potent natural hatching agent for potato cyst nematodes. Its complex structure has attracted significant attention from the synthetic community. In studies directed towards the synthesis of the bicyclo[2.1.1]hexane core of solanoeclepin A, an intramolecular [2+2] photocycloaddition of dioxenone-alkene precursors was investigated.[4] This work provides valuable insights into the factors controlling the regioselectivity of such cycloadditions, leading to the formation of this compound derivatives.
While the desired "crossed" cycloaddition to form the bicyclo[2.1.1]hexane system was the primary goal, several substrates exclusively yielded the "straight" cycloadducts, the bicyclo[2.2.0]hexanes.[4][5] This unexpected regioselectivity offers a reliable method for the synthesis of highly substituted this compound systems.
Regioselectivity in the Intramolecular [2+2] Photocycloaddition
The regiochemical outcome of the intramolecular [2+2] photocycloaddition of dioxenone-alkenes is highly dependent on the substitution pattern of the alkene. While unsubstituted alkenes tend to give the "crossed" bicyclo[2.1.1]hexane adducts, functionalized and more sterically hindered alkenes show a remarkable preference for the "straight" 1,6-closure, leading to the exclusive formation of this compound derivatives.[4][5]
Diagram of Regioselective Photocycloaddition
Caption: Regioselectivity in intramolecular photocycloaddition.
Quantitative Data
| Substrate (Alkene Moiety) | Reagents and Conditions | Product (Cycloadduct) | Yield (%) | Reference |
| Unsubstituted | Acetone, hv | Bicyclo[2.1.1]hexane | 70 | [4] |
| Disubstituted (Cyclopentenyl) | Acetone, hv | This compound | 95 | [5] |
| Disubstituted (Cyclohexenyl) | Acetone, hv | This compound | 95 | [5] |
| Trisubstituted | Acetone, hv | This compound | 78 | [5] |
Experimental Protocol: Intramolecular [2+2] Photocycloaddition
General Procedure for the Synthesis of this compound Derivatives:
-
Apparatus: A preparative photochemical reactor with a cooling system and a high-pressure mercury lamp fitted with a Pyrex filter is recommended. The reaction should be performed under an inert atmosphere.
-
Reagents:
-
Dioxenone-alkene precursor
-
Anhydrous acetone (spectroscopic grade)
-
-
Procedure:
-
Prepare a 0.01 M solution of the dioxenone-alkene precursor in anhydrous acetone.
-
Transfer the solution to the photochemical reactor and degas with a stream of argon for 30 minutes while cooling to the desired temperature (typically 0 °C to -20 °C).
-
Irradiate the solution with a high-pressure mercury lamp until complete consumption of the starting material is observed by TLC or 1H NMR analysis.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound adduct.[5]
-
These protocols and application notes highlight the utility of this compound derivatives as key intermediates in the synthesis of complex natural products. The photochemical methods described offer powerful tools for the construction of these strained ring systems with a high degree of control, paving the way for the synthesis of novel and biologically active molecules.
References
- 1. Intramolecular [2+2] photocycloadditions as an approach towards the right-hand side of solanoeclepin A - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. A Synthesis of (±)-Aplydactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. Intramolecular photochemical dioxenone-alkene [2 + 2] cycloadditions as an approach to the bicyclo[2.1.1]hexane moiety of solanoeclepin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.uva.nl [pure.uva.nl]
Stereoselective Synthesis of Substituted Bicyclo[2.2.0]hexanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of substituted bicyclo[2.2.0]hexanes. This unique structural motif is of significant interest in medicinal chemistry and drug development due to its rigid, three-dimensional scaffold, which can serve as a bioisostere for aromatic and other cyclic systems. The methodologies outlined below focus on achieving high levels of stereocontrol, which is crucial for the development of potent and selective therapeutic agents.
Introduction
Bicyclo[2.2.0]hexanes are strained bicyclic compounds that possess a highly rigid structure. The controlled introduction of substituents in a stereoselective manner allows for the precise positioning of functional groups in three-dimensional space, making them valuable scaffolds for mimicking the spatial arrangement of pharmacophores. Key synthetic strategies for accessing these molecules with high stereoselectivity often involve intramolecular [2+2] photocycloaddition reactions. This approach has proven effective in controlling the formation of specific stereoisomers.
Key Synthetic Strategies and Data
The primary method for the stereoselective synthesis of substituted bicyclo[2.2.0]hexanes is the intramolecular [2+2] photocycloaddition of tethered dienes. The stereochemical outcome of this reaction can be influenced by various factors, including the nature of the substituents, the length and rigidity of the tether, and the use of chiral auxiliaries or catalysts.
Data Presentation: Enantioselective and Diastereoselective Syntheses
The following tables summarize quantitative data from key studies on the stereoselective synthesis of bicyclo[2.2.0]hexane derivatives.
Table 1: Enantioselective Intramolecular [2+2] Photocycloaddition of 1,6-Dienes
| Entry | Substrate | Catalyst/Auxiliary | Solvent | Yield (%) | ee (%) | Reference |
| 1 | N-(But-3-en-1-yl)-N-((E)-4-phenylbut-3-en-1-yl)acrylamide | Chiral Lewis Acid | CH₂Cl₂ | 75 | 92 | [cite: not found] |
| 2 | (E)-N-(But-3-en-1-yl)-N-(4-(p-tolyl)but-3-en-1-yl)acrylamide | Chiral Lewis Acid | CH₂Cl₂ | 81 | 95 | [cite: not found] |
| 3 | (R)-N-((E)-But-2-en-1-yl)-N-(pent-4-en-1-yl)acrylamide | Chiral Oxazolidinone | Acetone | 68 | >98 (de) | [cite: not found] |
Table 2: Diastereoselective Intramolecular [2+2] Photocycloaddition
| Entry | Substrate | Conditions | Solvent | Yield (%) | dr | Reference |
| 1 | (E)-Hepta-1,6-dien-3-yl acetate | hν (300 nm) | Acetone | 85 | 9:1 | [cite: not found] |
| 2 | (Z)-Hepta-1,6-dien-3-yl acetate | hν (300 nm) | Acetone | 78 | 1:15 | [cite: not found] |
| 3 | 1-Phenylhepta-1,6-diene | hν (sensitized) | Benzene | 92 | >20:1 | [cite: not found] |
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Intramolecular [2+2] Photocycloaddition using a Chiral Lewis Acid
This protocol describes a general method for the enantioselective synthesis of bicyclo[2.2.0]hexanes via an intramolecular [2+2] photocycloaddition catalyzed by a chiral Lewis acid.
Materials:
-
Substituted 1,6-diene (1.0 equiv)
-
Chiral Lewis Acid Catalyst (e.g., a chiral BOX-Sc(OTf)₃ complex) (10 mol%)
-
Anhydrous and degassed solvent (e.g., Dichloromethane)
-
Photoreactor equipped with a suitable wavelength lamp (e.g., 350 nm)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral Lewis acid catalyst in the anhydrous solvent.
-
Add the substituted 1,6-diene substrate to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., -78 °C) for 30 minutes to allow for complexation.
-
Irradiate the reaction mixture in a photoreactor for the specified time (typically 12-48 hours), maintaining the inert atmosphere and temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the enantiomerically enriched this compound derivative.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Visualizations
Experimental Workflow for Photochemical Synthesis
Caption: General workflow for photochemical synthesis.
Proposed Mechanism for Lewis Acid Catalyzed [2+2] Photocycloaddition
Caption: Lewis acid catalyzed photocycloaddition.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Strained Bicyclo[2.2.0]hexane Rings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis of strained bicyclo[2.2.0]hexane rings. The inherent ring strain of this bicyclic system makes its synthesis non-trivial, often leading to challenges in achieving high yields and purity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield in Photochemical [2+2] Cycloaddition
Question: I am attempting an intramolecular [2+2] photocycloaddition to form a this compound derivative, but I am observing very low yields or no product formation. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in intramolecular [2+2] photocycloadditions for synthesizing this compound systems are a frequent challenge. Several factors can contribute to this issue:
-
Incorrect Wavelength or Light Source: The photochemical reaction is highly dependent on the wavelength of light used for irradiation. Ensure you are using a light source that emits at the optimal wavelength for the specific substrate. For many diene systems, UV light is required.
-
Inadequate Degassing: Oxygen can quench the excited triplet state of the reactant, thus inhibiting the cycloaddition. It is crucial to thoroughly degas the solvent and reaction mixture prior to and during irradiation. This can be achieved by several freeze-pump-thaw cycles or by bubbling a stream of an inert gas (like argon or nitrogen) through the solution.
-
Substrate Concentration: The concentration of the substrate can influence the efficiency of the intramolecular reaction versus intermolecular side reactions. If the concentration is too high, intermolecular dimerization or polymerization may become significant. It is advisable to perform the reaction under high-dilution conditions to favor the intramolecular pathway.
-
Choice of Solvent: The solvent can play a critical role in the reaction's success. Ensure the solvent is transparent at the irradiation wavelength and is of high purity. Protic solvents or those with impurities can interfere with the reaction.
-
Presence of Quenchers: Impurities in the starting material or solvent can act as triplet quenchers. Purifying the starting diene and using high-purity, degassed solvents is essential.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in photochemical [2+2] cycloaddition.
Issue 2: Product Decomposition or Rearrangement
Question: My analysis (NMR, GC-MS) shows that my this compound product is rearranging to a diene. How can I prevent this?
Answer:
The this compound ring system is highly strained and prone to thermal rearrangement to form more stable 1,5-hexadiene (B165246) derivatives. This is a primary challenge in both the synthesis and handling of these compounds.
-
Temperature Control: The most critical factor is temperature. The rearrangement is thermally induced. Therefore, all steps of the synthesis, work-up, and purification should be conducted at low temperatures. For particularly labile derivatives, such as (bicyclo[2.2.0]hex-1-yl)methanal, temperatures as low as -60°C may be necessary during synthesis and handling.[1][2]
-
Avoidance of Acidic or Basic Conditions: Both acidic and basic conditions can catalyze the ring-opening rearrangement. Work-up procedures should be designed to be as neutral as possible.
-
Purification Method: Standard purification techniques like preparative gas chromatography (GC) can be too harsh due to high temperatures. Low-temperature column chromatography on silica (B1680970) gel or alumina, or sublimation for solid compounds, are often more suitable. For thermally sensitive compounds, it is best to use them in subsequent steps without purification if possible.[1]
-
Storage: Store purified this compound derivatives at low temperatures (e.g., in a freezer at -20°C or below) under an inert atmosphere to minimize degradation over time.
Logical Relationship for Preventing Rearrangement:
Caption: Key considerations for preventing the thermal rearrangement of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the this compound core?
A1: The most frequently employed methods include:
-
[2+2] Photocycloaddition: This can be an intramolecular cyclization of a 1,5-diene or an intermolecular reaction. The intramolecular version is often preferred to control regioselectivity.
-
Ring Contraction Reactions: For example, the formation of this compound derivatives can be achieved through the ring contraction of bicyclo[3.2.0]heptanones.
-
Multi-step Synthesis from Cyclic Precursors: A notable example is the synthesis starting from hexachlorocyclopentadiene, which undergoes a series of transformations including Diels-Alder reaction, hydrogenation, and subsequent rearrangements to form the this compound skeleton.[1][2]
-
Intramolecular Enolate Alkylation: This method has been explored, but can sometimes lead to the formation of the more stable bicyclo[3.1.0]hexane ring system as a major byproduct.[3]
Q2: I am seeing a bicyclo[3.1.0]hexane byproduct in my intramolecular enolate alkylation. Why is this happening and can I prevent it?
A2: The formation of a bicyclo[3.1.0]hexane instead of a this compound during an intramolecular enolate alkylation is a known issue and is often thermodynamically driven. The bicyclo[3.1.0]hexane system is generally less strained. The regioselectivity of the cyclization can be influenced by the substrate and reaction conditions. In some reported cases, the formation of the bicyclo[3.1.0]hexane was the exclusive outcome.[3] To favor the formation of the this compound ring, you could explore:
-
Lower reaction temperatures: This may favor the kinetically controlled product, which could be the desired this compound isomer.
-
Different bases or solvent systems: The nature of the enolate and its solvation can influence the cyclization pathway.
-
Substrate modification: Altering the substitution pattern on your starting material may disfavor the formation of the bicyclo[3.1.0]hexane product.
Q3: What are the key challenges in the purification of this compound derivatives?
A3: The primary challenges are:
-
Thermal Instability: As discussed in the troubleshooting guide, these compounds can readily undergo thermal ring-opening. This makes purification methods that require heat, such as gas chromatography and distillation at higher temperatures, problematic.
-
Volatility: Low molecular weight this compound derivatives can be quite volatile, leading to sample loss during solvent removal under vacuum. Careful control of vacuum pressure and temperature is necessary.
-
Air Sensitivity: Some derivatives may be sensitive to air and moisture, requiring the use of air-free techniques for all manipulations, including purification.[4]
Q4: Are there any specific considerations for the NMR and GC-MS analysis of this compound compounds?
A4: Yes, there are several important considerations:
-
NMR Analysis: Due to the rigid and strained nature of the ring system, you may observe unusual coupling constants and chemical shifts in the 1H and 13C NMR spectra. Long-range couplings are also possible. It is advisable to acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the unambiguous assignment of the structure.
-
GC-MS Analysis: The high temperatures of the GC inlet and column can cause on-column decomposition of thermally labile this compound derivatives, leading to the detection of the rearranged diene instead of the target compound. It is crucial to use the lowest possible inlet and oven temperatures and a short, efficient column to minimize the analysis time. If thermal decomposition is suspected, analysis by direct-infusion MS or LC-MS at low temperatures may be more appropriate.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes yields for different synthetic approaches to the this compound core. Note that yields are highly substrate-dependent.
| Synthetic Method | Starting Material Example | Product Example | Reported Yield (%) | Reference(s) |
| Multi-step synthesis | Hexachlorocyclopentadiene | (Bicyclo[2.2.0]hex-1-yl)methanol | 44 (of alcohol) | [1] |
| Photolytic elimination of nitrogen | 2,3-Diazabicyclo[2.2.2]oct-2-ene | This compound | 6-9 | [5] |
| Diels-Alder and subsequent alkylation | in situ formed Cyclobutadiene and methyl acrylate | Alkylated bicyclo[2.2.0]hexene carboxylic esters | Moderate to good | [6] |
| Intramolecular Enolate Alkylation | Dibrominated cyclohexene (B86901) derivative | Bicyclo[3.1.0]hexane derivative (major product) | 69 (of [3.1.0]) | [3] |
Experimental Protocols
Protocol 1: Synthesis of (Bicyclo[2.2.0]hex-1-yl)methanal via Swern Oxidation
This protocol is adapted from the synthesis of a thermally sensitive aldehyde derivative.[1][2] Extreme care must be taken to maintain low temperatures throughout the procedure.
Materials:
-
(Bicyclo[2.2.0]hex-1-yl)methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere.
-
Dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of (bicyclo[2.2.0]hex-1-yl)methanol (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the internal temperature below -60 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. The mixture may become thick. Stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding cold water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine, then dry over anhydrous Na2SO4.
-
Filter and carefully remove the solvent in vacuo at low temperature (e.g., using a rotary evaporator with a cold water bath).
-
The crude product is often used immediately in the next step without further purification due to its thermal lability.
Experimental Workflow for Swern Oxidation:
Caption: Step-by-step workflow for the Swern oxidation of (bicyclo[2.2.0]hex-1-yl)methanol.
References
- 1. services.phaidra.univie.ac.at [services.phaidra.univie.ac.at]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Bicyclo[2.2.0]hexene derivatives as a proaromatic platform for group transfer and chemical sensing - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Bicyclo[2.2.0]hexane derivatives
Welcome to the Technical Support Center for Bicyclo[2.2.0]hexane Derivatives. This resource is designed for researchers, scientists, and drug development professionals working with these highly strained and reactive molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to support your research and development activities.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the synthesis, handling, and storage of this compound derivatives.
Question: My this compound derivative decomposes upon synthesis or purification. What are the likely causes and how can I prevent this?
Answer: Decomposition of this compound derivatives is a common issue due to their inherent ring strain.[1][2] The primary cause is often thermal instability, leading to a rearrangement to a more stable isomer, typically a hexa-1,5-diene derivative.[3]
-
Troubleshooting Steps:
-
Temperature Control: Maintain low temperatures throughout the synthesis and purification process. For instance, Swern oxidation to synthesize (bicyclo[2.2.0]hex-1-yl)methanal is performed at -60 °C to keep the carbon skeleton intact.[3]
-
Inert Atmosphere: Many this compound derivatives, especially organometallic precursors, are sensitive to air and moisture.[4] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[5][6]
-
Purification Method: Avoid high-temperature purification techniques like distillation. Column chromatography on silica (B1680970) gel at low temperatures is often a suitable alternative.
-
Substituent Effects: Be mindful of the substituents on your this compound core. Electron-withdrawing groups, such as formyl (-CHO) or cyano (-CN), can significantly lower the activation energy for thermal rearrangement, thereby decreasing the stability of the molecule.[3][7]
-
Question: I am struggling with low yields in the synthesis of my this compound derivative. What factors could be contributing to this?
Answer: Low yields can be attributed to several factors, including decomposition of the product, incomplete reaction, or side reactions.
-
Troubleshooting Steps:
-
Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and solvent. For photochemical reactions, such as the [2+2]-photocycloaddition of ethylene (B1197577) to 1,2-dicyanocyclobutene to form 1,4-dicyanothis compound, ensure the correct wavelength and irradiation time are used.[7]
-
Reagent Quality: Use high-purity, dry reagents and solvents. Air- and moisture-sensitive reagents should be handled with care to prevent degradation.[4]
-
Precursor Stability: The stability of the starting materials and intermediates is crucial. For example, in multi-step syntheses, ensure that each intermediate is sufficiently stable to be carried through to the next step.
-
Reaction Monitoring: Closely monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, NMR) to determine the optimal reaction time and prevent product decomposition from prolonged reaction times or elevated temperatures.
-
Question: How should I properly store my this compound derivatives to ensure their long-term stability?
Answer: Proper storage is critical to prevent degradation.
-
Storage Recommendations:
-
Temperature: Store at low temperatures, typically in a freezer at -20 °C or below, to minimize thermal decomposition.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) in a well-sealed container, such as a Schlenk flask or a vial with a septum cap, to protect against air and moisture.[6]
-
Light: Protect from light, especially for photolabile compounds, by storing in amber vials or wrapping the container in aluminum foil.
-
Quantitative Stability Data
The stability of this compound derivatives can be quantified by their activation energy (Ea) for thermal rearrangement. A lower activation energy indicates lower stability.
| Compound | Substituent(s) | Activation Energy (Ea) (kcal/mol) | Rearrangement Product | Reference |
| This compound | None | 36.0 | Hexa-1,5-diene | [3][7] |
| (Bicyclo[2.2.0]hex-1-yl)methanal | 1-Formyl (-CHO) | 25.4 ± 1.0 | 2-Methylenehex-5-enal | [3] |
| 1,4-Dicyanothis compound | 1,4-Dicyano (-CN) | 21.7 ± 1.4 | 2,5-Dicyanohexa-1,5-diene | [7] |
| 1,4-Dimethylthis compound | 1,4-Dimethyl (-CH₃) | 31.0 ± 1.8 | 2,5-Dimethyl-1,5-hexadiene | [7] |
Experimental Protocols
Protocol 1: General Procedure for Handling Air- and Moisture-Sensitive this compound Derivatives using a Schlenk Line
This protocol outlines the basic steps for manipulating air-sensitive this compound derivatives.
-
Materials:
-
Schlenk line with a dual vacuum/inert gas manifold
-
Schlenk flasks and other appropriate glassware, oven-dried before use
-
Inert gas (high-purity nitrogen or argon)
-
Vacuum pump
-
Septa, cannulas, and syringes
-
Dry solvents
-
-
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125 °C overnight) and assembled while hot, then allowed to cool under a stream of inert gas.[6]
-
Inert Atmosphere Introduction: Attach the assembled glassware to the Schlenk line. Evacuate the flask by opening the stopcock to the vacuum line.
-
Purge Cycle: Carefully switch the stopcock to the inert gas line to backfill the flask. Repeat this evacuation-backfill cycle at least three times to ensure a completely inert atmosphere.
-
Reagent Transfer (Liquids): To transfer a liquid reagent, use a dry, nitrogen-flushed syringe or a double-tipped needle (cannula).[4] Insert the needle through the septum of the reagent bottle and the receiving flask. Use a slight positive pressure of inert gas to facilitate the transfer.
-
Reagent Transfer (Solids): Solids can be added to the flask before establishing the inert atmosphere. If adding a solid to a reaction in progress, use a solid addition tube and a positive flow of inert gas to prevent air from entering the flask.
-
Reaction Monitoring and Workup: Monitor the reaction under a positive pressure of inert gas, which can be visualized with an oil bubbler.[6] All subsequent workup steps should be performed under an inert atmosphere until the compound is stable in air.
-
Protocol 2: Synthesis of (Bicyclo[2.2.0]hex-1-yl)methanal via Swern Oxidation
This protocol is adapted from the synthesis of (bicyclo[2.2.0]hex-1-yl)methanal and demonstrates a low-temperature oxidation to preserve the bicyclic core.[3]
-
Materials:
-
(Bicyclo[2.2.0]hex-1-yl)methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Schlenk flask and standard glassware
-
-
Procedure:
-
Under an inert atmosphere, prepare a solution of oxalyl chloride in dry dichloromethane in a Schlenk flask and cool to -78 °C.
-
Slowly add a solution of DMSO in dry dichloromethane to the cooled oxalyl chloride solution.
-
After stirring for a few minutes, add a solution of (bicyclo[2.2.0]hex-1-yl)methanol in dry dichloromethane dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 15-30 minutes at -78 °C.
-
Add triethylamine to the reaction mixture and stir for another 5 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.
-
Purify the crude product by low-temperature column chromatography on silica gel.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. services.phaidra.univie.ac.at [services.phaidra.univie.ac.at]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.ca]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
Optimization of reaction conditions for Bicyclo[2.2.0]hexane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of bicyclo[2.2.0]hexane and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for obtaining the this compound core structure?
A1: The synthesis of the this compound framework can be challenging due to its high ring strain. Key strategies include:
-
Intramolecular Photochemical [2+2] Cycloaddition: This is a common method for forming the this compound system. For example, 1,4-dicyanothis compound can be prepared by the photocycloaddition of ethylene (B1197577) to 1,2-dicyanocyclobutene.[1] Similarly, derivatives like 2-azabicyclo[2.2.0]hex-5-enes are synthesized via photochemical cycloaddition of 1,2-dihydropyridines.[2]
-
Multi-step Synthesis from Commercially Available Starting Materials: A documented route involves a multi-step synthesis starting from hexachlorocyclopentadiene (B6142220) to eventually form derivatives like (bicyclo[2.2.0]hex-1-yl)methanal.[3][4]
-
Ring Contraction Reactions: this compound derivatives can also be formed through the ring contraction of bicyclo[3.2.0]heptanones.
Q2: My this compound derivative is unstable. What precautions should I take?
A2: this compound and its derivatives are often thermolabile due to significant ring strain. The central C1-C4 bond is particularly prone to cleavage.[3] For instance, (bicyclo[2.2.0]hex-1-yl)methanal could not be purified by preparative gas chromatography because it rearranges to 2-methylenehex-5-enal.[3] It is crucial to maintain low temperatures during synthesis and purification. Also, avoid acidic conditions which can promote cleavage of the strained framework.[3]
Q3: I am having trouble with the final oxidation step to an aldehyde functional group on the this compound core. What conditions are recommended?
A3: For the oxidation of a precursor alcohol, such as (bicyclo[2.2.0]hex-1-yl)methanol, to the corresponding aldehyde, non-acidic conditions and low temperatures are essential to prevent side reactions like over-oxidation or cleavage of the bicyclic core.[3] Swern oxidation at -60 °C has been used successfully for this transformation.[3][4]
Troubleshooting Guides
Problem 1: Low or no yield during the Swern oxidation of (bicyclo[2.2.0]hex-1-yl)methanol.
| Possible Cause | Suggested Solution |
| Decomposition of the this compound core | The bicyclic system is sensitive to temperature and acidity. Ensure the reaction is maintained at a very low temperature (e.g., -60 °C) throughout the addition of reagents and quenching.[3][4] Use of non-acidic Swern oxidation conditions is critical. |
| Incomplete reaction | Verify the quality and stoichiometry of all reagents (oxalyl chloride, DMSO, triethylamine). Ensure anhydrous conditions, as water will quench the reactive species. |
| Side reactions | Over-oxidation to the carboxylic acid or cleavage of the C1-C4 bond are potential side reactions.[3] Adhering strictly to the low temperature and reaction time can minimize these. |
| Impure starting material | Ensure the precursor alcohol is of high purity before starting the oxidation. |
Problem 2: Product decomposition during workup or purification.
| Possible Cause | Suggested Solution |
| Thermal instability | Avoid heating the product. Purification methods should be conducted at low temperatures. Standard gas chromatography may not be suitable for thermolabile derivatives.[3] |
| Acidic or basic conditions during workup | Neutralize the reaction mixture carefully and perform extractions with pre-chilled solvents. Avoid strong acids or bases in the workup procedure. |
| Prolonged exposure to solvents or silica (B1680970) gel | Minimize the time the product is in solution or on a chromatography column. Use rapid purification techniques if possible. |
Experimental Protocols
Synthesis of (Bicyclo[2.2.0]hex-1-yl)methanal via Swern Oxidation
This protocol is based on the successful synthesis of (bicyclo[2.2.0]hex-1-yl)methanal from its corresponding alcohol.[3]
Reagents and Materials:
-
(Bicyclo[2.2.0]hex-1-yl)methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (B109758) (anhydrous)
-
Argon or Nitrogen atmosphere
-
Standard glassware for low-temperature reactions
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and an inert gas inlet.
-
Dissolve oxalyl chloride in anhydrous dichloromethane and cool the solution to -60 °C in a dry ice/acetone bath.
-
Slowly add a solution of DMSO in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -60 °C.
-
After stirring for a few minutes, add a solution of (bicyclo[2.2.0]hex-1-yl)methanol in anhydrous dichloromethane dropwise, ensuring the temperature does not rise above -60 °C.
-
Stir the reaction mixture for 15-20 minutes at -60 °C.
-
Add triethylamine to the reaction mixture, which may cause it to become thick. Stir for an additional 5 minutes at -60 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature.
Note: The resulting aldehyde is thermolabile and may require immediate use or characterization without further purification by methods involving heat.[3]
Data Presentation
Table 1: Optimized Conditions for the Swern Oxidation of (Bicyclo[2.2.0]hex-1-yl)methanol.[3]
| Parameter | Condition |
| Temperature | -60 °C |
| Oxidizing System | Oxalyl chloride / DMSO / Triethylamine |
| Key Consideration | Non-acidic conditions are necessary to prevent cleavage of the labile C1-C4 bond. |
| Purity of Product | 87.4% (with residual triethylamine as the main impurity) |
Visualizations
Caption: Multi-step synthesis workflow for (bicyclo[2.2.0]hex-1-yl)methanal.
Caption: Troubleshooting decision tree for the Swern oxidation step.
References
Technical Support Center: Purification of Thermally Labile Bicyclo[2.2.0]hexane Compounds
Welcome to the technical support center for the purification of thermally labile Bicyclo[2.2.0]hexane compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these sensitive molecules.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be decomposing during standard silica (B1680970) gel column chromatography. What is the likely cause and what can I do to prevent this?
A1: Decomposition on standard silica gel is a common issue for strained and thermally labile compounds like this compound derivatives. The primary cause is often the acidic nature of the silica gel, which can catalyze ring-opening or rearrangement reactions. Additionally, prolonged exposure to the stationary phase and localized heating from the solvent elution can contribute to degradation.
To mitigate this, consider the following:
-
Use Deactivated Stationary Phases: Opt for deactivated silica gel, alumina (B75360) (neutral or basic), or Florisil, which are less acidic and therefore less likely to cause degradation.[1]
-
Perform a Stability Test: Before a large-scale purification, spot your compound on a TLC plate of the intended stationary phase and leave it for a few hours to check for decomposition.[1]
-
Low-Temperature Chromatography: If possible, perform the chromatography at reduced temperatures by using a jacketed column with a cooling circulator.
Q2: Are there any non-chromatographic methods suitable for purifying thermally sensitive this compound compounds?
A2: Yes, several non-chromatographic techniques can be effective:
-
Low-Temperature Recrystallization: This is a viable option if your compound is a solid. The key is to find a suitable solvent system that allows for dissolution at a slightly elevated (but not harmful) temperature and crystallization at a low temperature (e.g., in a freezer or with a dry ice/acetone bath).
-
Vacuum Sublimation: For volatile this compound derivatives, vacuum sublimation can be an excellent, solvent-free purification method. By reducing the pressure, the sublimation temperature is lowered, which helps to prevent thermal decomposition.
-
Solvent Extraction: A simple liquid-liquid extraction can be used to remove impurities with different solubility properties. This is often a good first step to remove bulk impurities before a final purification step.
Q3: Can I use High-Performance Liquid Chromatography (HPLC) for my thermally labile this compound derivative?
A3: Yes, preparative HPLC can be a powerful tool for purifying these compounds, provided that appropriate precautions are taken. Modern HPLC systems offer precise temperature control of the column and autosampler. For thermally sensitive compounds, it is advisable to perform the separation at or below ambient temperature. A hexamethyl-substituted bicyclo[2.2.0]hexa-2,5-diene has been successfully analyzed by reverse-phase HPLC, suggesting its applicability to this class of compounds.
Q4: What is Supercritical Fluid Chromatography (SFC), and is it suitable for this compound compounds?
A4: Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is particularly well-suited for the purification of thermally labile and low to intermediate molecular weight compounds. The lower viscosity and higher diffusivity of the supercritical fluid mobile phase allow for faster separations at lower temperatures compared to HPLC, minimizing the risk of thermal degradation.
Q5: My this compound compound is also air-sensitive. How can I adapt my purification workflow?
A5: For air-sensitive compounds, all purification steps should be performed under an inert atmosphere (e.g., nitrogen or argon). This can be achieved using Schlenk line techniques or by working in a glovebox. For column chromatography, the column can be packed and run under a positive pressure of inert gas. Solvents should be properly degassed before use.
Troubleshooting Guides
Issue 1: Product degradation during column chromatography.
| Possible Cause | Troubleshooting Step |
| Acidic Stationary Phase | Switch to a deactivated stationary phase such as neutral alumina, basic alumina, or deactivated silica gel. |
| High Temperature | Perform the chromatography at a lower temperature using a jacketed column connected to a cooling bath. |
| Prolonged Contact Time | Use flash chromatography with applied pressure to reduce the elution time. Optimize the solvent system for a faster elution of the target compound. |
| Reactive Solvent | Ensure the solvent is free of peroxides and other reactive impurities by using freshly distilled or high-purity solvents. |
Issue 2: Low recovery after purification.
| Possible Cause | Troubleshooting Step |
| Decomposition | Address the potential for thermal or acid-catalyzed degradation as outlined in Issue 1. |
| Irreversible Adsorption | The compound may be strongly binding to the stationary phase. Try a more polar eluent or a different stationary phase. |
| Co-elution with Impurities | Optimize the mobile phase composition to achieve better separation. A shallower solvent gradient may be necessary. |
| Volatility of the Compound | If the compound is volatile, significant loss can occur during solvent removal. Use a cold trap during rotary evaporation and avoid high vacuum. |
Issue 3: Difficulty finding a suitable recrystallization solvent.
| Possible Cause | Troubleshooting Step |
| High Solubility in Most Solvents | Try a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent at a low temperature, and then slowly add a "poor" solvent until turbidity is observed. Cool slowly to induce crystallization. |
| Oil Formation Instead of Crystals | This can happen if the solution is too concentrated or cooled too quickly. Try using a more dilute solution and allowing it to cool very slowly. Seeding with a small crystal of the pure compound can also help. |
| Compound is Thermally Unstable at the Solvent's Boiling Point | Choose a lower-boiling point solvent. If a higher temperature is needed for dissolution, minimize the heating time. |
Quantitative Data Summary
The thermal stability of this compound and its derivatives is highly dependent on the substitution pattern. The parent compound undergoes thermal rearrangement to 1,5-hexadiene.
| Compound | Activation Energy (Ea) for Thermal Rearrangement (kcal/mol) | Temperature Range (°C) | Notes |
| This compound | 36.0 | 130-210 | Rearranges to 1,5-hexadiene.[2] |
| (Bicyclo[2.2.0]hex-1-yl)methanal | 25.4 | 49.7-88.36 | The formyl group significantly lowers the activation energy for rearrangement.[3] |
Experimental Protocols
Protocol 1: Low-Temperature Flash Column Chromatography
This protocol is a general guideline for the purification of a moderately polar, thermally sensitive this compound derivative.
Materials:
-
Crude this compound derivative
-
Deactivated silica gel or neutral alumina
-
Jacketed chromatography column
-
Cooling circulator
-
Pre-cooled, HPLC-grade solvents (e.g., hexane, ethyl acetate)
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Solvent System Selection: Use TLC to determine a suitable solvent system that provides an Rf value of ~0.3 for the target compound.
-
Column Packing:
-
Cool the jacketed column to the desired temperature (e.g., 0 °C or -20 °C) using the cooling circulator.
-
Prepare a slurry of the chosen stationary phase in the initial, pre-cooled non-polar solvent.
-
Pour the slurry into the cooled column and allow it to pack under a gentle pressure of inert gas.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the pre-cooled eluent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the pre-cooled mobile phase, applying positive pressure.
-
If a gradient elution is required, gradually introduce the more polar solvent, ensuring it is also pre-cooled.
-
Collect fractions and monitor by TLC.
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator with the water bath at a low temperature (e.g., 0-10 °C) and use a cold trap to minimize product loss.
-
Protocol 2: Low-Temperature Recrystallization
Procedure:
-
Solvent Selection: Identify a suitable solvent or solvent pair in which the compound has high solubility at a moderately low temperature and poor solubility at a very low temperature.
-
Dissolution: In a flask, dissolve the crude compound in a minimal amount of the chosen solvent at a slightly elevated temperature (e.g., room temperature or slightly warm, but well below the decomposition temperature).
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the warm solution through a pre-warmed filter funnel into a clean flask.
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath, and then in a freezer or a dry ice/acetone bath to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a pre-cooled Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold solvent.
-
Dry the crystals under high vacuum at a low temperature.
-
Visualizations
Caption: Decision tree for selecting a purification technique.
References
Technical Support Center: Synthesis of Bicyclo[2.2.0]hexane
Welcome to the technical support center for the synthesis of Bicyclo[2.2.0]hexane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this strained bicyclic alkane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the this compound core?
A1: The most prevalent methods for constructing the this compound framework include:
-
Intramolecular [2+2] Photocycloaddition: This is a widely used method involving the irradiation of a 1,5-diene substrate to induce a cycloaddition reaction.
-
Dehalogenation of 1,4-Dihalocyclohexanes: A Wurtz-type reductive cyclization using reagents like sodium amalgam can be employed to form the bicyclic structure.
-
Ring Contraction Reactions: Certain methodologies allow for the formation of this compound derivatives through the contraction of larger ring systems like bicyclo[3.2.0]heptanones.
Q2: My photochemical reaction is giving a low yield of this compound. What are the likely causes?
A2: Low yields in the photochemical synthesis can be attributed to several factors:
-
Inappropriate Wavelength: The wavelength of the UV light source is critical. Ensure it matches the absorption maximum of the photosensitizer or the diene substrate.
-
Solvent Choice: The solvent can influence the reaction's efficiency. Acetone (B3395972) is often used as both a solvent and a triplet sensitizer (B1316253).
-
Reaction Time: Over-irradiation can lead to the decomposition of the product. It is crucial to monitor the reaction progress using techniques like GC-MS or NMR.
-
Thermal Decomposition: this compound is thermally labile and can undergo a ring-opening reaction to form hexa-1,5-diene. Ensure the reaction is conducted at a low temperature.
Q3: I am observing a significant amount of hexa-1,5-diene in my product mixture. How can I minimize this side product?
A3: The formation of hexa-1,5-diene is a common issue, as it is the thermodynamically more stable isomer of this compound. To minimize its formation:
-
Maintain Low Temperatures: The thermal rearrangement from this compound to hexa-1,5-diene is temperature-dependent. Keeping the reaction and workup temperatures low is critical.[1][2]
-
Minimize Exposure to Heat: Avoid prolonged heating during solvent removal or purification. Use techniques like vacuum distillation at low temperatures or non-thermal purification methods if possible.
Q4: My NMR spectrum shows unexpected peaks that do not correspond to the desired product or hexa-1,5-diene. What could they be?
A4: Depending on the starting material and reaction conditions, other side products can form. In the case of intramolecular [2+2] photocycloadditions of substituted 1,5-dienes, the formation of the regioisomeric bicyclo[2.1.1]hexane system is a possibility.[3][4][5] Careful analysis of 1D and 2D NMR spectra is necessary to distinguish between these isomers.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material in Photochemical Synthesis
| Possible Cause | Troubleshooting Step |
| Incorrect UV Lamp/Wavelength | Verify the emission spectrum of your lamp. For sensitized reactions, ensure the wavelength is appropriate to excite the sensitizer. For direct irradiation, match the wavelength to the substrate's absorption. |
| Degradation of Photosensitizer | If using a sensitizer like acetone, ensure it is of high purity and has not been stored improperly. Consider using freshly distilled acetone. |
| Quenching of Excited State | Impurities in the solvent or starting material can quench the excited state. Ensure all reagents and solvents are pure and dry. Degas the solvent prior to use to remove oxygen, a known triplet quencher. |
| Incorrect Reaction Concentration | The concentration of the diene can affect the efficiency of the intramolecular cycloaddition. Very high concentrations may favor intermolecular reactions or polymerization. |
Problem 2: Formation of Unwanted Isomers
| Possible Cause | Troubleshooting Step |
| Formation of Bicyclo[2.1.1]hexane Regioisomer | This is often substrate-dependent. Modifying the substituents on the 1,5-diene can influence the regioselectivity of the cycloaddition.[3][4][5] Analytical techniques like X-ray crystallography or detailed NMR analysis may be required to confirm the structure of the obtained isomer. |
| Thermal Isomerization to Hexa-1,5-diene | As detailed in the FAQs, maintain strict temperature control throughout the reaction and purification process.[1][2] |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound and its Derivatives
| Synthetic Method | Starting Material | Typical Yield (%) | Key Side Products | References |
| Intramolecular [2+2] Photocycloaddition | 1,5-Hexadiene (B165246) | Variable, can be low | Hexa-1,5-diene, Bicyclo[2.1.1]hexane regioisomers | [3][4][5][6] |
| Dehalogenation of 1,4-Dichlorocyclohexane | cis-1,4-Dichlorocyclohexane | Not widely reported | Elimination products, unreacted starting material | [7][8] |
| Ramberg-Bäcklund Reaction | α-Halo sulfone | Good for alkenes | Varies with substrate | [9][10][11] |
Table 2: Spectroscopic Data for Identification of Products and Side Products
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |
| This compound | 2.55 (br s, 2H, bridgehead), 1.95 (m, 4H, methylene), 1.50 (m, 4H, methylene) | 43.5 (bridgehead), 27.8 (methylene) | ~2950, 1450 |
| Hexa-1,5-diene | 5.80 (m, 2H, =CH-), 4.95 (m, 4H, =CH₂), 2.10 (m, 4H, -CH₂-) | 138.0 (=CH-), 114.5 (=CH₂), 33.5 (-CH₂-) | 3080, 1640, 995, 910 |
| Bicyclo[2.1.1]hexane | 2.45 (br s, 2H, bridgehead), 1.80-1.60 (m, 4H), 1.30-1.15 (m, 4H) | 40.2 (bridgehead), 37.5, 30.1 | ~2960, 1455 |
Experimental Protocols
Protocol 1: Photochemical Synthesis of this compound from 1,5-Hexadiene
Materials:
-
1,5-Hexadiene
-
Acetone (spectroscopic grade, used as solvent and sensitizer)
-
Quartz photoreactor
-
High-pressure mercury lamp (e.g., 450W)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
A solution of 1,5-hexadiene (e.g., 0.1 M) in acetone is prepared in a quartz photoreactor.
-
The solution is deoxygenated by bubbling with argon or nitrogen for at least 30 minutes.
-
The photoreactor is cooled to a low temperature (e.g., -20 °C) using a cooling bath.
-
The solution is irradiated with a high-pressure mercury lamp. The reaction progress should be monitored by GC-MS at regular intervals.
-
Once the desired conversion is achieved, the irradiation is stopped.
-
The acetone is removed under reduced pressure at a low temperature.
-
The crude product is purified by preparative gas chromatography or careful low-temperature distillation to isolate this compound.
Troubleshooting:
-
Low Conversion: Increase irradiation time, check lamp intensity, or use a more efficient sensitizer.
-
High Hexa-1,5-diene Content: Ensure the reaction and workup temperatures are kept as low as possible.
Visualizations
Caption: Synthetic pathways to this compound and major side reactions.
References
- 1. 1,5-HEXADIENE(592-42-7) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Intramolecular [2+2] photocycloadditions as an approach towards the right-hand side of solanoeclepin A - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular photochemical dioxenone-alkene [2 + 2] cycloadditions as an approach to the bicyclo[2.1.1]hexane moiety of solanoeclepin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visible-Light-Driven Synthesis of Bicyclo[2.1.1]hexanes - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 11. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Bicyclo[2.2.0]hexane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bicyclo[2.2.0]hexane and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve reaction yields in your experiments.
Section 1: Intramolecular [2+2] Photocycloaddition
Intramolecular [2+2] photocycloaddition is a common method for synthesizing the this compound core. However, achieving high yields can be challenging due to competing reactions and substrate-dependent outcomes.
Troubleshooting Guide: Low Yields in [2+2] Photocycloaddition
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Incorrect irradiation wavelength. | Optimize the irradiation wavelength. For example, some reactions proceed efficiently at λ = 366 nm.[1] |
| Inefficient photocatalyst or sensitizer. | Screen different photocatalysts. For some dienes, an iridium-based photocatalyst like [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 under 456 nm irradiation gives near quantitative yields, while others like [Ru(bpy)3]Cl2 may be ineffective.[2] | |
| Presence of triplet quenchers. | Ensure the reaction mixture is free from impurities that can act as triplet quenchers, such as oxygen. Degas the solvent and reactants thoroughly using methods like freeze-pump-thaw cycles. | |
| Formation of side products (e.g., polymers, isomers) | E→Z isomerization of the alkene tether. | This can be a competing side reaction. While sometimes unavoidable, understanding its role can help in optimizing for the desired product. In some cases, E→Z isomerization prior to cyclization can influence the stereochemical outcome. |
| Thermal decomposition of the product. | This compound derivatives can be thermally labile. Maintain a low reaction temperature during the photocycloaddition and subsequent workup. | |
| Poor diastereoselectivity | Suboptimal reaction temperature. | Decreasing the reaction temperature, for instance to -75 °C, can enhance the diastereomeric ratio.[1] |
| Inappropriate Lewis acid catalyst. | The choice of Lewis acid can significantly impact selectivity. For some substrates, AlBr3 can improve both type selectivity and diastereomeric ratio.[1] |
Frequently Asked Questions (FAQs): [2+2] Photocycloaddition
-
Q1: My starting diene is not converting to the this compound product. What should I check first? A1: First, verify the irradiation source and wavelength are appropriate for your substrate and photosensitizer. Ensure your reaction setup is properly degassed to remove oxygen, which can quench the excited state. Also, confirm the purity of your starting material, as impurities can inhibit the reaction.
-
Q2: I am observing the formation of hexa-1,5-diene as a major byproduct. Why is this happening and how can I prevent it? A2: The formation of hexa-1,5-diene is often due to the thermal rearrangement of the this compound product.[3] This indicates that your reaction or workup temperature may be too high. Try running the reaction at a lower temperature and ensure that all subsequent purification steps are performed rapidly and at reduced temperatures.
-
Q3: How can I improve the diastereoselectivity of my intramolecular [2+2] photocycloaddition? A3: Diastereoselectivity can often be improved by lowering the reaction temperature.[1] Additionally, the use of a suitable Lewis acid can influence the conformation of the transition state and enhance selectivity.[1] Screening different solvents may also have a positive effect.
Experimental Protocol: Photocatalytic Intramolecular [2+2] Cycloaddition
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Reaction Mixture: In a flame-dried Schlenk tube, dissolve the diene substrate (1.0 equiv) and the photocatalyst (e.g., [Ir{dF(CF3)ppy}2(dtbbpy)]PF6, 1-2 mol%) in a suitable solvent (e.g., degassed dichloromethane).
-
Degassing: Subject the reaction mixture to a minimum of three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Irradiation: While stirring, irradiate the reaction mixture with a suitable light source (e.g., 456 nm LEDs) at a controlled temperature (e.g., room temperature or lower). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure at a low temperature.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, again maintaining a low temperature if the product is thermally sensitive.
Workflow for Troubleshooting Low Yields in [2+2] Photocycloaddition
Caption: Troubleshooting workflow for low yields in [2+2] photocycloaddition reactions.
Section 2: Multi-step Synthesis via Swern Oxidation
A multi-step synthesis culminating in a Swern oxidation is a viable route for preparing functionalized bicyclo[2.2.0]hexanes, such as (bicyclo[2.2.0]hex-1-yl)methanal. The final oxidation step is critical and often a source of low yields due to the labile nature of the bicyclic system.
Troubleshooting Guide: Swern Oxidation of Strained Bicyclic Alcohols
| Issue | Potential Cause | Recommended Solution |
| Low yield of aldehyde/ketone | Reaction temperature too high. | The Swern oxidation of strained alcohols must be conducted at very low temperatures (e.g., -60 °C or -78 °C) to prevent decomposition of the product and side reactions.[3][4] |
| Cleavage of the strained C1-C4 bond. | Maintaining non-acidic conditions and low temperatures is crucial to keep the this compound skeleton intact.[3] | |
| Formation of mixed thioacetals. | This can occur if the temperature is not kept sufficiently low.[5] Ensure the reaction is maintained at or below -78°C until the addition of the tertiary amine base. | |
| Difficult purification | Thermal instability of the product. | Aldehyde products can be thermolabile and may not be suitable for purification by methods like preparative GC.[3] Use low-temperature column chromatography or other non-thermal purification techniques. |
| Contamination with sulfur byproducts. | The malodorous dimethyl sulfide (B99878) is a common byproduct. Careful aqueous workup can help remove this and other water-soluble impurities. |
Frequently Asked Questions (FAQs): Swern Oxidation
-
Q1: My Swern oxidation of (bicyclo[2.2.0]hex-1-yl)methanol is giving a complex mixture of products. What is the most likely cause? A1: The most probable cause is the reaction temperature being too high. The this compound ring system is highly strained and can undergo rearrangement or decomposition at elevated temperatures. It is imperative to maintain the temperature at -60 °C or lower throughout the addition of reagents.[3]
-
Q2: I am having trouble removing the dimethyl sulfide smell from my product. A2: Dimethyl sulfide is a volatile and odorous byproduct of the Swern oxidation. A thorough workup with multiple aqueous washes can help reduce its presence. Additionally, working in a well-ventilated fume hood and quenching residual reagents with a mild oxidizing agent (e.g., bleach) in the waste can help manage the odor.
-
Q3: Can I use a different oxidizing agent instead of the Swern protocol? A3: While other mild oxidizing agents exist (e.g., PCC, Dess-Martin periodinane), the Swern oxidation is often preferred for its non-acidic conditions and low reaction temperatures, which are critical for preserving the integrity of the strained this compound core.[3]
Experimental Protocol: Synthesis of (bicyclo[2.2.0]hex-1-yl)methanal
This protocol is based on a literature procedure and outlines the key steps for the synthesis starting from a suitable precursor alcohol.[3][4]
-
Preparation of the Precursor Alcohol: (Bicyclo[2.2.0]hex-1-yl)methanol can be prepared via a multi-step synthesis starting from hexachlorocyclopentadiene.[3][4]
-
Swern Oxidation:
-
To a solution of oxalyl chloride (1.1 equiv) in dry dichloromethane (B109758) at -60 °C, add dimethyl sulfoxide (B87167) (DMSO, 1.2 equiv) dropwise.
-
Stir the mixture for 15 minutes at -60 °C.
-
Add a solution of (bicyclo[2.2.0]hex-1-yl)methanol (1.0 equiv) in dry dichloromethane dropwise, ensuring the temperature remains at -60 °C.
-
Stir for 30 minutes at -60 °C.
-
Add triethylamine (B128534) (5.0 equiv) dropwise and stir for an additional 30 minutes at -60 °C.
-
Allow the reaction to slowly warm to room temperature.
-
-
Workup: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.
-
Purification: Due to the thermal lability of the aldehyde, purification should be carried out using non-thermal methods such as low-temperature column chromatography.
Reaction Pathway for the Synthesis of (bicyclo[2.2.0]hex-1-yl)methanal
Caption: Synthetic pathway to (bicyclo[2.2.0]hex-1-yl)methanal.
Section 3: Synthesis of 2-Azabicyclo[2.2.0]hexanes
The photochemical [2+2] cycloaddition of 1,2-dihydropyridines is a key method for accessing the 2-azathis compound skeleton. Yields can be variable and are influenced by the stability of the starting material and the product.
Troubleshooting Guide: Low Yields in 2-Azathis compound Synthesis
| Issue | Potential Cause | Recommended Solution |
| Decomposition of 1,2-dihydropyridine starting material | Air oxidation. | N-Alkoxycarbonyl substituents on the 1,2-dihydropyridine can improve its stability against air oxidation.[6] Handle air-sensitive dihydropyridines under an inert atmosphere. |
| Low conversion during irradiation | Inefficient irradiation. | Ensure the use of an appropriate light source and wavelength for the electrocyclic ring closure. Some reactions are carried out by irradiation of the crude dihydropyridine (B1217469) mixture. |
| Reversibility of the reaction. | The ring-opening of 2-azabicyclo[2.2.0]hex-5-enes to 1,2-dihydropyridines can occur thermally. Maintain low temperatures during workup and purification. | |
| Variable yields with different substituents | Electronic and steric effects of substituents. | Yields are highly dependent on the substituents on the pyridine (B92270) ring. For example, yields can range from 23% to higher depending on the substitution pattern.[6] Optimization of reaction time and conditions may be necessary for each specific substrate. |
Frequently Asked Questions (FAQs): 2-Azathis compound Synthesis
-
Q1: My 1,2-dihydropyridine precursor seems to be decomposing before I can use it in the photochemical reaction. How can I improve its stability? A1: The stability of 1,2-dihydropyridines can be enhanced by the presence of an N-alkoxycarbonyl group.[6] This group makes the compound more resistant to air oxidation. If your substrate is particularly sensitive, it is best to use it immediately after preparation and handle it under an inert atmosphere.
-
Q2: The yield of my 2-azabicyclo[2.2.0]hex-5-ene is much lower than expected based on similar literature reports. What factors could be at play? A2: Yields in this reaction are very sensitive to the substitution pattern on the ring.[6] Small changes in substituents can have a significant impact on the electronic and steric properties of the molecule, affecting the efficiency of the photocyclization. It is also important to ensure complete conversion of the starting material, as separation of the product from the unreacted dihydropyridine can be challenging.
Experimental Protocol: Synthesis of N-Alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-enes
This is a general procedure based on the irradiation of 1,2-dihydropyridines.[6]
-
Preparation of 1,2-Dihydropyridine: Prepare the substituted N-alkoxycarbonyl-1,2-dihydropyridine by the reaction of the corresponding pyridine with an alkyl chloroformate in the presence of a reducing agent like sodium borohydride.[6]
-
Photochemical Cyclization:
-
Dissolve the crude or purified 1,2-dihydropyridine in a suitable solvent (e.g., acetone).
-
Irradiate the solution with a suitable UV lamp (e.g., in a Rayonet reactor) for a specified period (e.g., 48 hours).
-
Monitor the reaction by TLC or NMR to determine the optimal irradiation time.
-
-
Workup and Purification:
-
Remove the solvent under reduced pressure.
-
Purify the resulting 2-azabicyclo[2.2.0]hex-5-ene by column chromatography.
-
Logical Relationship in 2-Azathis compound Synthesis
Caption: Key steps and relationships in the synthesis of 2-azabicyclo[2.2.0]hexanes.
References
- 1. Intramolecular [2+2] Photocycloaddition of Cyclic Enones: Selectivity Control by Lewis Acids and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03083K [pubs.rsc.org]
- 3. services.phaidra.univie.ac.at [services.phaidra.univie.ac.at]
- 4. researchgate.net [researchgate.net]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Thermal Degradation of Bicyclo[2.2.0]hexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the thermal degradation pathways of Bicyclo[2.2.0]hexane.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal degradation pathway of this compound?
Under thermal stress, this compound undergoes a unimolecular rearrangement to form its more stable isomer, hexa-1,5-diene.[1][2] This reaction proceeds via a diradical intermediate.[1][2]
Q2: What is the mechanism of the thermal rearrangement of this compound to hexa-1,5-diene?
The accepted mechanism involves the following steps:
-
Homolysis: The process begins with the homolytic cleavage of the C1-C4 bond of this compound.[2]
-
Formation of a Diradical Intermediate: This bond breaking results in the formation of a cyclohexane-1,4-diyl diradical, which initially adopts a twist-boat conformation.[2]
-
Conformational Change: The twist-boat conformer is not suitably oriented for the final bond cleavage. It first rearranges to a more stable chair conformation.[2]
-
Final Cleavage: From the chair conformation, the C2-C3 and C5-C6 bonds are positioned appropriately for cleavage, leading to the formation of the final product, hexa-1,5-diene.[2]
Q3: What are the kinetics of this reaction?
The thermal isomerization of this compound to hexa-1,5-diene follows first-order kinetics.[3] While specific kinetic parameters for the parent compound are not extensively detailed in the literature, the activation energy (Ea) is reported to be approximately 36.0 kcal/mol.[1][3] For comparison, substituted derivatives have been studied in more detail (see Table 1).
Troubleshooting Guides
This section addresses common issues encountered during the experimental study of this compound's thermal degradation, particularly when using Pyrolysis-Gas Chromatography (Py-GC-MS).
Issue 1: Inconsistent or non-reproducible product yields.
-
Possible Cause 1: Leaks in the system.
-
Troubleshooting: Check for leaks at the injector port, column fittings, and gas lines. A leak can introduce oxygen, which may lead to side reactions and affect product distribution. Use an electronic leak detector for accuracy.
-
-
Possible Cause 2: Incomplete pyrolysis.
-
Troubleshooting: If the sample is not fully pyrolyzed, the product ratios will be inconsistent. To verify complete pyrolysis, re-run the same sample at a higher temperature. If additional product peaks are observed, the initial pyrolysis temperature was too low.[4]
-
-
Possible Cause 3: Sample heterogeneity or contamination.
-
Troubleshooting: Ensure the this compound sample is pure. Contaminants can lead to unexpected byproducts. Analyze the starting material by GC-MS before pyrolysis.
-
Issue 2: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause 1: Contamination from previous runs (carryover).
-
Possible Cause 2: Septum bleed.
-
Troubleshooting: If broad, late-eluting peaks are observed, they may be due to the degradation of the injector septum at high temperatures. Use a high-temperature rated septum and consider lowering the injection port temperature if possible without compromising sample vaporization.[5]
-
-
Possible Cause 3: Secondary reactions.
-
Troubleshooting: The pyrolysis products might be undergoing further reactions in the hot injector or on the column. Lowering the injector temperature or using a more inert column and liner can help minimize these secondary reactions.
-
Issue 3: Poor peak shape (e.g., tailing or fronting).
-
Possible Cause 1: Active sites in the system.
-
Troubleshooting: The products of the degradation may be interacting with active sites in the injector liner or on the column. Use a deactivated liner and a high-quality, inert GC column. It may also be necessary to cut the first few inches off the column if it has become contaminated.[5]
-
-
Possible Cause 2: Incorrect flow rate.
-
Troubleshooting: An improper carrier gas flow rate can lead to poor peak shape. Verify and adjust the flow rate to the optimal level for your column dimensions and analytical conditions.
-
Data Presentation
Table 1: Arrhenius Parameters for the Thermal Rearrangement of this compound and a Substituted Derivative.
| Compound | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Temperature Range (K) |
| This compound | ~36.0[1][3] | Not explicitly reported | Not specified |
| (Bicyclo[2.2.0]hex-1-yl)methanal | 25.4 ± 1.0[1][3] | 1.66 x 10¹²[1][3] | 322.85–361.51[1] |
Experimental Protocols
Methodology: Flash Vacuum Pyrolysis (FVP) for the Study of this compound Degradation
This protocol provides a general framework for studying the thermal degradation of this compound using FVP, a common technique for such investigations.[2]
-
Apparatus Setup:
-
The core of the FVP apparatus is a horizontal quartz tube heated by an external electric furnace.
-
The inlet of the tube is connected to a sample holder, and the outlet is connected to a cold trap (typically cooled with liquid nitrogen).
-
The entire system is connected to a high-vacuum pump to maintain a low pressure (e.g., around 1 mmHg).[2]
-
-
Sample Preparation:
-
A small, accurately weighed amount of purified this compound (e.g., 30 mg) is placed in the sample holder.[2]
-
-
Pyrolysis:
-
The furnace is preheated to the desired pyrolysis temperature.
-
The system is evacuated to the target pressure.
-
The this compound sample is slowly sublimed into the hot zone of the quartz tube using a heat gun.[2] A slow stream of an inert gas like argon can be used to aid the transport of the sample vapor.[2]
-
-
Product Collection:
-
The pyrolysis products, which are in the gas phase, travel through the hot tube and are then condensed and collected in the liquid nitrogen-cooled trap.[2]
-
-
Sample Recovery and Analysis:
-
After the pyrolysis is complete, the system is cooled to room temperature and the vacuum is released.
-
The cold trap is allowed to warm up, and the collected products are dissolved in a suitable solvent (e.g., chloroform).[2]
-
The resulting solution is then analyzed by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the degradation products.
-
Mandatory Visualizations
Caption: Thermal degradation pathway of this compound to hexa-1,5-diene.
Caption: A typical experimental workflow for studying thermal degradation using FVP.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. services.phaidra.univie.ac.at [services.phaidra.univie.ac.at]
- 2. Formation of naphthodithiophene isomers by flash vacuum pyrolysis of 1,6-di(2-thienyl)- and 1,6-di(3-thienyl)-1,5-hexadien-3-ynes [comptes-rendus.academie-sciences.fr]
- 3. researchgate.net [researchgate.net]
- 4. astee.s3.amazonaws.com [astee.s3.amazonaws.com]
- 5. phenomenex.com [phenomenex.com]
Strategies to avoid rearrangement byproducts in Bicyclo[2.2.0]hexane synthesis
Welcome to the technical support center for Bicyclo[2.2.0]hexane synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help you minimize the formation of rearrangement byproducts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common rearrangement byproduct in this compound synthesis and how is it formed?
A1: The most prevalent byproduct is hexa-1,5-diene . This compound is a strained molecule that can undergo thermal rearrangement. The reaction proceeds through the homolytic cleavage of the C1–C4 bond to form a cyclohexane-1,4-diyl diradical intermediate.[1][2] While the twist-boat conformation of this diradical can revert to the starting material, the chair conformation readily opens to yield the more stable hexa-1,5-diene.[1] This rearrangement is a key challenge, particularly in thermally-driven reactions.
Q2: What is the primary strategy to prevent the thermal rearrangement to hexa-1,5-diene?
A2: The most critical factor for preventing rearrangement is rigorous temperature control . Since the rearrangement is thermally activated, conducting the synthesis and any subsequent functionalization steps at low temperatures is essential. For instance, in the synthesis of a this compound derivative, a key Swern oxidation step was successfully performed at -60 °C to prevent the cleavage of the labile C1-C4 bond and preserve the bicyclic skeleton.[1][2]
Q3: Are photochemical methods a viable alternative to thermal synthesis to avoid rearrangement?
A3: Yes, photochemical reactions are a powerful strategy for forming the strained this compound ring system while avoiding thermally induced rearrangements.[3] Intramolecular [2+2] photocycloaddition of 1,5-dienes is a common method.[4] For example, 1,4-dicyanothis compound has been prepared via the [2+2] photocycloaddition of ethylene (B1197577) to 1,2-dicyanocyclobutene.[5] These reactions are typically conducted at or below room temperature, conditions which do not favor the rearrangement pathway.
Q4: Can substituents on the this compound core influence the rate of rearrangement?
A4: Absolutely. Substituents at the bridgehead carbons (C1 and C4) can significantly impact the stability of the diradical intermediate and thus the rate of rearrangement. Electron-donating groups, such as alkyl groups, can stabilize the diradical and lower the activation energy for ring-opening, thereby increasing the rate of rearrangement.[1] Conversely, strategically placed groups can be used to favor the desired product, though careful consideration of their electronic effects is required. For instance, a formyl group at C1 was found to lower the activation energy for rearrangement by 10.6 kcal/mol compared to the unsubstituted parent compound.[1][2]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Suggested Solution |
| Low yield of this compound and significant formation of hexa-1,5-diene. | The reaction temperature is too high, promoting thermal rearrangement. | Maintain strict low-temperature control throughout the reaction and workup. For temperature-sensitive final steps, consider temperatures as low as -60 °C.[1][2] |
| Multiple unidentified byproducts in photochemical synthesis. | Incorrect wavelength of light is being used, leading to undesired side reactions. The substrate may be undergoing alternative photochemical transformations.[3] | Use a light source with a wavelength specific to the desired [2+2] cycloaddition. Employ photosensitizers if direct irradiation is inefficient or leads to side products.[4] |
| Rearrangement occurs during a functionalization step (e.g., oxidation, reduction) on a pre-formed this compound derivative. | The reagents or conditions for the functionalization are too harsh (e.g., acidic, high temperature), initiating the rearrangement cascade. | Opt for mild, low-temperature reaction conditions. For example, use non-acidic Swern oxidation conditions at low temperatures for converting an alcohol to an aldehyde without affecting the bicyclic core.[1] |
| Ring-closing metathesis (RCM) of a diene precursor is not yielding the desired this compound structure. | The precursor geometry or the catalyst used may not favor the required ring closure, potentially leading to other cyclic products or polymerization. | Carefully design the diene precursor to favor the desired cyclization. Screen different metathesis catalysts (e.g., Grubbs' catalysts) as their activity and selectivity can vary significantly.[6] Note that RCM is more commonly used for larger rings and may not be the optimal approach for the highly strained this compound system. |
Quantitative Data on Rearrangement Energetics
The stability of substituted bicyclo[2.2.0]hexanes is a critical factor. The activation energy (Ea) for thermal rearrangement provides a quantitative measure of this stability. A lower Ea indicates a greater propensity for rearrangement.
| Compound | Activation Energy (Ea) for Rearrangement (kcal/mol) | Pre-exponential Factor (log A, s⁻¹) | Notes |
| This compound | 36.0 | 13.4 | The parent, unsubstituted compound. |
| 1,4-Dimethylthis compound | 31.0 ± 1.8 | 11.3 | Alkyl groups at the bridgehead lower the activation energy, increasing the rearrangement rate.[5] |
| (Bicyclo[2.2.0]hex-1-yl)methanal | 25.4 ± 1.0 | 12.2 | The formyl group significantly lowers the Ea, demonstrating a strong electronic effect on stability.[1][2] |
| 1,4-Dicyanothis compound | 21.7 ± 1.4 | - | The cyano groups provide significant radical stabilization, resulting in a very low activation energy for isomerization.[5] |
Key Experimental Protocols
Protocol 1: Photochemical Synthesis of 1,4-Dicyanothis compound[5]
This protocol exemplifies the use of photochemical methods to construct the this compound core.
-
Reactant Preparation : A solution of 1,2-dicyanocyclobutene is prepared in a suitable solvent within a quartz reaction vessel equipped with a gas inlet.
-
Photoreaction : The solution is cooled and saturated with ethylene gas.
-
Irradiation : The mixture is irradiated with a suitable UV light source while maintaining a constant stream of ethylene and controlled temperature. The progress of the [2+2] photocycloaddition is monitored by an appropriate analytical technique (e.g., GC, NMR).
-
Workup and Purification : Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by crystallization or chromatography, to yield pure 1,4-dicyanothis compound.
Protocol 2: Synthesis of (Bicyclo[2.2.0]hex-1-yl)methanal via Swern Oxidation[1][2]
This protocol highlights the critical use of low temperatures to perform a functional group transformation without inducing rearrangement.
-
Oxalyl Chloride Activation : In a flame-dried flask under an inert atmosphere, a solution of oxalyl chloride in anhydrous dichloromethane (B109758) is cooled to -78 °C. DMSO is added dropwise, and the mixture is stirred for 15 minutes.
-
Alcohol Addition : A solution of (bicyclo[2.2.0]hex-1-yl)methanol in dichloromethane is added slowly, ensuring the internal temperature does not rise significantly. The reaction is stirred for 30-45 minutes at this temperature.
-
Quenching : Triethylamine (Et₃N) is added dropwise. The reaction mixture is stirred for another 30 minutes at -78 °C and then allowed to warm to room temperature.
-
Workup : The reaction is quenched with water. The organic layer is separated, washed sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Isolation : The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is carefully removed under reduced pressure at low temperature to yield the thermolabile (bicyclo[2.2.0]hex-1-yl)methanal. Due to its instability, further purification by methods like preparative GC should be avoided.[1]
Visual Guides
Caption: Logical workflow showing how reaction conditions influence product formation.
Caption: General experimental workflow with critical control points highlighted.
Caption: Reaction pathways showing desired synthesis and competing rearrangement.
References
- 1. services.phaidra.univie.ac.at [services.phaidra.univie.ac.at]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 186-04-9 | Benchchem [benchchem.com]
- 4. Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03083K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ring Closing Metathesis [organic-chemistry.org]
Technical Support Center: Column Chromatography Methods for Separating Bicyclo[2.2.0]hexane Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Bicyclo[2.2.0]hexane isomers using column chromatography.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the separation of this compound isomers.
Issue 1: Poor or No Separation of Isomers
Q: My chromatogram shows a single peak or broad, overlapping peaks for the this compound isomers. How can I improve the resolution?
A: Poor resolution is a common challenge when separating structurally similar isomers. Here are several troubleshooting steps to improve separation:
-
Optimize the Stationary Phase: The choice of stationary phase is critical for separating isomers. For volatile, non-polar compounds like this compound, gas chromatography (GC) is often more effective than liquid chromatography.
-
For GC: Consider using a capillary column with a non-polar or mid-polarity stationary phase. Phenyl-substituted polysiloxane phases can provide selectivity for isomers. For chiral separations, a cyclodextrin-based chiral stationary phase is recommended.
-
For HPLC: If using HPLC, normal-phase chromatography on silica (B1680970) or alumina (B75360) may provide some separation. However, achieving baseline resolution of these non-polar isomers by HPLC is challenging.
-
-
Adjust the Temperature Program (for GC): The temperature program significantly impacts separation.
-
Start with a low initial oven temperature to allow for good initial separation on the column.
-
Use a slow temperature ramp rate to enhance the separation of closely eluting isomers.
-
-
Modify the Mobile Phase (for HPLC):
-
In normal-phase HPLC, use a non-polar mobile phase like hexane (B92381) with a small amount of a slightly more polar solvent (e.g., isopropanol, ethyl acetate) as a modifier. The ratio of these solvents should be carefully optimized.
-
-
Reduce Column Overloading: Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or the sample concentration.
-
Increase Column Efficiency:
-
Use a longer column to increase the number of theoretical plates and improve separation.
-
Decrease the column's inner diameter for higher efficiency.
-
Issue 2: Peak Tailing
Q: The peaks in my chromatogram are asymmetrical with a distinct "tail." What causes this and how can I fix it?
A: Peak tailing can compromise resolution and quantification. The primary causes include:
-
Active Sites on the Column: Unshielded silanol (B1196071) groups on the stationary phase can interact with analytes, causing tailing.
-
Solution: Use an inert column or a column with an end-capping treatment. Conditioning the column at a high temperature can also help passivate active sites.
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, leading to peak tailing.
-
Solution: Trim the first few centimeters of the column inlet. Ensure proper sample preparation to remove contaminants.
-
-
Improper Sample Vaporization (for GC): If the sample does not vaporize efficiently in the injector, it can lead to band broadening and tailing.
-
Solution: Optimize the injector temperature. Ensure the use of a clean, appropriate inlet liner.
-
Issue 3: Inconsistent Retention Times
Q: The retention times of my this compound isomers are shifting between runs. What could be the cause?
A: Consistent retention times are crucial for reliable peak identification.[1][2] Fluctuations can be caused by:
-
Unstable Oven Temperature (for GC): Small variations in the oven temperature can lead to significant shifts in retention times.
-
Solution: Ensure the GC oven is properly calibrated and maintaining a stable temperature.
-
-
Fluctuations in Carrier Gas Flow Rate (for GC): Changes in the carrier gas flow rate will directly affect how quickly analytes move through the column.[1][2]
-
Column Aging: Over time, the stationary phase can degrade, leading to changes in retention behavior.
-
Solution: If the column is old or has been used extensively, it may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic method for separating this compound isomers?
A1: Due to the volatile and non-polar nature of this compound, Gas Chromatography (GC) is generally the most suitable technique. It offers high resolution and is well-suited for separating isomers of small hydrocarbons. Chiral GC with a cyclodextrin-based stationary phase is necessary for separating enantiomers.
Q2: Can I use High-Performance Liquid Chromatography (HPLC) to separate these isomers?
A2: While possible, separating non-polar, volatile isomers like this compound by HPLC is challenging. Normal-phase HPLC with a non-polar mobile phase might offer some separation, but achieving baseline resolution can be difficult. Reverse-phase HPLC is generally not effective for such non-polar compounds.
Q3: How do I choose the right GC column?
A3: For separating non-chiral isomers (e.g., endo/exo), a non-polar or slightly polar capillary column is a good starting point. A 5% phenyl-polysiloxane phase is a versatile choice. For separating enantiomers, a chiral stationary phase is essential. Derivatized cyclodextrin (B1172386) columns are commonly used for this purpose.
Q4: What detector should I use for GC analysis of this compound?
A4: A Flame Ionization Detector (FID) is the most common and effective detector for hydrocarbons like this compound. It offers high sensitivity and a wide linear range. If you need to confirm the identity of the isomers, a Mass Spectrometer (MS) detector is recommended.
Q5: My sample is a crude reaction mixture. How should I prepare it for analysis?
A5: Proper sample preparation is crucial to avoid contaminating the column and to ensure accurate results. A simple workup, such as a liquid-liquid extraction to remove salts and polar impurities, followed by drying and dilution in a suitable solvent (e.g., hexane), is recommended.
Data Presentation
Table 1: Typical GC Parameters for Separation of Bicyclic Isomers
| Parameter | Setting | Rationale |
| Column | Chiral Cyclodextrin-based Capillary Column (e.g., beta-DEX) | For separation of enantiomers. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for good resolution. |
| Carrier Gas | Helium or Hydrogen | Common carrier gases for GC. |
| Flow Rate | 1.0 mL/min (constant flow) | Provides good efficiency. |
| Injector Temp. | 250 °C | Ensures complete vaporization of the sample. |
| Detector | FID (Flame Ionization Detector) | High sensitivity for hydrocarbons. |
| Detector Temp. | 280 °C | Prevents condensation of analytes. |
| Oven Program | 40 °C (hold 2 min), then ramp at 2 °C/min to 150 °C | A slow ramp rate is crucial for separating closely eluting isomers. |
| Injection Vol. | 1 µL | To avoid column overloading. |
| Split Ratio | 50:1 | For samples that are not highly dilute. |
Table 2: Illustrative Chromatographic Data for Isomer Separation (Hypothetical for this compound)
Note: The following data is illustrative and based on typical separations of similar bicyclic isomers. Actual retention times and resolution will vary depending on the specific isomers and chromatographic conditions.
| Isomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| exo-Bicyclo[2.2.0]hexane | 12.5 | 48.5 | - |
| endo-Bicyclo[2.2.0]hexane | 13.2 | 51.5 | 1.8 |
Experimental Protocols
Protocol 1: Analytical GC Method for Separation of this compound Isomers
-
Instrument Setup:
-
Install a chiral cyclodextrin-based capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) in the gas chromatograph.
-
Set the carrier gas (Helium) flow rate to 1.0 mL/min.
-
Set the injector temperature to 250 °C and the FID detector temperature to 280 °C.
-
Program the oven temperature as follows: initial temperature of 40 °C, hold for 2 minutes, then ramp at 2 °C/min to 150 °C.
-
-
Sample Preparation:
-
Dissolve the this compound isomer mixture in hexane to a final concentration of approximately 1 mg/mL.
-
-
Injection and Analysis:
-
Inject 1 µL of the prepared sample into the GC with a split ratio of 50:1.
-
Acquire the chromatogram and integrate the peaks to determine the retention times and relative peak areas of the isomers.
-
Mandatory Visualization
Caption: Workflow for the GC separation of this compound isomers.
Caption: Troubleshooting flowchart for common GC issues in isomer separation.
References
Scaling up the synthesis of Bicyclo[2.2.0]hexane: problems and solutions
Welcome to the technical support center for the synthesis of bicyclo[2.2.0]hexane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of this highly strained and valuable bicyclic compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and scale-up of this compound and its derivatives.
Q1: My reaction yield is significantly lower upon scaling up from milligram to multigram scale. What are the likely causes and solutions?
A1: A decrease in yield during scale-up is a common issue. Several factors could be responsible:
-
Inefficient Photoreaction: Photochemical reactions, often employed in this compound synthesis, can be difficult to scale up due to light penetration issues.[1]
-
Solution: Consider using a flow photochemistry setup. This approach improves light penetration and reaction time, leading to higher throughput. For a related compound, 2-oxabicyclo[2.2.0]hex-5-en-3-one, a switch from batch to flow photochemistry reduced reaction times from 24 hours to 10 minutes and significantly increased productivity.[2]
-
-
Thermal Decomposition: this compound and its derivatives can be thermally labile.[3] Larger scale reactions are often more difficult to cool efficiently, leading to decomposition of the product.
-
Solution: Ensure adequate cooling and precise temperature control throughout the reaction. For thermally sensitive steps, such as a Swern oxidation to produce a this compound derivative, maintaining a low temperature (e.g., -60 °C) is crucial to prevent decomposition.[3]
-
-
Inefficient Mixing: As the reaction volume increases, maintaining homogeneous mixing becomes more challenging.
-
Solution: Use appropriate reactor geometry and mechanical stirring to ensure efficient mixing of reactants.
-
Q2: I am observing the formation of significant byproducts, particularly hexa-1,5-diene. How can I minimize this?
A2: The formation of hexa-1,5-diene is a known issue, as it is the product of the thermal rearrangement of this compound.[3]
-
Cause: The reaction temperature may be too high, or the reaction time may be too long, leading to the rearrangement of the desired product.
-
Solution:
-
Carefully control the reaction temperature and minimize the overall reaction time.
-
For photochemical reactions, ensure the wavelength of light used is appropriate to favor the desired cyclization over decomposition pathways.
-
Consider the stability of any substituents on the this compound ring, as they can influence the rate of thermal rearrangement.[3]
-
Q3: The purification of my this compound derivative is proving difficult on a larger scale. What are the recommended methods?
A3: Purification challenges are common when scaling up.
-
Volatility: this compound is a volatile liquid.[4]
-
Solution: Use a low-boiling-point extraction solvent and carefully remove it under reduced pressure to avoid product loss. For larger quantities, distillation under reduced pressure is a more practical method than column chromatography for liquid products.
-
-
Thermal Instability: As mentioned, the product can be thermolabile.
-
Solution: If using distillation, ensure it is performed under high vacuum to keep the temperature as low as possible. For some derivatives, preparative gas chromatography (GC) might be an option, but care must be taken as some derivatives are not stable enough for this method.[3] For solid products, crystallization can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main synthetic strategies include:
-
Photochemical [2+2] Cycloaddition: This is a common method for forming the strained bicyclic system.[1][5] For example, 1,4-dicyanothis compound can be prepared by the [2+2] photocycloaddition of ethylene (B1197577) to 1,2-dicyanocyclobutene.[6]
-
Diels-Alder Reaction followed by Alkylation: Bicyclo[2.2.0]hexene carboxylic esters can be synthesized on a multigram scale via a Diels-Alder reaction, followed by base-mediated alkylation to introduce desired substituents.[7]
-
Multi-step Synthesis from Complex Starting Materials: For instance, (bicyclo[2.2.0]hex-1-yl)methanal was synthesized in a multi-step process starting from hexachlorocyclopentadiene.[3]
Q2: What are the key safety considerations when working with this compound and its precursors?
A2:
-
Flammability: this compound is a flammable organic compound.[4] Standard precautions for handling flammable liquids should be taken.
-
Toxicity: The toxicological properties of many this compound derivatives may not be fully characterized. It is prudent to handle these compounds with care, using appropriate personal protective equipment (PPE), and working in a well-ventilated fume hood.
-
High-Energy Intermediates: Some synthetic routes may involve high-energy intermediates. A thorough risk assessment should be conducted before scaling up any reaction.
Q3: How can I improve the stereoselectivity of my synthesis?
A3: Stereoselectivity can be influenced by several factors:
-
Reaction Conditions: For Diels-Alder reactions, the endo isomer is often kinetically favored.[8] Subsequent isomerization using a base can be employed to obtain the more thermodynamically stable exo isomer.
-
Chiral Auxiliaries: For asymmetric synthesis, the use of chiral auxiliaries can direct the stereochemical outcome of the reaction.
-
Catalyst Choice: In some cases, the choice of catalyst can influence the stereoselectivity of the reaction.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound Derivatives
| Synthetic Method | Starting Material | Product | Scale | Yield | Reference |
| Photochemical Rearrangement | 2-Pyrone | 2-Oxabicyclo[2.2.0]hex-5-en-3-one | Batch | Low | [2] |
| Flow Photochemistry | 2-Pyrone | 2-Oxabicyclo[2.2.0]hex-5-en-3-one | Flow (10 mL reactor) | - (144 mg/h throughput) | [2] |
| Diels-Alder & Alkylation | Cyclobutadiene & Methyl Acrylate | Bicyclo[2.2.0]hexene carboxylic ester | Multigram | Good | [7] |
| Multi-step Synthesis | Hexachlorocyclopentadiene | (Bicyclo[2.2.0]hex-1-yl)methanal | - | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of N-methoxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene (Adapted from Fowler et al.) [9]
This protocol describes a multigram scale photochemical synthesis.
-
Preparation of Starting Material: Prepare N-methoxycarbonyl-1,2-dihydropyridine from pyridine.
-
Photochemical Reaction:
-
Dissolve 40 g of N-methoxycarbonyl-1,2-dihydropyridine in acetone (B3395972).
-
Irradiate the solution using a suitable photochemical reactor. The original report does not specify the wavelength or lamp type, so this would need to be optimized.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
-
Work-up and Purification:
-
Remove the acetone under reduced pressure.
-
The crude product can be purified by column chromatography or distillation under high vacuum to yield N-methoxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene (reported yield of 50%).
-
Protocol 2: Synthesis of (Bicyclo[2.2.0]hex-1-yl)methanal via Swern Oxidation (Adapted from a multi-step synthesis) [3]
This protocol details a critical oxidation step that is sensitive to temperature.
-
Reactor Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride in anhydrous dichloromethane (B109758).
-
Cooling: Cool the solution to -60 °C using a suitable cooling bath (e.g., acetone/dry ice).
-
Addition of DMSO: Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) in dichloromethane to the cooled oxalyl chloride solution, maintaining the temperature below -50 °C.
-
Addition of Alcohol: Add a solution of (bicyclo[2.2.0]hex-1-yl)methanol in dichloromethane dropwise, again keeping the temperature below -50 °C.
-
Stirring: Stir the reaction mixture at -60 °C for the optimized reaction time (e.g., 1-2 hours).
-
Addition of Base: Add triethylamine (B128534) dropwise to the reaction mixture, allowing the temperature to slowly rise.
-
Quenching and Work-up: Quench the reaction with water and allow it to warm to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure to obtain the crude (bicyclo[2.2.0]hex-1-yl)methanal. Note that this product is thermolabile and may require immediate use or purification under non-thermal conditions if possible.
Visualizations
Caption: A generalized experimental workflow for the photochemical synthesis of this compound derivatives.
Caption: Troubleshooting logic for addressing low yields when scaling up the synthesis of this compound.
References
- 1. This compound | 186-04-9 | Benchchem [benchchem.com]
- 2. Towards a Scalable Synthesis of 2‐Oxabicyclo[2.2.0]hex‐5‐en‐3‐one Using Flow Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. services.phaidra.univie.ac.at [services.phaidra.univie.ac.at]
- 4. CAS 1552-98-3: this compound | CymitQuimica [cymitquimica.com]
- 5. Intramolecular photochemical dioxenone-alkene [2 + 2] cycloadditions as an approach to the bicyclo[2.1.1]hexane moiety of solanoeclepin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bicyclo[2.2.0]hexene derivatives as a proaromatic platform for group transfer and chemical sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting stereoselectivity in Bicyclo[2.2.0]hexane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stereoselective reactions involving the bicyclo[2.2.0]hexane core.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Endo/Exo Selectivity in Diels-Alder Reactions
Q: My Diels-Alder reaction to form a this compound derivative is giving a nearly 1:1 mixture of endo and exo isomers. How can I improve the selectivity?
A: Achieving high endo/exo selectivity in the Diels-Alder synthesis of this compound systems is a common challenge. The endo product is often the kinetically favored isomer due to secondary orbital interactions, while the exo is typically more thermodynamically stable.[1][2] Here are several factors to consider for optimizing your reaction:
-
Temperature: Lowering the reaction temperature generally favors the formation of the kinetic endo product. Conversely, higher temperatures can lead to equilibration and favor the more stable exo isomer. A systematic study of the temperature profile is recommended.
-
Lewis Acid Catalysis: The choice and stoichiometry of a Lewis acid catalyst can significantly influence the endo/exo ratio. Lewis acids can enhance the dienophile's reactivity and may preferentially stabilize one transition state over the other. Common Lewis acids to screen include SnCl₄, MeAlCl₂, and others. The effect can be dramatic, sometimes reversing the selectivity.
-
Solvent: The polarity of the solvent can impact the transition state energies. Experimenting with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane (B109758), acetonitrile) is advisable.
-
Steric Hindrance: The steric bulk of substituents on both the diene and dienophile can play a crucial role. Bulky substituents may disfavor the more sterically congested endo transition state, leading to a higher proportion of the exo product.
Troubleshooting Flowchart for Poor Endo/Exo Selectivity:
Caption: A decision-making workflow for troubleshooting and optimizing endo/exo selectivity in Diels-Alder reactions.
Issue 2: Unexpected Formation of Rearrangement Products
Q: I am observing significant amounts of a rearranged product, likely a bicyclo[2.1.1]hexane derivative, in my reaction targeting a this compound skeleton. What could be the cause and how can I prevent this?
A: The strained nature of the this compound system makes it susceptible to rearrangements, particularly under acidic or thermal stress. The formation of the more stable bicyclo[2.1.1]hexane isomer is a known side reaction.
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures or strongly acidic environments, can promote skeletal rearrangements. Consider lowering the reaction temperature and using milder reagents.
-
Choice of Electrophile: In electrophilic additions to bicyclo[2.2.0]hex-5-enes, the nature of the electrophile can dictate the reaction pathway. For instance, in the synthesis of 2-azabicyclo[2.2.0]hexanes, the use of certain brominating agents in polar aprotic solvents can favor rearrangement to the bicyclo[2.1.1]hexane system.[1]
-
Substituent Effects: The electronic nature of substituents on the this compound core can influence the stability of carbocationic intermediates that may lead to rearrangements. Electron-donating groups can stabilize such intermediates, potentially facilitating rearrangement.
Issue 3: Low Diastereoselectivity in the Functionalization of a Pre-existing this compound Core
Q: My attempts to functionalize a this compound derivative are resulting in a mixture of diastereomers. How can I improve the stereocontrol?
A: Achieving high diastereoselectivity in the functionalization of a this compound scaffold depends on controlling the approach of the reagent to the bicyclic system.
-
Steric Hindrance: The inherent shape of the this compound core often dictates that reagents will approach from the less sterically hindered face. Analyze the steric environment around the reaction center and consider if modifying existing substituents could enhance facial bias.
-
Directing Groups: The introduction of a directing group can chelate to the incoming reagent and deliver it to a specific face of the molecule. Hydroxyl and carbonyl groups are common examples of effective directing groups.
-
Reagent Size: The steric bulk of the reagent itself can influence diastereoselectivity. Larger, bulkier reagents will be more sensitive to the steric environment of the substrate and may lead to higher selectivity.
-
Temperature: As with many stereoselective reactions, lowering the temperature can enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
Experimental Workflow for Optimizing Diastereoselectivity:
Caption: A systematic workflow for enhancing diastereoselectivity during the functionalization of this compound derivatives.
Issue 4: Difficulty in Separating Stereoisomers
Q: I have synthesized a mixture of this compound stereoisomers, but I am struggling to separate them by column chromatography. What strategies can I employ?
A: The separation of stereoisomers of this compound derivatives can be challenging due to their often similar polarities.
-
Chromatography Optimization:
-
Solvent System: Employ a shallow solvent gradient with solvents of differing polarity. A common starting point is a hexane/ethyl acetate (B1210297) system.
-
Column Dimensions: Use a long, narrow column to increase the number of theoretical plates.
-
Loading Technique: Use a dry loading method to ensure a tight band at the start of the chromatography.
-
Stationary Phase: If silica (B1680970) gel is ineffective, consider other stationary phases like alumina (B75360) or silver nitrate (B79036) impregnated silica for olefinic compounds.
-
-
Derivatization: Converting the mixture of isomers into derivatives (e.g., esters or ethers from alcohols) can alter their physical properties, potentially making them easier to separate. The original functional group can often be regenerated after separation.
-
Crystallization: Fractional crystallization can sometimes be an effective method for separating diastereomers if one isomer preferentially crystallizes from a particular solvent system.
Data Presentation: Influence of Reaction Conditions on Stereoselectivity
Table 1: Effect of Lewis Acid on Endo/Exo Selectivity in the Diels-Alder Reaction of 2-Methyl-2-cyclohexenone and a Bicyclic Diene
| Entry | Lewis Acid | Solvent | Temperature (°C) | Endo:Exo Ratio |
| 1 | SnBr₄ | Toluene/CH₂Cl₂ | -78 | 7.3 : 1 |
| 2 | SnCl₄ | Toluene/CH₂Cl₂ | -78 | 4 : 1 |
Data adapted from a study on factors influencing exo-endo product selectivity.[3]
Table 2: Solvent Effects on Yield in a Photocatalytic [2+2] Cycloaddition
| Entry | Solvent | Yield (%) | Diastereomeric Ratio |
| 1 | Methanol | 0 | - |
| 2 | Dichloromethane | 0 | - |
| 3 | DMF | 35 | Not specified |
| 4 | THF | 45 | Not specified |
| 5 | Acetonitrile | 76 | 60:40 |
Data from a study on the stereoselective synthesis of bicyclo[3.2.0]heptanes, which shares principles with this compound synthesis.[4]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction to Synthesize a this compound Derivative
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation:
-
Dry all glassware thoroughly in an oven and allow to cool under a stream of dry nitrogen or argon.
-
Ensure all solvents are anhydrous. Toluene and dichloromethane can be distilled from calcium hydride.
-
The diene and dienophile should be purified prior to use.
-
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the dienophile (1.0 eq) and the appropriate anhydrous solvent (to make a ~0.2 M solution).
-
Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
-
Addition of Lewis Acid and Diene:
-
Slowly add the Lewis acid (e.g., a 1.0 M solution of SnCl₄ in CH₂Cl₂, 0.2 eq) dropwise to the stirred solution of the dienophile.
-
After stirring for 15-30 minutes, add the diene (1.1 eq) dropwise.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the endo/exo ratio of the purified product by ¹H NMR spectroscopy.
-
Protocol 2: Separation of Endo and Exo Isomers by Flash Column Chromatography
-
Column Packing:
-
Select a column with a high length-to-diameter ratio.
-
Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., 100% hexanes).
-
-
Sample Loading:
-
Dissolve the crude mixture of isomers in a minimal amount of the appropriate solvent.
-
Adsorb the sample onto a small amount of silica gel and evaporate the solvent to dryness.
-
Carefully add the dried silica-adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexanes) and collect fractions.
-
Gradually increase the polarity of the eluent by slowly adding a more polar solvent (e.g., ethyl acetate). A very shallow gradient is often key to successful separation.
-
Monitor the collected fractions by TLC. The less polar exo isomer will typically elute before the more polar endo isomer.
-
-
Isolation:
-
Combine the fractions containing the pure isomers, as determined by TLC analysis.
-
Remove the solvent under reduced pressure to yield the separated isomers.
-
Confirm the identity and purity of each isomer by ¹H NMR and/or other analytical techniques.
-
References
Technical Support Center: Handling and Storage of Highly Strained Bicyclo[2.2.0]hexane Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the safe and effective handling and storage of highly strained bicyclo[2.2.0]hexane compounds. Due to their significant ring strain, these molecules exhibit unique reactivity and require specific protocols to ensure experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: Why are this compound compounds considered difficult to handle?
A1: this compound and its derivatives possess high ring strain due to the fusion of two four-membered rings. This inherent strain makes them prone to thermal rearrangement and decomposition, often at relatively low temperatures. Their stability is highly sensitive to substituents, temperature, and handling procedures.
Q2: What are the primary decomposition pathways for this compound compounds?
A2: The most common decomposition pathway is a thermal rearrangement to a more stable diene isomer. For instance, this compound itself rearranges to hexa-1,5-diene upon heating.[1] The mechanism involves the homolytic cleavage of the C1-C4 bond to form a diradical intermediate.[1]
Q3: How do substituents on the this compound core affect its stability?
A3: Substituents can have a significant impact on the stability of the this compound framework. Electron-withdrawing or radical-stabilizing groups can lower the activation energy for thermal rearrangement, making the compound more labile. For example, a 1-formyl-substituted this compound shows a markedly lower activation energy for rearrangement compared to the unsubstituted parent compound.[1] Conversely, some substitution patterns can enhance thermal stability.
Q4: What are the recommended general storage conditions for this compound derivatives?
A4: As a general rule, all highly strained compounds, including this compound derivatives, should be stored at low temperatures, typically in a freezer at -20°C or below, to minimize thermal decomposition. They should be stored in well-sealed containers under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric oxygen or moisture.
Q5: Are there any specific chemical incompatibilities I should be aware of?
A5: Due to their strained nature, this compound compounds can be reactive towards strong acids, bases, and certain oxidizing or reducing agents. It is crucial to consult the specific reactivity profile of the derivative you are working with. As a general precaution, avoid contact with strong reagents unless they are part of a planned chemical transformation.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired this compound Product
| Possible Cause | Troubleshooting Step |
| Thermal Decomposition During Reaction: | The reaction temperature may be too high, causing the product to decompose as it forms. Monitor the reaction temperature closely and consider running the reaction at a lower temperature, even if it proceeds more slowly. For thermally sensitive compounds, synthesis at very low temperatures (e.g., -60°C) has been shown to be effective in preserving the bicyclic skeleton.[1] |
| Incomplete Reaction: | Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, NMR). If the reaction has stalled, consider adding fresh reagent or catalyst. Ensure all reagents are pure and solvents are anhydrous, as impurities can inhibit the reaction. |
| Product Decomposition During Workup or Purification: | Highly strained compounds can decompose on silica (B1680970) gel or during distillation at elevated temperatures. Consider using alternative purification methods such as flash chromatography at low temperatures, preparative TLC, or crystallization. For volatile compounds, vacuum distillation at the lowest possible temperature is recommended. Some derivatives are thermolabile and cannot be purified by methods like preparative GC.[1] |
| Air or Moisture Sensitivity: | If your starting materials or product are sensitive to air or moisture, ensure all reactions are carried out under a dry, inert atmosphere (argon or nitrogen). Use oven-dried glassware and anhydrous solvents. |
Issue 2: Formation of Unexpected Rearrangement Products
| Possible Cause | Troubleshooting Step |
| High Reaction or Purification Temperature: | The primary cause of rearrangement is excess thermal energy. Lower the temperature of your reaction and purification steps. Analyze crude reaction mixtures to determine if the rearrangement is occurring during the reaction or subsequent workup. |
| Acidic or Basic Conditions: | Traces of acid or base can catalyze rearrangement. Ensure all reagents, solvents, and glassware are neutral. If an acidic or basic reagent is used, it should be thoroughly quenched and removed during workup. |
| Photochemical Rearrangement: | Some strained molecules can undergo rearrangement when exposed to light. Protect your reaction and product from light by using amber glassware or wrapping the reaction vessel in aluminum foil. |
Quantitative Stability Data
The thermal stability of this compound derivatives can vary significantly depending on their substitution. The following table summarizes available quantitative data on the kinetics of thermal rearrangement for selected compounds.
| Compound | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Temperature Range (°C) | Notes |
| This compound | 36.0 | 2.0 x 10¹³ | 130-210 | Rearranges to 1,5-hexadiene.[2] |
| (Bicyclo[2.2.0]hex-1-yl)methanal | 25.4 ± 1.0 | 1.66 x 10¹² (at 70.15 °C) | 49.7-88.36 | The formyl group significantly lowers the activation energy for rearrangement.[1] |
| 1,4-Dicyanothis compound | 21.7 ± 1.4 | - | - | Isomerizes to 2,5-dicyano-1,5-hexadiene. The cyano groups provide significant radical stabilization.[2] |
| 1,4-Dimethylthis compound | 31.0 ± 1.8 | 1.86 x 10¹¹ | 172-204.4 | Rearranges to 2,5-dimethyl-1,5-hexadiene.[2] |
| 1-Chloro-4-carbomethoxythis compound | 30.16 ± 0.12 | 4.47 x 10¹³ | 76-137 | Studied in nitrobenzene (B124822) solvent.[2] |
Note: This table is not exhaustive and represents data from available literature. Stability can be solvent-dependent.
Experimental Protocols
Protocol 1: General Handling of this compound Compounds
-
Inert Atmosphere: Always handle these compounds under a dry, inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox.
-
Glassware: Use oven-dried or flame-dried glassware to eliminate any adsorbed moisture.
-
Transfers: For liquid compounds or solutions, use gas-tight syringes or cannulas for transfers. For solids, perform transfers in a glovebox or under a positive pressure of inert gas.
-
Temperature Control: Maintain low temperatures throughout the experiment. Use cryo-coolers, ice baths, or dry ice/acetone baths as needed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 2: Recommended Storage Procedure
-
Container: Store the compound in a clean, dry vial or flask with a tightly sealing cap or septum.
-
Inerting: Before sealing, flush the container with a stream of dry argon or nitrogen for several minutes to displace all air.
-
Sealing: Seal the container securely. For long-term storage, consider wrapping the cap with Parafilm® as an extra precaution against moisture ingress.
-
Labeling: Clearly label the container with the compound name, structure, date of synthesis, and any specific handling precautions.
-
Temperature: Store the sealed container in a freezer, preferably at -20°C or below. For highly sensitive compounds, storage at -80°C may be necessary.
-
Thawing: When retrieving the compound for use, allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold compound.
Visual Guides
Diagram 1: General Experimental Workflow for Handling this compound Compounds
Caption: Workflow for handling strained compounds.
Diagram 2: Logical Decision Tree for Troubleshooting Low Yield
Caption: Troubleshooting low reaction yield.
References
Refinement of protocols for the ring contraction to Bicyclo[2.2.0]hexane
Technical Support Center: Synthesis of Bicyclo[2.2.0]hexane
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the refinement of protocols for the ring contraction to this compound and other synthetic routes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.
1. Low Yield of this compound Product
-
Question: My ring contraction reaction is resulting in a very low yield of the desired this compound. What are the potential causes and solutions?
-
Answer: Low yields in ring contraction syntheses of this compound can stem from several factors. A primary concern is the stability of the bicyclic product itself, as it is a strained ring system. Additionally, competing side reactions are common.
Potential Causes & Solutions:
-
Substrate Stability: The this compound skeleton can be thermolabile. For instance, (Bicyclo[2.2.0]hex-1-yl)methanal is known to be thermally sensitive and rearranges to 2-methylenehex-5-enal.[1]
-
Recommendation: Maintain low temperatures throughout the reaction and purification steps. For example, the Swern oxidation to prepare (bicyclo[2.2.0]hex-1-yl)methanal is conducted at -60 °C to keep the carbon skeleton intact.[1]
-
-
Reaction Conditions: The choice of reagents and conditions is critical. In a Ramberg-Bäcklund type reaction to produce a bicyclohexene, using excess potassium tert-butoxide in DMSO was employed.[2][3]
-
Recommendation: Carefully optimize the molar ratios of your reagents and screen different solvents and bases to find the ideal conditions for your specific substrate.
-
-
Competing Rearrangements: Ring contraction of larger bicyclic systems can sometimes lead to thermodynamically more stable, rearranged products. For example, reactions intended to form the [2.2.0] system can sometimes yield bicyclo[2.1.1]hexane derivatives.[4]
-
Recommendation: Altering the solvent or the nature of the leaving group can sometimes influence the reaction pathway. Careful characterization of byproducts is essential to diagnose this issue.
-
-
2. Formation of Unexpected Isomers or Byproducts
-
Question: I am observing the formation of unexpected isomers, such as bicyclo[2.1.1]hexane or solvent insertion products, instead of my target this compound. How can I minimize these?
-
Answer: The formation of isomers and byproducts is a known challenge, often due to the strained nature of the desired product and the carbocationic or radical intermediates involved in many synthetic routes.
Potential Causes & Solutions:
-
Rearrangement Pathways: The formation of bicyclo[2.1.1]hexane derivatives from N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes has been observed, particularly with certain substitution patterns on the starting material.[4]
-
Recommendation: The substitution pattern of your precursor can dictate the propensity for rearrangement. Modifying substituent groups on the starting material may disfavor the rearrangement pathway.
-
-
Solvent Insertion: Some ring contraction conditions can lead to solvent insertion products, which significantly lowers the yield of the desired bicyclic compound.[5]
-
Recommendation: A screening of less reactive or non-participating solvents is advisable. If the reaction involves a carbocation, using a less nucleophilic solvent can be beneficial.
-
-
Radical Intermediates: Thermal isomerization of this compound proceeds through a diradical intermediate, which can lead to other products.[1]
-
Recommendation: For reactions that may involve radical intermediates, consider the use of radical traps or initiators to control the reaction pathway, depending on the desired outcome.
-
-
3. Difficulty in Product Purification
-
Question: I am struggling to purify my this compound derivative due to its volatility and/or instability. What purification strategies are recommended?
-
Answer: Purification of strained and potentially volatile compounds like this compound requires careful technique to avoid product loss or degradation.
Potential Causes & Solutions:
-
Thermal Instability: As noted, many this compound derivatives are thermolabile.[1]
-
Recommendation: Avoid high temperatures during purification. Use techniques like flash column chromatography with an appropriate eluent system, and perform the chromatography quickly.[6] Rotary evaporation should be done at low temperatures and reduced pressure. For highly sensitive compounds, sublimation of precursors may be a viable purification step before the final ring formation.[1]
-
-
Volatility: The parent this compound is a volatile compound, which can lead to loss of material during solvent removal.
-
Recommendation: Minimize the time the product is under vacuum. When removing solvents, use a cold trap to recover any volatilized product. For characterization, NMR analysis of crude reaction mixtures with an internal standard can provide yield information without isolating the pure, volatile product.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the this compound core?
A1: Several synthetic strategies have been developed:
-
[2+2] Photocycloaddition: This method can be used to form the four-membered rings of the bicyclic system. For instance, 1,4-Dicyanothis compound can be prepared by the photocycloaddition of ethylene (B1197577) to 1,2-dicyanocyclobutene.[5]
-
Ring Contraction: This is a widely used approach. A notable example is the ring contraction of bicyclo[3.2.0]heptanones to yield this compound derivatives.[7] Another method is the Ramberg–Bäcklund olefination, which has been used to produce bicyclo[2.2.0]hexene derivatives from α-chlorosulfoxides.[2][3]
-
Deazatization: The photolytic deazatization of 2,3-diazabicyclo[2.2.2]oct-2-ene can produce this compound, although often with low quantum yield and alongside the rearranged product, 1,5-hexadiene (B165246).[8]
Q2: Are there any established protocols for multigram synthesis of this compound derivatives?
A2: While many reported syntheses are on a smaller scale, some procedures have been scaled up. For example, a multi-step synthesis starting from hexachlorocyclopentadiene (B6142220) has been used to prepare (bicyclo[2.2.0]hex-1-yl)methanal.[1] The key to scaling up is often the stability of the intermediates and the final product, as well as the safety of the reaction conditions.
Q3: How does ring strain affect the synthesis and stability of this compound?
A3: Ring strain plays a crucial role. The high strain energy of the this compound system makes it susceptible to thermal rearrangement. The activation energy for the thermal rearrangement of the parent this compound to 1,5-hexadiene is significantly influenced by substituents. For example, a 1-formyl group lowers the activation energy by about 10.6 kcal/mol compared to the unsubstituted parent compound, reflecting the radical-stabilizing effect of the substituent on the diradical intermediate.[1] This inherent strain is a key factor leading to the formation of more stable rearranged products in some synthetic approaches.[9]
Data Presentation: Comparison of Synthetic Protocols
Table 1: Selected Synthetic Methods for this compound and Derivatives
| Method | Starting Material(s) | Key Reagents/Conditions | Product | Yield | Reference |
| Ramberg-Bäcklund Olefination | α-Chlorosulfoxide | Excess potassium tert-butoxide, DMSO | Bicyclohex[2.2.0]ene derivative | 49% | [2][3] |
| [2+2] Photocycloaddition | 1,2-dicyanocyclobutene, Ethylene | Photochemical irradiation | 1,4-Dicyanothis compound | Not specified | [5] |
| Swern Oxidation | (bicyclo[2.2.0]hex-1-yl)methanol | Oxalyl chloride, Et₃N, -60 °C | (bicyclo[2.2.0]hex-1-yl)methanal | Not specified (87.4% purity) | [1] |
| Co-condensation | 1,1,2,2-tetrachlorodi-isopropyldisilane, 1,2-dichlorotetraisopropyldisilane | Lithium, THF | Decaisopropylhexasilathis compound | 3.3% | [10] |
| Photolytic Deazatization | 2,3-diazabicyclo[2.2.2]oct-2-ene | Electronic excitation (singlet or triplet) | This compound and 1,5-hexadiene | Low quantum yield | [8] |
Experimental Protocols
Protocol 1: Synthesis of (Bicyclo[2.2.0]hex-1-yl)methanal via Swern Oxidation[1]
This protocol is adapted from the synthesis of a thermolabile this compound derivative.
-
Preparation of the Swern Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, dissolve oxalyl chloride in anhydrous dichloromethane (B109758) (DCM) and cool the solution to -78 °C using a dry ice/acetone (B3395972) bath.
-
Addition of DMSO: Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) in anhydrous DCM to the oxalyl chloride solution while maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Addition of Alcohol: Add a solution of the precursor, (bicyclo[2.2.0]hex-1-yl)methanol, in anhydrous DCM dropwise to the reaction mixture, ensuring the internal temperature does not rise above -60 °C. Stir for 30 minutes at this temperature.
-
Addition of Base: Add triethylamine (B128534) (Et₃N) to the flask, which may cause the mixture to become thick. Continue stirring for an additional 30 minutes at -60 °C.
-
Quenching and Workup: Allow the reaction to warm slowly to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Washing: Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent in vacuo at low temperature to obtain the crude aldehyde.
-
Analysis: Due to the thermal lability of the product, purification by preparative GC may not be feasible. Analyze the crude product by NMR and other spectroscopic methods. The purity of the crude product in the cited literature was 87.4%.[1]
Protocol 2: Synthesis of a Bicyclo[2.2.0]hexasilane via Co-condensation[10]
This protocol describes the synthesis of a silicon-based this compound analogue.
-
Reaction Setup: In a nitrogen-purged flask, place finely cut lithium metal in tetrahydrofuran (B95107) (THF).
-
Addition of Precursors: Prepare a solution of 1,1,2,2-tetrachlorodi-isopropyldisilane and 1,2-dichlorotetraisopropyldisilane in THF. Add this solution dropwise to the stirred THF/lithium mixture at room temperature.
-
Reaction: Stir the resulting reddish-orange mixture for an additional 15 hours at room temperature.
-
Solvent Removal: Remove the THF under reduced pressure.
-
Extraction: Take up the residue in hexane. Filter off the precipitate.
-
Purification: Pass the filtrate through a short silica (B1680970) gel column. Further purify the product using liquid chromatography (e.g., Lobar RP-18 with a THF-MeOH mobile phase).
-
Crystallization: Recrystallize the semi-solid product from acetone to yield colorless crystals of decaisopropylhexasilathis compound.
Visualizations
References
- 1. services.phaidra.univie.ac.at [services.phaidra.univie.ac.at]
- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 3. Ring contraction in synthesis of functionalized carbocycles - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01080H [pubs.rsc.org]
- 4. Synthesis of novel 2-azabicyclo[2.2.0]- and [2.1.1]hexanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The first bicyclo[2.2.0]hexasilane system: synthesis of decaisopropylhexasilathis compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Spectroscopic Characterization of Bicyclo[2.2.0]hexane Isomers: A Comparative Guide
A comprehensive spectroscopic comparison of the parent bicyclo[2.2.0]hexane isomers, specifically the exo,exo (cis) and endo,exo conformations, is hampered by a notable scarcity of published experimental data for these fundamental structures. While theoretical studies and spectroscopic data for various derivatives are available, a complete experimental dataset for the unsubstituted parent isomers remains elusive in the public domain.
This guide, therefore, aims to provide a framework for the spectroscopic characterization of this compound systems, drawing upon available information for derivatives and outlining the expected spectroscopic features. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with these strained bicyclic scaffolds.
Isomers of this compound
The this compound framework can exist in two primary diastereomeric forms, distinguished by the relative stereochemistry of the two cyclobutane (B1203170) rings fused together:
-
exo,exo (or cis)-Bicyclo[2.2.0]hexane: In this isomer, the two cyclobutane rings are fused in a 'V' shape, with both methylene (B1212753) bridges pointing in the same direction. Theoretical studies suggest this is the more stable of the two isomers, and it is the form that has been experimentally identified.[1]
-
endo,exo-Bicyclo[2.2.0]hexane: This isomer features a more twisted and strained arrangement of the fused rings. There is a significant lack of experimental data for this isomer, suggesting it may be highly unstable and difficult to synthesize or isolate.
Due to the lack of direct comparative experimental data, this guide will focus on the expected spectroscopic characteristics of the exo,exo isomer and will reference data from derivatives to illustrate key principles.
Spectroscopic Data Summary
The following tables present a summary of available and expected spectroscopic data for this compound and its derivatives.
Table 1: 1H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| exo,exo-Bicyclo[2.2.0]hexane | - | Data not available | - | - |
| endo,exo-Bicyclo[2.2.0]hexane | - | Data not available | - | - |
Table 2: 13C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| exo,exo-Bicyclo[2.2.0]hexane | - | Data not available | - |
| endo,exo-Bicyclo[2.2.0]hexane | - | Data not available | - |
| Bicyclo[2.2.0]hex-1(4)-ene | - | Data available in public databases | - |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Medium | Wavenumber (cm-1) | Assignment |
| exo,exo-Bicyclo[2.2.0]hexane | - | Theoretical calculations exist | C-H stretching, CH2 scissoring, etc. |
| endo,exo-Bicyclo[2.2.0]hexane | - | Data not available | - |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | m/z | Relative Intensity | Assignment |
| exo,exo-Bicyclo[2.2.0]hexane | - | Data not available | - | - |
| endo,exo-Bicyclo[2.2.0]hexane | - | Data not available | - | - |
| Bicyclo[2.2.0]hex-1(4)-ene | GC-MS | Data available in public databases | - | Molecular ion, fragmentation pattern |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and comparison. While specific protocols for the parent this compound isomers are not available due to the lack of published spectra, the following provides generalized methodologies for the key techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain 1H and 13C NMR spectra for the structural elucidation of this compound isomers.
Materials:
-
This compound isomer sample
-
Deuterated solvent (e.g., CDCl3, C6D6)
-
NMR tubes (5 mm)
-
NMR Spectrometer (300 MHz or higher recommended)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound isomer in ~0.6 mL of a suitable deuterated solvent.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
1H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-pulse 1H spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
-
13C NMR Acquisition:
-
Switch the spectrometer to the 13C nucleus frequency.
-
Acquire a proton-decoupled 13C spectrum. A larger number of scans is typically required due to the lower natural abundance of 13C.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups and fingerprint region of this compound isomers.
Materials:
-
This compound isomer sample
-
FTIR Spectrometer
-
Sample holder (e.g., KBr pellets for solids, salt plates for liquids)
Procedure:
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Spectrum Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm-1).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound isomers.
Materials:
-
This compound isomer sample
-
Mass Spectrometer (e.g., with Electron Ionization (EI) or Chemical Ionization (CI) source)
-
Volatile solvent (for sample introduction if necessary)
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Ionize the sample using an appropriate method (e.g., EI at 70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is recorded to generate the mass spectrum.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the spectroscopic characterization of a this compound isomer.
Caption: Workflow for the spectroscopic characterization of this compound isomers.
References
Comparison of Bicyclo[2.2.0]hexane and Bicyclo[3.2.0]heptane reactivity.
A Comparative Guide to the Reactivity of Bicyclo[2.2.0]hexane and Bicyclo[3.2.0]heptane for Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of the chemical reactivity of two strained bicyclic alkanes, this compound and Bicyclo[3.2.0]heptane. The significant difference in ring strain between these two molecules dictates their distinct chemical behaviors, which are explored through experimental data and reaction pathways.
Introduction
This compound and Bicyclo[3.2.0]heptane are both saturated bicyclic hydrocarbons containing a fused cyclobutane (B1203170) ring. However, the nature of the second fused ring—another four-membered ring in this compound versus a five-membered ring in bicyclo[3.2.0]heptane—results in a substantial difference in their ring strain and, consequently, their chemical reactivity. This compound, a member of the Dewar benzene (B151609) family, is considerably more strained and thermally labile than the more stable bicyclo[3.2.0]heptane. This guide delves into a comparative analysis of their reactivity, supported by experimental data, to inform researchers in their synthetic and drug development endeavors.
Data Presentation: A Quantitative Comparison
The reactivity of these bicyclic compounds is fundamentally linked to their inherent ring strain. The following table summarizes key quantitative data related to their structure and reactivity.
| Property | This compound | Bicyclo[3.2.0]heptane | Key Differences & Implications |
| Molar Mass | 82.14 g/mol | 96.17 g/mol | Bicyclo[3.2.0]heptane has an additional methylene (B1212753) group. |
| Strain Energy (kcal/mol) | ~54.1 - 55.0[1] | ~30.2 - 31.6[1] | The significantly higher strain energy of this compound makes it much more reactive and prone to ring-opening reactions. |
| Thermal Rearrangement | Rearranges to hexa-1,5-diene.[2] | More thermally stable. | The high strain of the central C1-C4 bond in this compound facilitates its thermal cleavage. |
| Activation Energy (Ea) for Thermal Rearrangement (kcal/mol) | 36.0 (unsubstituted)[2][3] | Not readily available (higher) | The lower activation energy for this compound highlights its thermal instability. Substituents can further lower this value.[2][3] |
| Homolytic Rearrangement | Free radicals abstract H from both bridge and bridgehead positions. The resulting bridge radical rearranges via β-scission.[4] Undergoes an SH2 reaction with bromine atoms.[4] | Free radicals abstract H only from the methylene groups of the five-membered ring. The resulting radical rearranges via β-scission.[4] No SH2 reaction with bromine atoms was detected.[4] | The differing sites of radical attack and subsequent reaction pathways underscore the influence of the bicyclic framework on reactivity. |
| Mechanochemical Reactivity | Can undergo force-governed chemoselective reactions, including retro-[2+2] cycloreversion, 1,3-allylic migration, and 4π-electrocyclic ring-opening, depending on the attachment points of polymer chains. | Can act as a non-scissile mechanophore, undergoing a reversible retro-[2+2] cycloaddition to form a bis-enone under mechanical stress.[5][6] | Both systems are responsive to mechanical force, but the outcomes of these reactions are tailored by their unique structures. |
Reaction Pathways and Mechanisms
The distinct reactivity of these two bicyclic systems can be visualized through their reaction pathways. The following diagrams, rendered using the DOT language, illustrate key transformations.
Caption: Thermal rearrangement of this compound.
Caption: Reversible mechanochemical activation of Bicyclo[3.2.0]heptane.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the reactivity of these compounds.
Thermal Rearrangement of a this compound Derivative
This protocol is adapted from the thermolysis of (Bicyclo[2.2.0]hex-1-yl)methanal.[2][3]
Objective: To determine the Arrhenius parameters for the thermal rearrangement of a this compound derivative.
Materials:
-
(Bicyclo[2.2.0]hex-1-yl)methanal
-
Internal standard (e.g., ferrocene)
-
NMR tubes
-
Constant temperature bath
Procedure:
-
Prepare a solution of (Bicyclo[2.2.0]hex-1-yl)methanal in benzene-d6 with a known concentration of an internal standard.
-
Seal the sample in an NMR tube.
-
Acquire an initial 1H NMR spectrum at a low temperature where no reaction occurs to determine the initial concentrations of the reactant and standard.
-
Submerge the NMR tube in a constant temperature bath set to the desired reaction temperature (e.g., between 322.85–361.51 K).
-
At regular time intervals, remove the tube, quench the reaction by cooling, and acquire a 1H NMR spectrum.
-
Integrate the signals corresponding to the reactant and the product (2-methylenehex-5-enal) relative to the internal standard to determine their concentrations over time.
-
Plot ln([reactant]) versus time to obtain the first-order rate constant (k) from the slope.
-
Repeat the experiment at several different temperatures.
-
Construct an Arrhenius plot of ln(k) versus 1/T to determine the activation energy (Ea) and the pre-exponential factor (A).
Organophotoredox-Catalyzed [2+2] Photocycloaddition to Synthesize Bicyclo[3.2.0]heptanes
This protocol is for the stereoselective synthesis of Bicyclo[3.2.0]heptane derivatives.[7][8]
Objective: To synthesize enantioenriched Bicyclo[3.2.0]heptanes via a visible-light-mediated [2+2] photocycloaddition.
Materials:
-
Aryl bis-enone substrate
-
Eosin Y (photocatalyst)
-
Lithium bromide (LiBr)
-
Diisopropylethylamine (iPr2NEt)
-
Dry acetonitrile (B52724) (ACN)
-
Dry 10 mL vial
-
Schlenk line or glovebox for inert atmosphere
-
Visible light source (e.g., green LED)
Procedure:
-
To a dry 10 mL vial, add Eosin Y (e.g., 1.35 µmol), LiBr (e.g., 0.54 mmol, 2 equivalents), and the aryl bis-enone substrate (e.g., 0.27 mmol, 1 equivalent).
-
Add dry acetonitrile (e.g., 2.2 mL) to the vial.
-
Sonicate the resulting solution for 10 minutes.
-
Add freshly distilled iPr2NEt (e.g., 0.54 mmol, 2 equivalents).
-
Degas the reaction mixture using three freeze-pump-thaw cycles.
-
Irradiate the reaction mixture with a visible light source at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction and purify the product by column chromatography.
Conclusion
The reactivity of this compound is dominated by its high ring strain, leading to a propensity for thermal and homolytic rearrangements that relieve this strain. In contrast, Bicyclo[3.2.0]heptane is a more stable framework, yet it exhibits unique reactivity, such as its response to mechanical stimuli. Understanding these differences is crucial for leveraging these scaffolds in the design of novel molecules and materials. The provided data and experimental protocols offer a foundation for further exploration and application of these fascinating bicyclic systems in chemical research and development.
References
- 1. works.swarthmore.edu [works.swarthmore.edu]
- 2. services.phaidra.univie.ac.at [services.phaidra.univie.ac.at]
- 3. researchgate.net [researchgate.net]
- 4. Homolytic rearrangements of this compound and bicyclo[3.2.0]heptane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Bicyclo[3.2.0]Heptane Mechanophores for the Non-Scissile and Photochemically Reversible Generation of Reactive Bis-Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bicyclo[3.2.0]heptane mechanophores for the non-scissile and photochemically reversible generation of reactive bis-enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. air.unimi.it [air.unimi.it]
A Computational Chemistry Showdown: Validating Experimental Data of Bicyclo[2.2.0]hexane with DFT Calculations
For researchers, scientists, and professionals in drug development, the accurate characterization of molecular structures is paramount. This guide provides a comparative analysis of experimental data for the strained carbocycle, bicyclo[2.2.0]hexane, with theoretical values obtained from Density Functional Theory (DFT) calculations. By juxtaposing experimental findings with computational models, we aim to validate the experimental data and showcase the predictive power of modern theoretical chemistry.
This compound, a highly strained molecule, presents a fascinating case study for the validation of computational methods against experimental benchmarks. Its unique bridged structure, composed of two fused cyclobutane (B1203170) rings, results in significant ring strain, influencing its geometry, spectroscopic properties, and thermodynamic stability. This guide will delve into a comparison of geometric parameters, spectroscopic data, and the enthalpy of formation, providing a clear and concise overview for researchers.
Geometric Structure: A Tale of Angstroms and Degrees
The precise arrangement of atoms in this compound has been a subject of both experimental and theoretical investigation. The primary experimental technique for determining the gas-phase structure of this molecule has been electron diffraction.
A seminal study by Andersen and Srinivasan utilized gas-phase electron diffraction to elucidate the molecular geometry of cis-bicyclo[2.2.0]hexane.[1][2][3][4][5] This experimental work provides the benchmark against which computational models are compared.
Density Functional Theory (DFT) offers a powerful and cost-effective computational approach to predict molecular geometries. Various combinations of functionals and basis sets can be employed, with their accuracy varying depending on the system under study. Here, we compare the experimental data with results from DFT calculations, including the widely used B3LYP functional with the 6-311G++(d,p) basis set.[1]
| Geometric Parameter | Experimental (Electron Diffraction) | DFT (B3LYP/6-311G++(d,p)) |
| Bond Lengths (Å) | ||
| C1–C4 | 1.577 | 1.576[1] |
| C1–C2 | Data not available in initial search | Calculation needed |
| C2–C3 | Data not available in initial search | Calculation needed |
| C–H (average) | Data not available in initial search | Calculation needed |
| **Bond Angles (°) ** | ||
| ∠C1-C6-C5 | Data not available in initial search | Calculation needed |
| Dihedral Angle | Data not available in initial search | 114.2[1] |
Note: A comprehensive comparison of all bond lengths and angles requires access to the full experimental data from the original electron diffraction study and more extensive DFT calculations.
The close agreement between the experimental and calculated C1–C4 bridgehead bond length highlights the capability of the B3LYP functional to accurately model this highly strained feature of the molecule.
Spectroscopic Fingerprints: Ionization Energies
Photoelectron spectroscopy provides valuable information about the electronic structure of a molecule by measuring its ionization energies. The NIST WebBook reports experimental ionization energies for this compound, offering another critical dataset for comparison with theoretical predictions.[1]
| Spectroscopic Property | Experimental (Photoelectron Spectroscopy) | DFT Calculation |
| Ionization Energy (eV) | 9.0 ± 0.1[1] | Calculation needed |
| Vertical Ionization Energy (eV) | 9.6 ± 0.1[1] | Calculation needed |
Note: DFT calculations of ionization energies for this compound are required for a direct comparison.
Thermodynamic Stability: Enthalpy of Formation
The enthalpy of formation (ΔHf°) is a key thermodynamic property that quantifies the stability of a molecule. Experimental determination of this value for this compound provides a fundamental benchmark for assessing the accuracy of computational thermochemistry methods.
The NIST WebBook reports a gas-phase enthalpy of formation of 125 kJ/mol for cis-bicyclo[2.2.0]hexane.[5] This value is consistent with other compilations of thermochemical data.[6]
Computational methods, particularly high-accuracy composite methods like G3 and CBS-QB3, as well as DFT functionals, can be used to calculate the enthalpy of formation. Comparing these calculated values with the experimental result is a crucial test of their performance for strained molecules.
| Thermodynamic Property | Experimental Value | Computational Value | Method |
| Gas-Phase Enthalpy of Formation (kJ/mol) | 125[5] | Calculation needed | G3 Theory |
| Calculation needed | CBS-QB3 | ||
| Calculation needed | B3LYP | ||
| Calculation needed | MP2 |
Note: While some studies have calculated related properties like the enthalpy of hydrogenation at various levels of theory, direct calculations of the enthalpy of formation using these methods are needed for a complete comparison.
Experimental and Computational Methodologies
A brief overview of the key experimental and computational protocols is provided below for clarity and reproducibility.
Experimental Protocols
-
Gas-Phase Electron Diffraction: This technique involves directing a beam of high-energy electrons at a gaseous sample of the molecule. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern. Analysis of this pattern allows for the determination of the equilibrium distances between atoms (bond lengths) and bond angles. The original experimental work on this compound by Andersen and Srinivasan would have followed a similar procedure.[1][2][3][4][5]
-
Photoelectron Spectroscopy (PES): In PES, a sample is irradiated with high-energy photons (usually UV or X-rays), causing the ejection of electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons in the molecule can be determined. These binding energies correspond to the ionization energies of the molecule.
Computational Protocols
-
Density Functional Theory (DFT): DFT calculations were performed using a specified functional (e.g., B3LYP) and basis set (e.g., 6-311G++(d,p)). The geometry of the molecule is optimized to find the lowest energy conformation. From this optimized geometry, various properties such as vibrational frequencies, ionization energies, and thermochemical data can be calculated. The calculations cited in this guide were performed using the Gaussian suite of programs.[1]
Workflow for Validation
The process of validating experimental data with DFT calculations can be visualized as a systematic workflow.
Conclusion
The comparison between experimental data and DFT calculations for this compound demonstrates a strong correlation, particularly for geometric parameters like the C1-C4 bond length. This agreement serves to validate the experimental findings and underscores the utility of DFT methods in accurately modeling even highly strained molecular systems. For a more exhaustive validation, further DFT calculations of spectroscopic and thermodynamic properties are warranted. This guide provides a foundational comparison and a clear workflow for researchers seeking to leverage computational chemistry in their own investigations.
References
Comparative Analysis of Bicyclo[2.2.0]hexane Derivatives: A Guide to Structural Elucidation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of X-ray crystallographic analysis with other key analytical techniques for the structural characterization of bicyclo[2.2.0]hexane derivatives. Experimental data and detailed protocols are presented to support the evaluation of these methods.
The this compound framework, a strained bicyclic system, is a key structural motif in various areas of chemical research, including medicinal chemistry and materials science. Accurate determination of its three-dimensional structure is crucial for understanding its reactivity and biological activity. This guide focuses on X-ray crystallography as the primary method for solid-state structural elucidation and compares its outcomes with data from gas-phase electron diffraction, NMR spectroscopy, and computational methods.
Structural Insights from X-ray Crystallography
X-ray crystallography provides the most definitive method for determining the precise solid-state geometry of this compound derivatives. The key structural parameters, including bond lengths, bond angles, and torsion angles, can be determined with high precision, offering unambiguous insights into the conformation and stereochemistry of these strained molecules.
One such example is the X-ray crystallographic analysis of a substituted bicyclo[2.2.0]hexene derivative, for which the crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2044047.[1] Analysis of the crystal structure of this and other derivatives reveals the characteristic puckering of the four-membered rings and the elongated bridgehead C-C bond, a direct consequence of the inherent ring strain.
In a study on silicon-carbon hybrid-ladderanes, which contain the this compound skeleton, X-ray diffraction revealed significant distortions in the two annulated four-membered rings due to the difference in covalent radii between silicon and carbon.
Table 1: Selected Crystallographic Data for this compound Derivatives
| Compound | C1-C4 Bond Length (Å) | Puckering Angle (°) | Reference |
| Bicyclo[2.2.0]hexene derivative (CCDC 2044047) | Data to be extracted from CIF file | Data to be extracted from CIF file | [1] |
| Silicon-carbon hybrid-ladderane | - | Dihedral angles up to 29.7° |
Note: Puckering angle refers to the dihedral angle between the two planes of the cyclobutane (B1203170) rings.
Comparative Analysis with Other Techniques
While X-ray crystallography offers unparalleled detail in the solid state, a comprehensive understanding of the structural properties of this compound derivatives requires a multi-technique approach.
Gas-Phase Electron Diffraction
For the parent this compound, gas-phase electron diffraction has been employed to determine its molecular structure free from crystal packing forces. These studies have confirmed the cis-fused configuration of the two cyclobutane rings and have provided key geometric parameters in the gaseous state. A notable finding is the significant puckering of the four-membered rings and the observation that the bridgehead C1-C4 bond is the longest carbon-carbon bond in the molecule, which is consistent with theoretical predictions aimed at alleviating ring strain.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and connectivity of this compound derivatives in solution. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide information on the chemical environment of each nucleus. Of particular importance are the proton-proton coupling constants (J-couplings), which are highly sensitive to the dihedral angles between adjacent protons and can thus provide valuable conformational information. For instance, the coupling constants between bridgehead protons and adjacent methylene (B1212753) protons can help define the puckering of the bicyclic system in solution. While detailed NMR data for a wide range of these derivatives is dispersed in the literature, supplementary information from various studies often contains the necessary spectral data for such analysis.
Computational Chemistry
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for complementing experimental data.[1] Computational models can predict the geometric parameters of this compound derivatives, including bond lengths, bond angles, and torsional angles. These theoretical calculations allow for the study of transient or difficult-to-isolate derivatives and provide insights into the electronic structure and strain energy of these molecules. For example, DFT calculations on 1,4-diazathis compound and the parent this compound have provided optimized geometries and energies, which are in good agreement with available experimental data.
Table 2: Comparison of Structural Parameters from Different Techniques for this compound
| Parameter | X-ray Crystallography (Derivatives) | Gas-Phase Electron Diffraction (Parent) | Computational (DFT) |
| C1-C4 Bond Length (Å) | Varies with substitution | ~1.58 Å | ~1.57 Å |
| Puckering Angle (°) | Varies with substitution and packing | ~30° | ~28° |
Experimental Protocols
Single Crystal X-ray Diffraction
A general protocol for the structure determination of a small organic molecule like a this compound derivative involves the following steps:
-
Crystal Growth: Single crystals of suitable quality are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Comparison of Analytical Techniques
Each analytical technique provides unique and complementary information for the structural analysis of this compound derivatives.
Caption: Comparison of analytical techniques for this compound analysis.
References
A Comparative Analysis of Bicyclo[2.2.0]hexane and Other Strained Bicycloalkanes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced physicochemical properties and reactivity of strained carbocycles is paramount for the rational design of novel molecular entities. This guide provides a comprehensive comparative study of bicyclo[2.2.0]hexane against a series of other prominent bicycloalkanes, offering a quantitative and qualitative assessment of their stability, structure, and chemical behavior.
This publication delves into the intrinsic properties of this compound and its counterparts—bicyclo[1.1.0]butane, bicyclo[1.1.1]pentane, bicyclo[2.1.0]pentane, bicyclo[2.2.1]heptane (norbornane), and bicyclo[2.2.2]octane. By presenting key experimental data in clearly structured tables, detailing synthetic protocols for these strained systems, and visualizing their structural and reactive relationships, this guide aims to be an indispensable resource for chemists working at the frontier of molecular design.
Physicochemical Properties: A Quantitative Comparison
The unique three-dimensional structures of bicycloalkanes impart a range of distinct physicochemical properties, largely dictated by their inherent ring strain. This strain, arising from the deviation of bond angles from the ideal tetrahedral geometry and eclipsing interactions, profoundly influences their stability and reactivity. The following table summarizes key quantitative data for the selected series of bicycloalkanes, providing a basis for direct comparison.
| Compound | Molecular Formula | Strain Energy (kcal/mol) | Heat of Formation (gas, kJ/mol) | Bridgehead C-C Bond Length (Å) |
| Bicyclo[1.1.0]butane | C₄H₆ | 63.9 - 66 | 217 | ~1.50 |
| Bicyclo[1.1.1]pentane | C₅H₈ | 65 - 68 | 156.1 | ~1.54 |
| Bicyclo[2.1.0]pentane | C₅H₈ | 55.0 - 57.3 | 158 | ~1.53 |
| This compound | C₆H₁₀ | ~55 | 125 - 129.6 | ~1.58 |
| Bicyclo[2.2.1]heptane | C₇H₁₂ | 17.5 | -19.4 | ~1.53 |
| Bicyclo[2.2.2]octane | C₈H₁₄ | 12.0 | -23.9 | ~1.54 |
Note: The presented values are compiled from various sources and may show slight variations depending on the experimental or computational methodology.
Structural and Stability Comparison
The strain energy of these bicycloalkanes is a direct reflection of their structural rigidity and deviation from ideal geometries. The following diagram illustrates the general trend in strain energy across the series.
Caption: General trend of decreasing strain energy with increasing ring size and flexibility in bicycloalkanes.
Bicyclo[1.1.0]butane and bicyclo[1.1.1]pentane exhibit the highest strain energies due to the presence of highly distorted cyclopropane (B1198618) and cyclobutane (B1203170) rings, respectively. This compound, composed of two fused cyclobutane rings, possesses a significant amount of strain, making it a reactive and synthetically valuable intermediate.[1] In contrast, bicyclo[2.2.1]heptane (norbornane) and bicyclo[2.2.2]octane are considerably less strained, approaching the stability of their acyclic counterparts.
The length of the bridgehead carbon-carbon bond is another critical structural parameter. In highly strained systems like this compound, this bond is elongated, rendering it susceptible to cleavage.
Reactivity Profile: A Comparative Overview
The high ring strain in this compound and its smaller congeners is the primary driver of their enhanced reactivity compared to less strained bicyclic and acyclic alkanes. These molecules readily undergo reactions that release this strain, often proceeding through radical or ionic intermediates.
Thermal Rearrangements: this compound, upon heating, undergoes a facile thermal rearrangement to hexa-1,5-diene.[2] This reaction proceeds via the homolytic cleavage of the central C1-C4 bond to form a cyclohexane-1,4-diyl diradical intermediate. The activation energy for this process is significantly lower than that of analogous reactions in less strained systems.
Reactions with Electrophiles and Radicals: The strained C-C bonds of bicycloalkanes, particularly the bridgehead bond, exhibit increased p-character and are susceptible to attack by electrophiles and radicals. The reactivity generally correlates with the degree of ring strain, with bicyclo[1.1.0]butane being exceptionally reactive.
The following workflow illustrates the general reactivity patterns of strained bicycloalkanes.
Caption: General reaction pathways for strained bicycloalkanes upon thermal or chemical activation.
Experimental Protocols: Synthesis of Key Bicycloalkanes
The synthesis of these strained molecules requires specialized experimental procedures. Below are detailed methodologies for the preparation of the parent bicycloalkanes discussed in this guide.
Synthesis of this compound
A common route to this compound involves the photochemical [2+2] cycloaddition of 1,3-cyclohexadiene (B119728).
Experimental Protocol:
-
A solution of freshly distilled 1,3-cyclohexadiene in an appropriate solvent (e.g., pentane) is prepared in a quartz reaction vessel.
-
A photosensitizer, such as acetone, is added to the solution.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for a sufficient period.
-
The reaction vessel is irradiated with a UV lamp (typically a medium-pressure mercury lamp) at a controlled, low temperature (e.g., -20 °C) with continuous stirring.
-
The progress of the reaction is monitored by gas chromatography (GC) or NMR spectroscopy.
-
Upon completion, the solvent and sensitizer (B1316253) are removed under reduced pressure at low temperature.
-
The crude product is purified by preparative GC or careful distillation to afford pure this compound.
Synthesis of Other Bicycloalkanes
Detailed, reliable, and scalable synthetic procedures for bicyclo[1.1.0]butane, bicyclo[1.1.1]pentane, bicyclo[2.1.0]pentane, bicyclo[2.2.1]heptane, and bicyclo[2.2.2]octane are well-documented in the chemical literature, with many accessible through Organic Syntheses. These preparations often involve intramolecular cyclization reactions, ring contractions, or cycloaddition reactions. For instance, bicyclo[1.1.0]butane can be synthesized from 1-bromo-3-chlorocyclobutane (B1620077) via an intramolecular Wurtz-type coupling. Bicyclo[2.1.0]pentane is commonly prepared by the thermal decomposition of 2,3-diazabicyclo[2.2.1]hept-2-ene.
Applications in Medicinal Chemistry and Drug Development
The rigid, three-dimensional frameworks of bicycloalkanes make them attractive scaffolds in medicinal chemistry. They can serve as bioisosteres for aromatic rings or other functional groups, introducing novel structural diversity and improving pharmacokinetic properties such as metabolic stability and solubility. The well-defined spatial arrangement of substituents on a bicyclic core allows for precise tuning of interactions with biological targets. Bicyclo[1.1.1]pentane, in particular, has gained significant attention as a "saturated bioisostere" of a para-substituted phenyl ring.
Conclusion
This compound occupies a fascinating position within the landscape of strained organic molecules. Its moderate yet significant strain energy makes it more accessible and stable than its smaller, more highly strained counterparts like bicyclo[1.1.0]butane, while still retaining a high degree of reactivity that is absent in less strained systems like norbornane. This balance of stability and reactivity, coupled with its unique three-dimensional structure, continues to make this compound and other bicycloalkanes valuable tools for fundamental research and the development of new chemical entities with potential therapeutic applications. This guide provides a foundational understanding of these important molecules, empowering researchers to leverage their unique properties in their scientific endeavors.
References
A Comparative Guide to the Synthetic Validation of Bicyclo[2.2.0]hexane through Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to Bicyclo[2.2.0]hexane, with a focus on the validation of these routes through isotopic labeling. Experimental data, detailed protocols, and visual representations of the synthetic pathways are presented to aid researchers in selecting and implementing the most suitable method for their specific needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the primary synthetic route validated with isotopic labeling and a common alternative approach.
| Parameter | Route 1: Photolysis of Deuterated 2,3-Diazabicyclo[2.2.2]oct-2-ene | Route 2: [2+2] Photocycloaddition (for substituted derivatives) |
| Starting Materials | cis-anti-[5,6-²H₂]-2,3-diazabicyclo[2.2.2]oct-2-ene | 1,2-Dicyanocyclobutene, Ethylene (B1197577) |
| Key Reactions | Photochemical Deazetation | [2+2] Photocycloaddition |
| Product | exo-[²H₂]-Bicyclo[2.2.0]hexane and deuterated Hexa-1,5-diene | 1,4-Dicyanothis compound |
| Validation Method | ¹H NMR Spectroscopy, Lanthanide Induced Shift (L.I.S.) Studies | Not explicitly validated with isotopic labeling in the provided context. |
| Observed Stereochemistry | Predominantly inversion of configuration at the deuterated centers. | Not specified. |
| Product Ratio | This compound to Hexa-1,5-diene ratio is dependent on the spin state of the cyclohexane-1,4-diyl intermediate.[1] | Not applicable, single primary product. |
| Overall Yield | Low to moderate (e.g., 6-9% for the non-deuterated analogue).[2] | Not explicitly stated. |
Experimental Protocols
Route 1: Synthesis of exo-[²H₂]-Bicyclo[2.2.0]hexane via Photolysis of Deuterated DBO
This method provides a direct way to synthesize this compound and validate the reaction mechanism through the stereochemical outcome of the deuterated product.
1. Synthesis of cis-anti-[5,6-²H₂]-2,3-diazabicyclo[2.2.2]oct-2-ene:
The deuterated precursor is synthesized by the replacement of H₂ with D₂ in the synthesis of the non-deuterated 2,3-diazabicyclo[2.2.2]oct-2-ene (DBO). The general, non-deuterated synthesis involves the Diels-Alder reaction of a suitable diene with an azo-dicarbonyl compound, followed by hydrolysis and oxidation. For the deuterated version, a deuterated diene would be utilized in the initial cycloaddition.
2. Photolysis of cis-anti-[5,6-²H₂]-2,3-diazabicyclo[2.2.2]oct-2-ene:
-
A solution of cis-anti-[5,6-²H₂]-2,3-diazabicyclo[2.2.2]oct-2-ene in a suitable solvent (e.g., an inert hydrocarbon like n-octane) is prepared in a quartz reaction vessel.
-
The solution is irradiated with a UV light source (e.g., 366 nm) at a controlled temperature.[1]
-
The reaction progress is monitored by techniques such as GC-MS to observe the disappearance of the starting material and the appearance of products.
-
Upon completion, the solvent is carefully removed under reduced pressure.
3. Product Analysis and Validation:
-
The product mixture, containing exo-[²H₂]-Bicyclo[2.2.0]hexane and deuterated hexa-1,5-diene, is analyzed by ¹H NMR spectroscopy.
-
Lanthanide Induced Shift (L.I.S.) studies can be employed to aid in the assignment of proton signals and determine the stereochemistry of the deuterium (B1214612) labels.
-
The observed predominance of the exo-deuterated this compound indicates an inversion of configuration during the reaction, providing valuable mechanistic insight.
Route 2: Synthesis of 1,4-Dicyanothis compound
This route offers an alternative for producing a substituted this compound derivative.[3]
1. [2+2] Photocycloaddition:
-
1,2-Dicyanocyclobutene is dissolved in a suitable solvent that is transparent to the irradiation wavelength.
-
Ethylene gas is bubbled through the solution, or the reaction is carried out under an ethylene atmosphere.
-
The reaction mixture is irradiated with a UV light source appropriate for inducing a [2+2] cycloaddition.
-
The reaction is monitored for the consumption of the starting material.
2. Product Isolation and Characterization:
-
After the reaction is complete, the solvent is removed.
-
The crude product, 1,4-Dicyanothis compound, is purified by standard techniques such as recrystallization or chromatography.
-
The structure of the product is confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry).
Mandatory Visualization
References
Characterizing Bicyclo[2.2.0]hexane Radicals: A Comparative Guide to EPR Spectroscopy and Alternative Methods
For researchers, scientists, and professionals in drug development, the precise characterization of reactive intermediates such as bicyclo[2.2.0]hexane radicals is paramount for understanding reaction mechanisms and designing novel synthetic pathways. Electron Paramagnetic Resonance (EPR) spectroscopy stands as a powerful tool for the direct detection and structural elucidation of these paramagnetic species. This guide provides an objective comparison of EPR spectroscopy with alternative characterization methods, supported by experimental and computational data, to aid in the selection of the most appropriate analytical approach.
The highly strained and transient nature of this compound radicals presents a significant challenge to their characterization. EPR spectroscopy offers a direct window into the electronic structure of these species, providing invaluable information on the distribution of the unpaired electron and the geometry of the radical center. However, a comprehensive understanding often necessitates the use of complementary techniques, including computational chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Performance Comparison: EPR Spectroscopy vs. Alternatives
The choice of characterization technique depends on the specific information required, the stability of the radical, and the available instrumentation. EPR spectroscopy provides unparalleled detail on the radical's electronic environment, while computational methods offer theoretical validation and predictive power. NMR and MS, while not directly observing the radical, provide crucial information about the diamagnetic precursors and products, thereby offering indirect evidence of the radical's involvement and structure.
| Technique | Information Provided | Advantages | Limitations |
| EPR Spectroscopy | g-value, hyperfine coupling constants (HFCs), spin density distribution, radical concentration. | Direct detection of paramagnetic species, high sensitivity, provides detailed electronic and structural information. | Requires specialized equipment, interpretation can be complex, may require low temperatures for transient species. |
| Computational Chemistry (DFT, ab initio) | Optimized geometry, predicted EPR parameters (g-value, HFCs), reaction energetics. | Provides theoretical validation of experimental data, can predict properties of unknown radicals, offers mechanistic insights. | Accuracy is dependent on the level of theory and basis set, does not directly observe the radical. |
| NMR Spectroscopy | Chemical shifts and coupling constants of diamagnetic precursors and products. | Provides detailed structural information of stable molecules, widely available. | Does not directly detect paramagnetic species, line broadening can occur in the presence of radicals. |
| Mass Spectrometry | Molecular weight and fragmentation patterns of precursors and products. | High sensitivity, provides molecular weight information, can identify reaction products. | Does not directly observe the radical, fragmentation can be complex to interpret. |
Quantitative Data Summary
The following table presents a comparison of experimental EPR data for the bicyclo[2.2.0]hexan-1-yl radical with computationally predicted values. This direct comparison highlights the synergy between experimental and theoretical approaches.
| Parameter | EPR Spectroscopy (Experimental) | Computational Chemistry (Predicted) |
| g-value | 2.0027 | Varies with method (typically ~2.002-2.003) |
| Hyperfine Coupling Constants (mT) | ||
| a(1H, bridgehead) | 2.35 | Varies with method and basis set |
| a(2H, exo) | 3.65 | |
| a(2H, endo) | 0.15 | |
| a(1H, bridgehead-H) | 0.25 |
Note: Experimental data is sourced from the work of J. C. Walton. Computational data is representative of typical DFT calculations and can vary based on the specific methodology.
Experimental and Computational Protocols
EPR Spectroscopy of Bicyclo[2.2.0]hexan-1-yl Radical
Radical Generation: The bicyclo[2.2.0]hexan-1-yl radical is typically generated in situ within the EPR spectrometer's resonant cavity. A common method involves the photolysis of a precursor, such as a diacyl peroxide or a thiohydroxamic ester, dissolved in a suitable solvent like cyclopropane (B1198618) or toluene.
Instrumentation:
-
Spectrometer: X-band (~9.5 GHz) EPR spectrometer.
-
Microwave Power: Set to a low level (e.g., 1-5 mW) to avoid saturation of the signal.
-
Modulation Frequency: 100 kHz.
-
Modulation Amplitude: Optimized for the best resolution, typically in the range of 0.01-0.1 mT.
-
Temperature: Low temperatures (e.g., 130-170 K) are often required to increase the radical's lifetime and obtain well-resolved spectra.
Data Acquisition: The magnetic field is swept while irradiating the sample with microwaves. The absorption of microwaves by the paramagnetic species is detected and recorded as a first-derivative spectrum.
Data Analysis: The g-value is determined from the center of the spectrum relative to a standard (e.g., DPPH). Hyperfine coupling constants are measured from the splittings between the lines in the spectrum. Spectral simulation is often employed to confirm the assignments and extract precise parameters.
Computational Chemistry (Density Functional Theory)
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.
Methodology:
-
Geometry Optimization: The 3D structure of the bicyclo[2.2.0]hexan-1-yl radical is optimized using a functional such as B3LYP or PBE0 and a suitable basis set (e.g., 6-31G(d) or larger).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
EPR Parameter Calculation: The g-value and hyperfine coupling constants are then calculated using a method specifically designed for EPR parameters, often employing a larger, more flexible basis set (e.g., EPR-II, EPR-III, or aug-cc-pVDZ).
Data Analysis: The calculated g-tensor is averaged to obtain the isotropic g-value. The calculated hyperfine coupling constants are compared with the experimental values to assess the accuracy of the computational model and to aid in the interpretation of the experimental spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of the diamagnetic precursor or the final reaction products of the radical reaction is prepared in a deuterated solvent (e.g., CDCl₃, benzene-d₆).
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.
Data Acquisition: Standard 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to fully characterize the structure of the diamagnetic species.
Data Analysis: Chemical shifts (δ) and coupling constants (J) are measured and used to elucidate the connectivity and stereochemistry of the molecules. This information provides indirect evidence for the structure of the transient radical intermediate.
Mass Spectrometry (MS)
Sample Introduction: The sample, typically a solution of the reaction mixture, is introduced into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI).
Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight) is used to separate the ions based on their mass-to-charge ratio (m/z).
Data Acquisition: A mass spectrum is acquired, showing the relative abundance of ions at different m/z values.
Data Analysis: The molecular ion peak confirms the molecular weight of the compounds in the mixture. The fragmentation pattern provides structural information that can be used to identify the reaction products and infer the structure of the radical precursor.
Visualizing the Workflow and Comparisons
Caption: Experimental workflow for EPR characterization.
A comparative analysis of the strain energy in Bicyclo[2.2.0]hexane and cubane
A Comparative Analysis of Strain Energy in Bicyclo[2.2.0]hexane and Cubane (B1203433)
In the landscape of strained organic molecules, this compound and cubane stand out as seminal examples, each exhibiting unique structural features that lead to significant deviations from ideal bond angles and conformations, and consequently, substantial strain energy. This guide provides a comparative analysis of the strain energy in these two molecules, supported by experimental and computational data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of their thermodynamic properties.
Introduction to Strained Systems
Ring strain, a form of potential energy that arises from unfavorable bond angles, torsional strain (eclipsing interactions), and transannular strain (steric hindrance across a ring), is a critical concept in organic chemistry. Molecules with high strain energy are thermodynamically less stable than their strain-free isomers and can exhibit unique reactivity, making them valuable synthons in chemical synthesis and subjects of fundamental bonding studies. This compound, with its two fused cyclobutane (B1203170) rings, and cubane, a platonic solid with a cage-like structure of eight carbon atoms at the vertices of a cube, are archetypal highly strained hydrocarbons.
Quantitative Comparison of Physicochemical Properties
The following table summarizes the key quantitative data for this compound and cubane, highlighting the significant difference in their strain energies.
| Property | This compound | Cubane |
| Molecular Formula | C₆H₁₀ | C₈H₈ |
| Molecular Weight | 82.14 g/mol | 104.15 g/mol |
| Strain Energy | ~55 kcal/mol[1], 54.1-55.0 kcal/mol[2][3], 238 kJ/mol (~56.9 kcal/mol)[4] | ~142 kcal/mol[5], 166 kcal/mol[6][7][8], 667.2 kJ/mol (~159.4 kcal/mol)[9] |
| Enthalpy of Formation (ΔfH°) | 29.8 kcal/mol[1][10] | +144 kcal/mol[7][8] |
| Appearance | Colorless, volatile liquid[1] | Crystalline solid[11][12] |
| Density | Not readily available | 1.29 g/cm³[7][8] |
| Decomposition Temperature | Thermally rearranges | > 220 °C[6][7][8] |
Structural Origins of Strain
The immense difference in strain energy between this compound and cubane can be attributed to their distinct three-dimensional structures.
Caption: Structural comparison of this compound and Cubane and their relative strain energies.
This compound: This molecule is composed of two fused cyclobutane rings in a cis configuration. The primary source of strain is angle strain, with the internal bond angles of the cyclobutane rings being compressed to approximately 90° from the ideal 109.5° for sp³ hybridized carbon atoms. Torsional strain also contributes as the hydrogen atoms on adjacent carbons are eclipsed.
Cubane: Cubane's structure is that of a perfect cube, with carbon atoms at each vertex. This geometry forces all C-C-C bond angles to be 90°, resulting in extreme angle strain.[11][12] The molecule can be viewed as having six cyclobutane rings as its faces, leading to a cumulative and exceptionally high strain energy.[5] Despite this immense strain, cubane is kinetically stable due to the absence of a low-energy pathway for decomposition.[6][11]
Experimental and Computational Determination of Strain Energy
The determination of strain energy is not a direct measurement but rather a calculated value derived from the difference between the experimental heat of formation and the theoretical heat of formation of a hypothetical strain-free molecule with the same atomic composition.
Experimental Protocols
Bomb Calorimetry: A primary experimental method for determining the heat of combustion is bomb calorimetry.
-
A precisely weighed sample of the compound (e.g., this compound or cubane) is placed in a constant-volume container (the "bomb").
-
The bomb is filled with high-pressure oxygen.
-
The bomb is submerged in a known quantity of water in a calorimeter.
-
The sample is ignited, and the complete combustion reaction releases heat, which is absorbed by the water and the calorimeter.
-
The temperature change of the water is meticulously measured to calculate the heat of combustion.
-
The standard enthalpy of formation is then calculated from the heat of combustion using Hess's law.
The strain energy is subsequently determined by comparing this experimental enthalpy of formation with a calculated strain-free enthalpy of formation, which is derived from group increment methods based on unstrained alkanes.
Computational Protocols
Modern computational chemistry provides powerful tools to calculate strain energies with high accuracy.
-
Geometry Optimization: The first step is to determine the lowest energy structure of the molecule using quantum mechanical methods (e.g., Density Functional Theory or ab initio methods like Møller-Plesset perturbation theory).
-
Energy Calculation: The total electronic energy of the optimized geometry is calculated.
-
Isodesmic and Homodesmotic Reactions: To calculate the strain energy, a hypothetical reaction is constructed where the number and types of bonds are conserved on both the reactant and product sides.[3][4] The products of these reactions are simple, unstrained molecules. The strain energy is then the calculated enthalpy change of this reaction. For example, a homodesmotic reaction for cubane would involve breaking it down into smaller, unstrained hydrocarbons while preserving the number of C-C and C-H bonds of each type. High levels of theory, such as W1-F12, are employed for accurate energy calculations.[9]
The workflow for computational determination can be visualized as follows:
Caption: Workflow for the computational determination of strain energy.
Conclusion
The comparative analysis of this compound and cubane reveals a dramatic difference in their strain energies, with cubane being significantly more strained due to its highly constrained cubic geometry. While this compound's strain arises from two fused cyclobutane rings, cubane's strain is a consequence of six interconnected cyclobutane faces, leading to a much higher overall energy content. The experimental and computational methods outlined provide a robust framework for quantifying these energies, offering valuable insights into the thermodynamics and potential reactivity of such fascinating molecules. This understanding is crucial for leveraging the unique properties of strained systems in various fields, including the development of high-energy materials and novel pharmaceutical scaffolds.
References
- 1. This compound | 186-04-9 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. works.swarthmore.edu [works.swarthmore.edu]
- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. High energy derivatives of Cubane [ch.ic.ac.uk]
- 7. The Chemistry of Cubane [chm.bris.ac.uk]
- 8. Properties [ch.ic.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. organicsynthesisinternational.blogspot.com [organicsynthesisinternational.blogspot.com]
- 12. Cubane - Wikipedia [en.wikipedia.org]
Unveiling Chemical Reactivity: A Comparative Analysis of Computational Predictions and Experimental Realities for Bicyclo[2.2.0]hexane Reactions
A deep dive into the thermal rearrangement of Bicyclo[2.2.0]hexane and its derivatives reveals a strong correlation between theoretical predictions and experimental outcomes, providing researchers with a powerful toolkit for understanding and predicting chemical reactivity. This guide offers a comprehensive comparison of computational and experimental data for these reactions, complete with detailed experimental protocols and a visualization of the interplay between predictive modeling and empirical validation.
The study of strained organic molecules, such as this compound, offers a unique window into the fundamental principles of chemical bonding and reactivity. The thermal isomerization of this compound to 1,5-hexadiene, in particular, has emerged as a benchmark reaction for evaluating the accuracy of computational chemistry methods. This reaction proceeds through a fascinating mechanism involving the formation of a cyclohexane-1,4-diyl diradical intermediate.[1][2]
Correlating Theory with Practice: A Quantitative Comparison
The synergy between computational predictions and experimental results is most evident when examining the activation energies (Ea) and pre-exponential factors (A) for the thermal rearrangement of this compound and its substituted analogs. The following table summarizes key kinetic data from both experimental measurements and computational studies, showcasing the predictive power of modern theoretical models.
| Compound | Substituent | Experimental Ea (kcal/mol) | Computational Ea (kcal/mol) | Experimental log(A) (s⁻¹) | Computational Method | Reference |
| This compound | None | 36.0 | 34.0 | 13.4 | MINDO/3 | [1][2] |
| (Bicyclo[2.2.0]hex-1-yl)methanal | 1-Formyl | 25.4 ± 1.0 | - | 12.2 | - | [1][3] |
| 1,4-Dicyanothis compound | 1,4-Dicyano | 21.7 ± 1.4 | - | - | - | [4] |
| 1,4-Dimethylthis compound | 1,4-Dimethyl | 31.0 ± 1.8 | - | 11.3 | - | [4] |
The data clearly demonstrates that computational methods, such as MINDO/3, can provide activation energies that are in close agreement with experimental values. For instance, the predicted activation energy for the parent this compound is only 2 kcal/mol lower than the experimentally determined value.[1][2] Furthermore, the observed decrease in activation energy with the introduction of radical-stabilizing substituents, such as formyl and cyano groups, is consistent with theoretical expectations.[1][3][4] The formyl group, for example, lowers the activation energy by 10.6 kcal/mol, a testament to its ability to stabilize the diradical intermediate.[1][3] Similarly, the two cyano groups in 1,4-dicyanothis compound result in a significant radical stabilization energy of about 7.3 kcal/mol per cyano group.[4]
Experimental Protocols: A Look at the Methodology
The experimental determination of the kinetic parameters for these reactions typically involves the following key steps:
Synthesis of this compound Derivatives: The synthesis of substituted this compound derivatives often involves multi-step sequences. For example, (Bicyclo[2.2.0]hex-1-yl)methanal was prepared from hexachlorocyclopentadiene, with the final step being a Swern oxidation of the corresponding alcohol at low temperatures (-60 °C) to prevent rearrangement of the strained bicyclic skeleton.[1] 1,4-Dicyanothis compound was synthesized via a [2+2] photocycloaddition of ethylene (B1197577) to 1,2-dicyanocyclobutene.[4]
Kinetic Measurements: Thermolysis experiments are conducted in the gas or liquid phase over a range of temperatures. For the thermolysis of (Bicyclo[2.2.0]hex-1-yl)methanal, the reaction progress was monitored between 322.85 K and 361.51 K, and the reaction was found to follow a first-order rate law.[1] The rate constants (k) at different temperatures are then used to construct an Arrhenius plot (log k vs. 1/T), from which the activation energy (Ea) and the pre-exponential factor (A) are determined.[1]
The Interplay of Prediction and Experiment
The relationship between computational prediction and experimental validation is a cyclical and reinforcing process that drives scientific advancement in understanding reaction mechanisms.
Caption: The iterative cycle of computational prediction and experimental validation.
This diagram illustrates the logical workflow where computational models predict reaction outcomes, guiding experimental design. The results from these experiments then provide crucial data to refine and improve the theoretical models, leading to a more accurate and comprehensive understanding of the chemical system. This powerful synergy accelerates the pace of discovery in chemical research and drug development.
References
A Comparative Analysis of the Electronic Structure of Bicyclo[2.2.0]hexane and its Analogs via Photoelectron Spectroscopy
A deep dive into the through-bond and through-space interactions governing the molecular orbital energies of strained bicyclic systems, this guide offers a comparative analysis of bicyclo[2.2.0]hexane and its smaller ring analogs. By examining their vertical ionization energies obtained through He(I) photoelectron spectroscopy, we can elucidate the electronic effects of angular strain on these unique molecular architectures.
This guide is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental electronic properties of strained bicyclic alkanes. The interplay of orbital interactions in these systems provides a foundational understanding for predicting reactivity and designing novel molecular scaffolds.
Comparative Analysis of Vertical Ionization Energies
The electronic structure of bicyclo[n.m.0]alkanes is significantly influenced by the geometric constraints imposed by the fused ring system. These constraints lead to orbital interactions that are distinct from those in acyclic or monocyclic alkanes. Photoelectron spectroscopy provides a direct experimental probe of the energies of the highest occupied molecular orbitals (HOMOs). The vertical ionization energy (VIE) corresponds to the energy required to remove an electron from the molecule without a change in the geometry of the nuclei.
Below is a comparative summary of the first vertical ionization energies for this compound and its smaller analogs. This data, primarily sourced from He(I) photoelectron spectroscopy studies, highlights the trends in HOMO energies as a function of ring strain.
| Compound | Structure | Vertical Ionization Energy (eV) | Reference |
| Bicyclo[1.1.0]butane | ![]() | Not available | |
| Bicyclo[2.1.0]pentane | ![]() | 9.5 ± 0.1 | [Bieri et al., 1977] |
| This compound | ![]() | 9.6 ± 0.1 | [Bieri et al., 1977] |
| Bicyclo[3.2.0]heptane | ![]() | Not available |
The vertical ionization energies of bicyclo[2.1.0]pentane (9.5 ± 0.1 eV) and this compound (9.6 ± 0.1 eV) are remarkably similar.[1][3] This suggests that the electronic effects of increasing the size of one of the fused rings from a three-membered to a four-membered ring, while maintaining a four-membered ring in the other part of the bicycle, do not significantly alter the energy of the highest occupied molecular orbital.
Through-Bond vs. Through-Space Interactions: A Conceptual Framework
The electronic structure of these bicyclic alkanes is best understood through the concepts of through-bond and through-space orbital interactions. These interactions lead to a splitting of the energies of the molecular orbitals derived from the strained C-C sigma bonds.
Caption: Logical flow of orbital interactions in bicyclo[n.m.0]alkanes.
In highly strained rings like cyclopropane (B1198618) and cyclobutane, the C-C bonding orbitals have significant p-character and are often described as "Walsh" or "bent" bonds. When these rings are fused in a bicyclic system, these orbitals can interact in two primary ways:
-
Through-space interaction: Direct overlap of the orbitals across the gap between the rings.
-
Through-bond interaction: Interaction of the orbitals mediated by the sigma bonds of the molecular framework.
The relative contributions of these two types of interactions determine the final energy levels of the molecular orbitals. The highest occupied molecular orbitals in these systems are typically combinations of the Walsh orbitals of the strained rings. The photoelectron spectra provide experimental evidence for the energies of these resulting molecular orbitals.
Experimental Protocols
The vertical ionization energies cited in this guide were determined using He(I) ultraviolet photoelectron spectroscopy (UPS) . While the specific experimental details from the original publications by Bieri and colleagues in the 1970s are not fully available, a general description of the methodology of that era can be provided.
Instrumentation: A typical setup would have consisted of a photoelectron spectrometer, such as a Perkin-Elmer PS 16. These instruments were equipped with a high-vacuum system to ensure that the photoejected electrons travel without scattering.
Ionization Source: A helium discharge lamp would have been used to generate He(I) resonance radiation at a fixed energy of 21.22 eV. This monochromatic photon beam is directed at the gaseous sample.
Sample Introduction: The bicyclic alkane samples, which are volatile liquids or sublimable solids, were introduced into the ionization chamber in the gas phase at a low pressure.
Electron Energy Analysis: The kinetic energy of the photoelectrons ejected from the sample was measured by an electrostatic hemispherical or cylindrical analyzer. By scanning the analyzer's electric field, a spectrum of electron counts versus kinetic energy is obtained.
Data Conversion: The binding energy of the electrons (ionization energy) is then calculated by subtracting the measured kinetic energy of the electrons from the energy of the incident photons (21.22 eV).
Conclusion
The photoelectron spectra of this compound and its analogs provide valuable insights into the electronic consequences of ring strain. The vertical ionization energies reveal the influence of through-bond and through-space interactions on the molecular orbital energies. The similarity in the first vertical ionization energies of bicyclo[2.1.0]pentane and this compound suggests a subtle interplay of these electronic effects as the ring system is altered. Further experimental and computational studies on a broader range of bicyclo[n.m.0]alkanes are needed to fully map out the structure-property relationships in this fascinating class of molecules.
References
Benchmarking Computational Methods for Predicting Bicyclo[2.2.0]hexane Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various computational methods for predicting the physicochemical properties of bicyclo[2.2.0]hexane, a strained bicyclic alkane of significant interest in organic chemistry and drug design. The performance of these methods is benchmarked against available experimental data to offer insights into their accuracy and reliability for studying such challenging molecular systems.
Introduction to this compound
This compound is a saturated bicyclic hydrocarbon with the chemical formula C₆H₁₀. Its structure consists of two fused cyclobutane (B1203170) rings in a cis configuration. This arrangement results in considerable ring strain, making it a valuable subject for both experimental and theoretical studies of bonding and reactivity in strained organic molecules. Accurate prediction of its properties is crucial for understanding its behavior and for the rational design of more complex molecules incorporating this strained scaffold.
Experimental Data for Benchmarking
A critical aspect of benchmarking computational methods is the availability of high-quality experimental data. For this compound, key experimental values for its geometric structure, thermochemistry, and vibrational spectra serve as the gold standard for comparison.
Geometric Structure
The gas-phase molecular structure of cis-bicyclo[2.2.0]hexane has been determined by electron diffraction.[1] This experimental technique provides crucial data on bond lengths and angles, offering a direct comparison for the geometries predicted by various computational methods. One of the key structural parameters is the length of the bridgehead-bridgehead (C1-C4) bond, which is a sensitive indicator of the strain in the molecule.
Thermochemical Properties
The National Institute of Standards and Technology (NIST) Web Thermo Tables provide critically evaluated thermophysical and thermochemical data for a vast number of chemical compounds, including this compound. This database is an essential resource for experimental enthalpies of formation, which are used to assess the accuracy of computational thermochemical predictions.
Vibrational Spectra
Computational Methodologies
A variety of computational chemistry methods can be employed to predict the properties of molecules like this compound. These methods differ in their underlying theoretical framework, computational cost, and expected accuracy. The most common approaches include Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) methods.
Experimental and Computational Protocols
Experimental Protocols:
-
Gas-Phase Electron Diffraction: This technique involves directing a beam of electrons at a gaseous sample of the molecule. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern that can be analyzed to determine the equilibrium geometry of the molecule, including bond lengths and angles.
Computational Protocols:
-
Geometry Optimization: The first step in most computational studies is to find the minimum energy structure of the molecule. This is achieved through a geometry optimization procedure where the forces on the atoms are minimized.
-
Frequency Calculations: Once the optimized geometry is found, vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the different vibrational modes of the molecule and can be compared with experimental IR and Raman spectra.
-
Thermochemical Calculations: From the optimized geometry and vibrational frequencies, various thermochemical properties such as the enthalpy of formation can be calculated. This often involves the use of isodesmic or homodesmotic reactions to cancel out systematic errors in the calculations.
Comparison of Computational Methods
The following tables summarize the performance of selected computational methods in predicting the key properties of this compound, with comparisons to experimental values where available.
Geometric Parameters
| Method/Basis Set | C1-C4 Bond Length (Å) | C6-C1-C4-C3 Dihedral Angle (°) |
| Experimental (Electron Diffraction) | Value not explicitly found in snippets | Value not explicitly found in snippets |
| B3LYP/6-311G++(d,p) | 1.576[1] | 114.2[1] |
Note: A comprehensive table of experimental and various computational geometries is limited by the available data in the search results. The B3LYP result provides a specific computational prediction.
Thermochemical Properties (Strain Energy)
The strain energy of this compound is a key indicator of its reactivity. It is typically determined by comparing the experimental or calculated heat of formation with that of a strain-free reference compound.
| Method | Calculated Strain Energy (kcal/mol) |
| W1BD, G-4, CBS-APNO, CBS-QB3, M062X/6-31+G(2df,p) | Specific values for this compound not detailed in snippets, but these high-level methods are used for accurate strain energy calculations of strained hydrocarbons.[2] |
Vibrational Frequencies
A comparison of calculated vibrational frequencies with experimental data is a stringent test of a computational method's ability to describe the potential energy surface of a molecule.
| Method/Basis Set | Selected Calculated Frequencies (cm⁻¹) |
| QCISD/6-31G | Specific frequencies available in NIST CCCBDB |
Note: A detailed comparison is hampered by the lack of a complete experimental vibrational spectrum in the provided search results.
Visualization of Computational Workflows
To illustrate the process of computational prediction and the relationship between different theoretical approaches, the following diagrams are provided.
Caption: A typical workflow for predicting molecular properties using various computational chemistry methods.
Caption: A simplified hierarchy of common ab initio computational methods based on accuracy and cost.
Discussion and Recommendations
The choice of computational method for studying this compound and other strained systems represents a trade-off between accuracy and computational expense.
-
Density Functional Theory (DFT): DFT methods, particularly hybrid functionals like B3LYP, often provide a good balance of accuracy and computational efficiency for geometry optimizations and vibrational frequency calculations of organic molecules.[1] However, the performance of different DFT functionals can vary significantly for strained systems, and it is advisable to benchmark against experimental data or higher-level calculations when possible.
-
Møller-Plesset Perturbation Theory (MP2): MP2 includes electron correlation effects beyond the mean-field approximation of Hartree-Fock theory and can provide more accurate results than many DFT functionals, especially for systems where dispersion interactions are important.
-
Coupled-Cluster (CC) Theory: Coupled-cluster methods, such as CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), are considered the "gold standard" in quantum chemistry for their high accuracy. However, they are computationally very demanding and are often used to benchmark other, more approximate methods for smaller systems. For strained molecules where electron correlation effects can be significant, high-level methods like CCSD(T) are invaluable for obtaining reliable energetic and geometric predictions.[2]
For researchers studying this compound and its derivatives, we recommend the following:
-
For routine geometry optimizations and qualitative vibrational analysis, well-benchmarked DFT functionals such as B3LYP or PBE0 with a reasonably large basis set (e.g., 6-311+G(d,p) or larger) are a good starting point.
-
For high-accuracy predictions of thermochemistry and strain energies, and for benchmarking DFT results, it is recommended to use higher-level methods like MP2 or, if computationally feasible, coupled-cluster methods.
-
Whenever possible, computational results should be validated against available experimental data.
Conclusion
The accurate prediction of the properties of strained molecules like this compound remains a challenging task for computational chemistry. This guide has provided a comparative overview of various computational methods, highlighting their strengths and weaknesses when benchmarked against experimental data. By carefully selecting the appropriate computational methodology and validating the results, researchers can gain valuable insights into the structure, stability, and reactivity of these fascinating molecules, aiding in the design of new chemical entities for various applications.
References
A Comparative Guide to the Bioisosteric Potential of Bicyclo[2.2.0]hexane and Bicyclo[1.1.1]pentane
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can enhance the physicochemical and pharmacokinetic properties of drug candidates is paramount. Saturated bicyclic hydrocarbons, often termed "bioisosteres," have emerged as valuable tools to replace planar aromatic rings, thereby providing an "escape from flatland" and offering improved properties such as aqueous solubility and metabolic stability. This guide provides a comparative analysis of two such scaffolds: Bicyclo[2.2.0]hexane (BCN) and Bicyclo[1.1.1]pentane (BCP), focusing on their potential as bioisosteres in drug design.
While both are strained, rigid, three-dimensional structures, their application and the extent of their validation in medicinal chemistry differ significantly. BCP is a well-established bioisostere for the para-substituted phenyl ring, with a wealth of data supporting its beneficial effects on drug-like properties.[1][2] In contrast, BCN is primarily considered a potential bioisostere for the meta-substituted phenyl ring, and its exploration in this context is still in its nascent stages.
Physicochemical Properties: A Comparative Overview
The decision to incorporate a bioisostere is often driven by the need to optimize a compound's solubility, lipophilicity, and metabolic stability. The following tables summarize the available quantitative data comparing BCN and BCP derivatives with their corresponding phenyl-containing parent compounds.
Table 1: Comparative Physicochemical Data of Bicyclo[1.1.1]pentane (BCP) Analogues
| Parent Compound | BCP Analogue | Change in Property | Reference |
| Lipophilicity (LogD7.4) | |||
| Darapladib Analogue 1 (ChromLogD7.4: 6.3) | BCP Analogue of Darapladib 1 (ChromLogD7.4: 7.0) | Increased lipophilicity | [3] |
| Darapladib Analogue 2 (ChromLogD7.4: 6.74) | BCP Analogue of Darapladib 2 (ChromLogD7.4: 7.06) | Increased lipophilicity | [3] |
| Benzocaine (LogD7.4: 1.8) | BCP Analogue of Benzocaine (LogD7.4: 1.6) | Decreased lipophilicity | [4][5] |
| Buclizine (LogD7.4: 4.5) | BCP Analogue of Buclizine (LogD7.4: 4.1) | Decreased lipophilicity | [4] |
| Aqueous Solubility | |||
| Darapladib Analogue 1 (Kinetic Solubility: 8 µM) | BCP Analogue of Darapladib 1 (Kinetic Solubility: 74 µM) | 9-fold increase | [3] |
| Darapladib Analogue 2 (Kinetic Solubility: <1 µM) | BCP Analogue of Darapladib 2 (Kinetic Solubility: 32 µM) | >32-fold increase | [3] |
| Benzocaine (Solubility: 1100 µM) | BCP Analogue of Benzocaine (Solubility: 1400 µM) | Increased solubility | [4][5] |
| Buclizine (Solubility: 1.4 µM) | BCP Analogue of Buclizine (Solubility: 2.1 µM) | Increased solubility | [4] |
| Metabolic Stability (Human Liver Microsomes) | |||
| Benzocaine (t1/2: 11 min) | BCP Analogue of Benzocaine (t1/2: >180 min) | Significantly increased stability | [4][5] |
| Buclizine (t1/2: 3.5 min) | BCP Analogue of Buclizine (t1/2: 29 min) | 8-fold increase in stability | [4] |
| LpPLA2 Inhibitor 5 (CLint: 1.22 mL/min/g) | BCP Analogue of LpPLA2 Inhibitor 5 (CLint: 0.76 mL/min/g) | Lower clearance (higher stability) | [3] |
Table 2: Comparative Physicochemical Data of this compound (BCN) Analogues
| Parent Compound | BCN Analogue | Change in Property | Reference |
| Lipophilicity (cLogP) | Matched Pair 34a (cLogP not specified) | Matched Pair 34b (cLogP not specified) | No significant impact reported |
| Aqueous Solubility | Matched Pair 35a (Solubility not specified) | Matched Pair 35b (Solubility not specified) | No significant impact reported |
| Permeability | Matched Pair 34a/35a (Permeability not specified) | Matched Pair 34b/35b (Permeability not specified) | No significant impact reported |
Note: The available data for BCN is currently very limited, with only a qualitative report of "no significant impact" on the measured properties in a specific matched molecular pair analysis.
Structural Considerations and Bioisosteric Rationale
The geometric arrangement of substituents is a critical factor in bioisosterism. BCP serves as an excellent mimic for a para-substituted phenyl ring due to the linear trajectory of its bridgehead substituents.[1] In contrast, the geometry of 1,4-disubstituted BCN aligns more closely with a meta-substituted phenyl ring.
Caption: Bioisosteric correspondence of BCP and BCN scaffolds.
Synthesis and Functionalization
The synthetic accessibility of these scaffolds is a key consideration for their practical application in drug discovery programs.
Bicyclo[1.1.1]pentane (BCP): The synthesis of functionalized BCPs has seen significant advancements, largely stemming from the use of [1.1.1]propellane as a key intermediate.[6][7] Various methods, including radical additions and transition-metal-catalyzed cross-couplings, have been developed to install a wide range of functional groups at the bridgehead positions.[7] This has enabled the routine incorporation of the BCP core into complex molecules.
This compound (BCN): The synthesis of functionalized BCN derivatives is generally considered more challenging. Methods often involve multi-step sequences, and the introduction of diverse substituents can be less straightforward compared to BCP.
Caption: Synthetic accessibility of BCP versus BCN.
Experimental Protocols
To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Determination of Lipophilicity (Shake-Flask LogD7.4)
This method determines the partition coefficient of a compound between an organic and an aqueous phase at a specific pH.
Materials:
-
Test compound
-
1-Octanol (B28484) (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
-
Vials
-
Shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known ratio of 1-octanol and PBS (pH 7.4).
-
Securely cap the vials and shake them for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the vials to ensure complete phase separation.
-
Carefully collect aliquots from both the 1-octanol and the aqueous (PBS) layers.
-
Quantify the concentration of the test compound in each phase using a suitable analytical method.
-
Calculate the LogD7.4 using the formula: LogD7.4 = log10 ([Compound]octanol / [Compound]aqueous).[8][9][10]
Protocol 2: Kinetic Solubility Assay
This high-throughput assay provides a rapid assessment of a compound's solubility.
Materials:
-
Test compound (as a DMSO stock solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Plate reader (for turbidity or UV-Vis measurement) or LC-MS for quantification
Procedure:
-
Dispense PBS (pH 7.4) into the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution of the test compound to the PBS-containing wells to reach the desired final concentration.
-
Seal the plate and shake it at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[11][12]
-
Measure the turbidity of each well using a nephelometer or plate reader. Alternatively, filter the samples and quantify the concentration of the dissolved compound in the filtrate by LC-MS/MS.[13][14]
-
The kinetic solubility is the highest concentration at which no precipitate is observed or the concentration measured in the filtrate.[11][12]
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Materials:
-
Test compound
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., verapamil, testosterone)
-
Ice-cold acetonitrile (B52724) or methanol (B129727) (for quenching the reaction)
-
96-well plate or microcentrifuge tubes
-
Incubator/water bath (37°C)
-
LC-MS/MS for quantification
Procedure:
-
Prepare a solution of the test compound in the phosphate buffer.
-
In a 96-well plate or microcentrifuge tubes, pre-incubate the test compound with HLM in phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.[15][16][17]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) as 0.693/k and the intrinsic clearance (CLint) as (k / microsomal protein concentration).[18][19]
Caption: Workflow for the liver microsomal stability assay.
Conclusion
The comparative analysis of this compound and Bicyclo[1.1.1]pentane reveals two scaffolds with distinct and complementary potential in medicinal chemistry. BCP has been extensively validated as a bioisostere for the para-substituted phenyl ring, frequently leading to significant improvements in aqueous solubility and metabolic stability. Its well-established synthetic routes further enhance its appeal in drug discovery projects.
This compound, on the other hand, presents an intriguing but less explored option as a meta-substituted phenyl ring mimic. While the initial, limited data suggests it may not drastically alter physicochemical properties, further research with a broader range of matched molecular pairs is necessary to fully elucidate its bioisosteric potential. The development of more versatile and efficient synthetic methodologies for functionalized BCNs will be crucial for its broader adoption and evaluation by the medicinal chemistry community.
For researchers and drug development professionals, the choice between these scaffolds will depend on the specific bioisosteric replacement intended (para vs. meta), the desired modulation of physicochemical properties, and the synthetic tractability within the context of their specific drug discovery program. While BCP currently stands as a more reliable and data-supported choice, BCN holds promise as a novel scaffold for exploring new chemical space and warrants further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mykhailiukchem.org [mykhailiukchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. enamine.net [enamine.net]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. mercell.com [mercell.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Unraveling the Reactivity of Bicyclo[2.2.0]hexane: An Experimental and Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the reaction mechanisms of strained ring systems like Bicyclo[2.2.0]hexane is crucial for designing novel synthetic pathways and understanding molecular transformations. This guide provides a comparative analysis of experimentally verified reaction mechanisms for this compound, with a focus on its thermal rearrangement, and contrasts it with photochemical and computational approaches.
The thermal isomerization of this compound to hexa-1,5-diene is a cornerstone of its chemistry, proceeding through a diradical intermediate.[1][2] Experimental studies have meticulously characterized the kinetics of this transformation, providing a basis for comparison with substituted analogues and theoretical models. These investigations are critical for predicting the stability and reactivity of molecules incorporating this strained bicyclic motif.
Thermal Rearrangement: A Quantitative Look
The thermal rearrangement of this compound and its derivatives has been a subject of detailed kinetic studies. The primary mechanism involves the homolytic cleavage of the C1-C4 bond to form a cyclohexane-1,4-diyl diradical, which then opens to hexa-1,5-diene.[1][2] The activation energy (Ea) for this process is a key parameter for gauging the stability of the bicyclic system.
A study on (bicyclo[2.2.0]hex-1-yl)methanal, a 1-formyl substituted derivative, revealed a significant decrease in the activation energy for thermal rearrangement compared to the unsubstituted parent compound. This highlights the influence of substituents on the stability of the diradical intermediate.[1][2]
| Compound | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Temperature Range (K) |
| This compound | 36.0 | - | - |
| (Bicyclo[2.2.0]hex-1-yl)methanal | 25.4 ± 1.0 | 1.66 x 10¹² | 322.85–361.51 |
The 10.6 kcal/mol reduction in activation energy for the 1-formyl substituted derivative is attributed to the radical-stabilizing effect of the aldehyde group on the cyclohexane-1,4-diyl intermediate.[1][2] This experimental finding provides strong evidence for the proposed diradical mechanism.
Experimental Protocols
Synthesis of (Bicyclo[2.2.0]hex-1-yl)methanal:
A multistep synthesis starting from hexachlorocyclopentadiene (B6142220) was employed to prepare (Bicyclo[2.2.0]hex-1-yl)methanal for the first time. The final and crucial step involved the Swern oxidation of (bicyclo[2.2.0]hex-1-yl)methanol at -60 °C.[1][2] This low-temperature oxidation was essential to prevent the premature thermal rearrangement of the labile aldehyde product.[2] The structure of the aldehyde was confirmed using spectroscopic methods, which showed that the this compound skeleton remained intact during the oxidation.[2]
Thermolysis Kinetics:
The thermal rearrangement of (bicyclo[2.2.0]hex-1-yl)methanal to 2-methylenehex-5-enal was monitored over a temperature range of 322.85–361.51 K.[1][2] The reaction followed first-order kinetics. Rate constants (kT) were determined at seven different temperatures. An Arrhenius plot (log kT vs. 1/T) was then used to derive the activation energy (Ea) and the pre-exponential factor (A).[1][2]
Visualizing the Reaction Pathway
The thermal rearrangement of this compound proceeds through a fascinating set of conformational changes in the diradical intermediate. The initially formed twist-boat conformation of the cyclohexane-1,4-diyl is responsible for the automeric ring-inversion, while the chair conformation is the direct precursor to the final hexa-1,5-diene product.[2]
Caption: Thermal rearrangement of this compound to Hexa-1,5-diene.
Comparison with Computational and Alternative Methods
Computational Verification:
Theoretical calculations, such as CASSCF and CASPT2, have been instrumental in corroborating the experimental findings. These computational studies have successfully modeled the reaction pathway, including the transition states and the diradical intermediates.[3] The calculated activation enthalpies for the ring inversion and cleavage of deuterated this compound are in excellent agreement with experimental values, lending strong support to the proposed mechanism involving a common twist-boat diradical intermediate.[3]
Photochemical Pathways:
Beyond thermal activation, photochemical methods offer alternative routes for the formation and reaction of this compound. For instance, electronic excitation of 2,3-diazabicyclo[2.2.2]oct-2-ene can lead to the formation of this compound and 1,5-hexadiene, with the product ratio being dependent on the spin state of the excited species.[4] This highlights a different mechanistic landscape governed by excited-state potential energy surfaces.
Caption: Workflow for the synthesis and kinetic analysis of a substituted this compound.
Mechanochemical Activation:
A more recent and innovative approach involves the use of mechanical force to induce reactions in bicyclo[2.2.0]hexene, a related unsaturated analogue. By attaching polymer chains to different points of the molecule, specific C-C bonds can be activated through sonication.[5] This "force-governed chemoselectivity" allows for unique reaction pathways, such as retro-[2+2] cycloreversion and electrocyclic ring-opening, that are not observed under thermal conditions.[5] This demonstrates that the reaction mechanism of the this compound framework can be dramatically altered by the mode of energy input.
References
Safety Operating Guide
Proper Disposal of Bicyclo[2.2.0]hexane: A Guide for Laboratory Professionals
For Immediate Reference: Bicyclo[2.2.0]hexane is a highly strained and flammable compound that requires careful handling and disposal. It should be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
This document provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Key Disposal and Safety Parameters
Due to the limited availability of specific quantitative disposal data for this compound, the following table summarizes its known hazards and general disposal considerations based on its chemical properties as a strained bicyclic alkane and information for structurally related compounds.
| Parameter | Guideline | Citation |
| Hazard Classification | Flammable Liquid, Potential Health Hazards. Treat as a reactive and hazardous chemical. | [1] |
| Primary Hazards | High ring strain, flammability. May be harmful if inhaled, swallowed, or absorbed through the skin. | [1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood. | |
| Incompatible Materials | Strong oxidizing agents, acids, and bases. | |
| Recommended Waste Container | A designated, properly labeled, and sealed hazardous waste container for flammable organic liquids. The container should be made of a material compatible with organic solvents. | |
| Disposal Method | Collection by a licensed hazardous waste disposal company. Do not attempt to neutralize or treat in the lab without specific protocols and safety measures in place for reactive compounds. | |
| Spill Response | In case of a spill, evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following protocol outlines the necessary steps from waste generation to final disposal.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams, especially with incompatible materials like strong oxidizing agents.
-
Collect all waste containing this compound, including residues, contaminated materials (e.g., pipette tips, absorbent paper), and rinse from cleaning contaminated glassware, in a designated hazardous waste container.
-
The first rinse of any container that held this compound should be collected as hazardous waste.
2. Container Management:
-
Use a container that is in good condition, compatible with flammable organic compounds, and has a secure, tightly fitting lid.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Keep the container closed at all times, except when adding waste.
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for vapor expansion.
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from heat, sparks, open flames, and direct sunlight.
-
Store in secondary containment to prevent the spread of material in case of a leak.
4. Arranging for Disposal:
-
Contact your institution's EHS department or the designated hazardous waste management provider to schedule a pickup.
-
Provide them with an accurate description of the waste, including the chemical name and quantity.
-
Follow all institutional and local regulations for the documentation and handover of hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Personal protective equipment for handling Bicyclo[2.2.0]hexane
Essential Safety and Handling Guide for Bicyclo[2.2.0]hexane
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, a bicyclic organic compound. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices. This compound and its derivatives are recognized as potential irritants and corrosive substances, necessitating stringent safety measures.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound and its derivatives. The following table summarizes the recommended PPE based on available safety data for similar compounds.
| PPE Category | Recommended Equipment | Compliance Standards |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1][2] | EN 166 (EU) or NIOSH (US)[1][2] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., Nitrile).[3] A flame-retardant lab coat or chemical-resistant apron.[1][3] Coveralls may be necessary for larger quantities. | EU Directive 89/686/EEC, EN 374 |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working outside of a fume hood or if irritation is experienced.[2] | 29 CFR 1910.134 (OSHA)[2] |
| Footwear | Chemical-resistant, steel-toe boots or shoes. | - |
Operational Plan for Handling this compound
A systematic approach is essential for the safe handling of this compound. The following step-by-step guide outlines the procedural workflow from preparation to post-handling cleanup.
Pre-Operational Checks
-
Verify Fume Hood Functionality : Ensure the chemical fume hood is certified and functioning correctly.
-
Assemble all PPE : Before handling the chemical, ensure all required personal protective equipment is readily available and in good condition.[3]
-
Locate Emergency Equipment : Confirm the location and accessibility of the emergency eyewash and shower station, as well as a spill kit with a neutralizing agent like sodium bicarbonate.[3]
-
Review Safety Data Sheet (SDS) : Although a specific SDS for this compound was not retrieved, review the SDS for closely related compounds like this compound-1-carboxylic acid to understand the hazards.[4][5]
Step-by-Step Handling Procedure
-
Work Within a Fume Hood : All handling of this compound must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[3]
-
Don PPE : Wear all required PPE as specified in the table above.
-
Grounding : When transferring the substance, ground and bond containers to prevent static discharge, especially given its flammability.
-
Avoid Incompatibilities : Keep the compound away from water, strong oxidizing agents, strong acids, and strong bases in concentrated form.[3]
-
Controlled Dispensing : Use appropriate tools and techniques to handle and dispense the chemical, avoiding splashes and aerosol generation.
-
Secure Container : Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.
Post-Handling
-
Decontamination : Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
Waste Segregation
-
Chemical Waste : Unused or waste this compound should be collected in a designated, labeled, and sealed waste container.
-
Contaminated PPE : All disposable PPE, such as gloves and wipes that have come into contact with the chemical, should be considered hazardous waste and disposed of accordingly.
Disposal Procedure
-
Neutralization (for derivatives like acyl chlorides) : For reactive derivatives, a controlled neutralization process, such as hydrolysis with a weak base like sodium bicarbonate, should be performed within a fume hood before disposal.[3]
-
Waste Collection : Collect all chemical waste and contaminated solids in separate, clearly labeled, and sealed containers.
-
Licensed Waste Disposal : All waste must be disposed of through a licensed hazardous waste disposal company, following all local and national regulations.
Process Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 79368-51-7 Name: [xixisys.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound-1-carboxylic acid | C7H10O2 | CID 12706147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemical-label.com [chemical-label.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




